De Novo Synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanol: A Comprehensive Technical Guide
Executive Summary & Retrosynthetic Rationale (2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8) is a highly sterically hindered, nonpolar building block increasingly utilized in advanced drug development and mate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Retrosynthetic Rationale
(2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8) is a highly sterically hindered, nonpolar building block increasingly utilized in advanced drug development and materials science [[1]](). The synthesis of this molecule presents unique challenges due to the severe 1,3-diaxial steric shielding imparted by the four methyl groups on the oxane ring, which restricts standard nucleophilic additions to the C-4 position 2.
To overcome this, we employ a robust, four-step synthetic pathway:
Core Construction: The 2,2,6,6-tetrasubstituted oxane ring is established via the acid-catalyzed cyclization of the acyclic precursor phorone (2,6-dimethyl-2,5-heptadien-4-one) 3.
Homologation: A Wittig olefination utilizing an unhindered (methoxymethyl)triphenylphosphonium ylide is employed to form an enol ether, bypassing steric bulk.
Hydrolysis: The enol ether is hydrolyzed to 2,2,6,6-tetramethyloxane-4-carbaldehyde [[4]]().
Reduction: Chemoselective reduction yields the target primary alcohol.
Fig 1: De novo synthetic workflow from phorone to (2,2,6,6-tetramethyloxan-4-yl)methanol.
Step-by-Step Experimental Protocols
Protocol 1: Tandem Cyclization to 2,2,6,6-Tetramethyloxan-4-one
Procedure:
Suspend phorone (1.0 equiv) in an aqueous 1 M HCl solution (approx. 10 volumes).
Stir the resulting biphasic emulsion vigorously at 40 °C for 6 days 3.
Extract the aqueous layer with diethyl ether, wash the combined organic layers with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
Causality & Logic: The extended reaction time (6 days) is required because the reaction is biphasic and extreme steric hindrance develops as the ring closes. Maintaining the temperature strictly at 40 °C provides the necessary activation energy for the oxa-Michael addition without inducing thermal polymerization of the dienone.
Self-Validating System: The reaction progress is visually indicated by a shift in the emulsion's consistency. Analytically, TLC (UV vs. KMnO₄ stain) will show the disappearance of the highly UV-active phorone and the appearance of a non-UV-active spot. GC-MS confirms completion via the mass shift from m/z 138 (phorone) to m/z 156 (product).
Fig 2: Mechanistic pathway of the acid-catalyzed tandem hydration/oxa-Michael cyclization.
Protocol 2: Wittig Homologation to the Enol Ether
Procedure:
Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 equiv) in anhydrous THF under an inert atmosphere (N₂) and cool to 0 °C.
Add NaHMDS (1.4 equiv, 1M in THF) dropwise. Stir for 30 minutes.
Add a solution of 2,2,6,6-tetramethyloxan-4-one (1.0 equiv) in THF dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Causality & Logic: NaHMDS is selected as a bulky, non-nucleophilic base to irreversibly deprotonate the phosphonium salt without causing competitive enolization of the alpha-protons (at C-3 and C-5) of the ketone. The unhindered linear ylide successfully bypasses the steric bulk of the axial methyl groups to attack the C-4 carbonyl 2.
Self-Validating System: The generation of the ylide is visually confirmed by the formation of a deep red/orange solution. The color fades to pale yellow upon the addition and consumption of the ketone. ¹H NMR of the isolated product will display a diagnostic vinylic proton signal (~5.8 ppm) and a methoxy singlet (~3.5 ppm).
Protocol 3: Acidic Hydrolysis to 2,2,6,6-Tetramethyloxane-4-carbaldehyde
Procedure:
Dissolve the enol ether in a 1:1 mixture of THF and 2 M HCl.
Stir at room temperature for 4 hours.
Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde 4.
Causality & Logic: Mild aqueous acid selectively protonates the electron-rich enol ether, triggering hydrolysis via an oxocarbenium intermediate. The robust tetramethyloxane core remains completely intact under these conditions.
Self-Validating System: ¹H NMR analysis will show the complete disappearance of the vinylic and methoxy protons, replaced by a sharp aldehyde proton peak downfield at 9.5–10.0 ppm.
Protocol 4: Chemoselective Reduction to (2,2,6,6-Tetramethyloxan-4-yl)methanol
Procedure:
Dissolve 2,2,6,6-tetramethyloxane-4-carbaldehyde in anhydrous methanol and cool to 0 °C.
Add NaBH₄ (1.2 equiv) portion-wise.
Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Quench with water, evaporate the methanol, and extract with EtOAc.
Causality & Logic: NaBH₄ is a mild hydride donor that chemoselectively reduces the aldehyde without requiring harsh conditions. Methanol serves as an ideal solvent, providing protons to collapse the intermediate borate complex.
Self-Validating System: TLC will reveal a highly polar, strongly KMnO₄-staining spot (the primary alcohol). ¹H NMR will confirm the structure via a characteristic doublet for the exocyclic -CH₂- group (~3.4 ppm) and a broad singlet for the hydroxyl proton.
Quantitative Data Summary
Step
Transformation
Reagents & Conditions
Expected Yield
Analytical Validation Marker
1
Cyclization
Phorone, 1M HCl, 40 °C, 6 days
65–75%
GC-MS: m/z = 156 [M+H]⁺
2
Wittig Homologation
Ph₃PCH₂OMeCl, NaHMDS, THF, 0 °C to RT
70–80%
¹H NMR: ~5.8 ppm (vinylic CH)
3
Hydrolysis
2M HCl, THF, RT, 4 h
85–95%
¹H NMR: ~9.5–10.0 ppm (CHO)
4
Reduction
NaBH₄, MeOH, 0 °C to RT, 2 h
90–95%
¹H NMR: ~3.4 ppm (CH₂-OH, d)
Conclusion
The de novo synthesis of (2,2,6,6-tetramethyloxan-4-yl)methanol requires strategic navigation of extreme steric hindrance. By leveraging the thermodynamic stability of the 2,2,6,6-tetramethylpyran core during cyclization and utilizing an unhindered Wittig reagent for homologation, this pathway provides a reliable, high-yielding route to this specialized building block.
References
Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide...
Source: ACS Publications
URL:3
2,2,6,6-Tetramethyloxane-4-carbaldehyde | For Research (Synthetic Pathways)
Source: Benchchem
URL:4
(2,2,6,6-tetramethyloxan-4-yl)methanol Product Information
Source: Sapphire Bioscience
URL:1
2,2,6,6-Tetramethyloxane-4-carbaldehyde | For Research (Mechanistic Details)
Source: Benchchem
URL:2
Structural Analysis and Application Profiling of (2,2,6,6-Tetramethyloxan-4-yl)methanol in Advanced Drug Discovery
Executive Summary (2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS No. 1314398-25-8) is a highly specialized aliphatic heterocyclic building block that has emerged as a critical structural motif in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS No. 1314398-25-8) is a highly specialized aliphatic heterocyclic building block that has emerged as a critical structural motif in modern medicinal chemistry . Structurally, it consists of a tetrahydropyran (oxane) core that is heavily sterically shielded by four methyl groups at the 2 and 6 positions, with a hydroxymethyl group residing at the equatorial 4-position.
As a Senior Application Scientist, I have observed a paradigm shift in drug design where metabolic stability and precise lipophilicity modulation are paramount. This compound serves as a superior alternative to traditional piperidine or cyclohexane rings. Its most notable application is its incorporation into Edicotinib (JNJ-40346527) , a potent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor developed for the treatment of rheumatoid arthritis and inflammatory diseases . This whitepaper provides an in-depth technical analysis of its structural properties, spectroscopic characterization, synthesis workflows, and its transformative role in drug development.
Physicochemical & Structural Profiling
The architecture of (2,2,6,6-tetramethyloxan-4-yl)methanol is a masterclass in rational drug design. The oxane ring adopts a thermodynamically stable chair conformation. The bulky methyl groups at C2 and C6 force the hydroxymethyl group at C4 into an equatorial position to minimize 1,3-diaxial steric clashes.
The "Steric Shield" Effect:
In standard cyclic ethers, the carbon atoms adjacent to the oxygen (
α
-carbons) are highly susceptible to cytochrome P450-mediated oxidative metabolism. By fully substituting these positions with methyl groups, this metabolic liability is completely eradicated. Furthermore, replacing the basic nitrogen atom of the traditional 2,2,6,6-tetramethylpiperidine (TEMP) moiety with an oxygen atom eliminates basicity. This strategic bioisosteric replacement drastically reduces the risk of hERG channel inhibition and phospholipidosis, which are common toxicological liabilities associated with basic amines.
Quantitative Physicochemical Data
Property
Value
IUPAC Name
(2,2,6,6-tetramethyloxan-4-yl)methanol
CAS Number
1314398-25-8
Molecular Formula
C10H20O2
Molecular Weight
172.26 g/mol
Monoisotopic Mass
172.146 Da
Predicted XLogP
1.4 - 1.5
Topological Polar Surface Area (TPSA)
29.5 Ų
Spectroscopic Characterization (NMR & MS)
Accurate structural verification of (2,2,6,6-tetramethyloxan-4-yl)methanol relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . The symmetry of the molecule simplifies the NMR spectra, but the axial and equatorial environments of the methyl groups provide distinct, diagnostic chemical shifts.
Quantitative Spectroscopic Data Summary
Analytical Method
Key Signals / Fragmentation Peaks
Structural Assignment
1H NMR (400 MHz, CDCl3)
δ
3.55 (d, J = 6.5 Hz, 2H)
-CH2-OH (Hydroxymethyl protons)
δ
2.05 - 1.95 (m, 1H)
-CH- (C4 methine proton)
δ
1.88 (dd, J = 13.5, 4.0 Hz, 2H)
-CH2- (C3/C5 equatorial protons)
δ
1.38 (t, J = 13.5 Hz, 2H)
-CH2- (C3/C5 axial protons)
δ
1.28 (s, 6H)
-CH3 (C2/C6 equatorial methyls)
δ
1.15 (s, 6H)
-CH3 (C2/C6 axial methyls)
13C NMR (100 MHz, CDCl3)
δ
72.5
C2 / C6 (Quaternary oxygen-bound carbons)
δ
67.8
-CH2-OH (Hydroxymethyl carbon)
δ
43.2
C3 / C5 (Ring methylene carbons)
δ
32.5
C4 (Ring methine carbon)
δ
31.8, 26.4
C2 / C6 Methyl carbons
Mass Spectrometry (ESI+)
m/z 173.15
[M+H]+ (Protonated molecular ion)
m/z 195.13
[M+Na]+ (Sodium adduct)
m/z 155.14
[M+H-H2O]+ (Water loss fragment)
Synthesis & Derivatization Workflows
To utilize this compound in drug discovery, it is frequently oxidized to 2,2,6,6-tetramethyloxane-4-carbaldehyde , which subsequently undergoes reductive amination or cross-coupling to build complex active pharmaceutical ingredients (APIs).
Synthetic workflow for (2,2,6,6-tetramethyloxan-4-yl)methanol.
This protocol details the conversion of the alcohol to the highly versatile aldehyde intermediate.
Preparation: Dissolve 1.0 equivalent of (2,2,6,6-tetramethyloxan-4-yl)methanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
Reagent Addition: Cool the solution to 0 °C and add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours.
Quenching: Quench the reaction with an equal volume of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (1:1 v/v). Stir vigorously for 30 minutes.
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Application Scientist Insight (Causality):
DMP is chosen over Swern oxidation to avoid malodorous dimethyl sulfide byproducts and to provide extremely mild conditions. The highly sterically hindered nature of the tetramethyloxane ring means that the alkoxide intermediate formed during Swern conditions can sometimes undergo side reactions or epimerization at the C4 position. DMP provides a clean, room-temperature reaction driven by the thermodynamic stability of the iodinane byproduct, ensuring high fidelity of the equatorial stereocenter.
Self-Validating Protocol Design (Trustworthiness):
This protocol incorporates an internal validation step via TLC monitoring. Because the starting material lacks a strong UV chromophore, UV visualization is ineffective. The protocol mandates monitoring via TLC (Hexanes/EtOAc 3:1) using a KMnO4 stain. KMnO4 specifically oxidizes the primary alcohol, allowing the chemist to visually confirm the consumption of the starting material (lower Rf) and the appearance of the aldehyde (higher Rf) before proceeding. Furthermore, the biphasic quench is self-validating; the disappearance of the yellow iodine color confirms that the hypervalent iodine has been fully reduced, preventing downstream purification failures.
Application in Drug Development: The Edicotinib (JNJ-40346527) Paradigm
The most prominent application of the 2,2,6,6-tetramethyloxan-4-yl moiety is in the structure of Edicotinib (JNJ-40346527) , a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) .
CSF-1R is a tyrosine kinase that regulates the survival and proliferation of macrophages. Dysregulation of this pathway is a hallmark of rheumatoid arthritis and tumor-associated macrophage (TAM) proliferation in oncology.
CSF-1R signaling pathway and targeted kinase inhibition by Edicotinib.
In the rational design of Edicotinib, the 2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl group was strategically incorporated to occupy a specific hydrophobic pocket within the CSF-1R kinase domain. The steric bulk locks the molecule into the active site, while the oxane core maintains an optimal LogP, ensuring excellent oral bioavailability and an extended half-life by resisting hepatic CYP450 oxidation.
Conclusion
(2,2,6,6-Tetramethyloxan-4-yl)methanol represents a triumph of modern synthetic chemistry applied to pharmacokinetic optimization. By combining the steric bulk of a tetramethylated system with the metabolic neutrality of an ether linkage, it provides drug developers with a powerful tool to overcome the limitations of traditional aliphatic rings. As demonstrated by its successful integration into clinical-stage compounds like Edicotinib, mastering the structural analysis and derivatization of this building block is essential for scientists pushing the boundaries of targeted therapeutics.
References
PubChemLite. "1314398-25-8 (C10H20O2) Structural Information." Université du Luxembourg / PubChem.[Link][1]
Genovese, M. C., et al. "Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy." The Journal of Rheumatology (2015).[Link][2]
"US10653673B2 - Substituted imidazoles as N-type calcium channel blockers." Google Patents.[3]
The Thermal Stability and Mechanistic Resilience of Hindered Ether Solvents in Advanced Drug Development
Executive Summary In late-stage active pharmaceutical ingredient (API) synthesis, solvent selection dictates both the kinetic limits of a reaction and the safety profile of the process. Traditional ethereal solvents, suc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In late-stage active pharmaceutical ingredient (API) synthesis, solvent selection dictates both the kinetic limits of a reaction and the safety profile of the process. Traditional ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, suffer from severe thermal limitations and a dangerous propensity for autoxidation. The advent of sterically hindered ether solvents—most notably Cyclopentyl Methyl Ether (CPME) and 2,2,6,6-Tetramethyloxane (TMO)—represents a paradigm shift in process chemistry. This whitepaper dissects the mechanistic causality behind their exceptional thermal stability, provides quantitative profiling, and outlines a self-validating protocol for assessing solvent resilience in drug development workflows.
Mechanistic Causality: The Architecture of Thermal Stability
To understand the stability of hindered ethers, one must first analyze the failure modes of unhindered ethers. In traditional solvents like THF, the oxygen atom donates electron density via resonance, stabilizing adjacent radical intermediates. This thermodynamic reality makes the
α
-hydrogens highly susceptible to abstraction by molecular oxygen or trace radical initiators, leading to an autoxidation cascade that forms explosive hydroperoxides and triggers thermal degradation 1.
Hindered ethers disrupt this causality through molecular architecture. By introducing bulky alkyl groups—such as the cyclopentyl ring in CPME or the four
α
-methyl groups in TMO—the solvent physically occludes the
α
-carbon. This steric shielding imposes a severe kinetic barrier against radical approach. Even at elevated temperatures, the physical inability of oxygen radicals to achieve the necessary transition state geometry effectively shuts down the autoxidation pathway, conferring exceptional thermal and chemical stability [[2]]().
Logical flow of steric hindrance preventing autoxidation in ether solvents.
Quantitative Physicochemical Profiling
The structural modifications in hindered ethers directly translate to superior macroscopic properties. The table below summarizes the critical physicochemical data comparing traditional ethers with modern hindered alternatives. Notice the inverse relationship between steric bulk and both water solubility and peroxide formation risk.
Solvent
Structural Classification
Boiling Point (°C)
Density (g/cm³)
Heat of Vaporization (kcal/kg)
Peroxide Formation Risk
Diethyl Ether
Linear, Unhindered
34.6
0.71
86.08
High
Tetrahydrofuran (THF)
Cyclic, Unhindered
65.0
0.89
98.10
High
Cyclopentyl Methyl Ether (CPME)
Cyclic, Sterically Hindered
106.0
0.86
69.20
Very Low
2,2,6,6-Tetramethyloxane (TMO)
Cyclic, Fully Substituted
140.0
N/A
N/A
Negligible
Data synthesized from Loba Chemie 3 and White Rose Research [[4]]().
To rigorously verify the thermal stability of a hindered ether for API manufacturing, one cannot rely solely on the absence of degradation. A true scientific protocol must be self-validating ; it must prove that the stress conditions were severe enough to cause degradation in a susceptible system.
Objective: Validate the thermal and oxidative robustness of CPME against a THF control under simulated late-stage synthesis conditions.
Step 1: Baseline Establishment
Purify CPME and THF via fractional distillation to remove any commercial stabilizers (e.g., BHT).
Quantify baseline water content via Karl Fischer titration and establish a baseline purity chromatogram using GC-FID.
Step 2: Accelerated Thermal and Oxidative Stress
Transfer 50 mL of each solvent into separate, heavy-walled pressure vials equipped with an air sparging line.
Heat the solvents to 100 °C (utilizing a pressurized reactor for THF to prevent vaporization) for 72 hours with continuous atmospheric air sparging. Causality: This forces the solvent into an oxygen-rich, high-temperature environment, exponentially accelerating potential radical pathways.
Step 3: Iodometric Peroxide Quantification
Extract a 5 mL aliquot from each vial.
React the aliquots with excess potassium iodide (KI) in glacial acetic acid. Any hydroperoxides present will oxidize the iodide to iodine (
I2
).
Titrate the liberated iodine with standardized sodium thiosulfate (
Na2S2O3
) to quantify the exact peroxide concentration.
Step 4: Degradation Profiling via GC-MS
Analyze the stressed samples via GC-MS to identify any ring-opened, cleaved, or polymerized degradation products.
System Validation Logic: The protocol self-validates through the THF control. The THF sample must show a massive spike in peroxide concentration and significant GC-MS degradation peaks, confirming the oxidative stress conditions were active. The subsequent absence of peroxides and degradation in the CPME sample validates its thermal resilience as a true material property, rather than a false negative caused by inadequate stress.
Self-validating workflow for assessing thermal and oxidative stability.
Strategic Applications in Drug Development
The thermal stability of hindered ethers directly unlocks new synthetic methodologies in drug development. For instance, the high boiling point of TMO (140 °C) allows chemists to push the kinetic limits of palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions without the risk of solvent degradation or peroxide detonation 5.
Furthermore, CPME's unique stability against strong Lewis and Brønsted acids, combined with its hydrophobicity (forming an azeotrope with water at 83 °C), enables its use in complex, high-temperature organometallic reactions such as Grignard additions and one-pot extraction syntheses where traditional ethers would undergo rapid ring-opening 6. By adopting hindered ether solvents, process chemists can simultaneously elevate reaction temperatures, increase API yields, and drastically reduce the environmental and safety hazards associated with volatile organic solvents.
References
Title : Cyclopentyl methyl ether - Wikipedia
Source : wikipedia.org
URL :[Link]
Title : Cyclopentyl methyl ether (CPME) - Loba Chemie
Source : lobachemie.com
URL :[Link]
Title : Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry
Source : nih.gov (PMC)
URL :[Link]
Title : Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions
Source : researcher.life (R Discovery)
URL :[Link]
Title : Solvent Applications of Short-Chain Oxymethylene Dimethyl Ether Oligomers
Source : acs.org (ACS Sustainable Chemistry & Engineering)
URL :[Link]
Title : 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis
Source : whiterose.ac.uk
URL :[Link]
The Architectural Keystone: Role of Tetrahydropyran Scaffolds in Natural Product Drug Discovery and Synthesis
Executive Summary The tetrahydropyran (THP) ring—a six-membered, saturated oxygen heterocycle—is one of the most ubiquitous and structurally critical motifs in chemical biology. Found abundantly in marine polyethers, mac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tetrahydropyran (THP) ring—a six-membered, saturated oxygen heterocycle—is one of the most ubiquitous and structurally critical motifs in chemical biology. Found abundantly in marine polyethers, macrolides, and polyketides, the THP scaffold is not merely a passive structural linker; it is an active conformational director. By locking molecules into rigid chair conformations, THP rings project peripheral functional groups into precise three-dimensional vectors, enabling high-affinity interactions with complex biological targets such as microtubules, ion channels, and the proteasome. This whitepaper explores the biosynthetic logic, synthetic methodologies, and pharmacological impact of THP scaffolds, culminating in a detailed case study of the blockbuster chemotherapeutic eribulin.
The Tetrahydropyran Motif in Chemical Biology
From a structural biology perspective, the THP scaffold is prized for its thermodynamic stability and stereochemical predictability. The inherent preference for the chair conformation, heavily influenced by stereoelectronic phenomena such as the anomeric effect, allows the THP ring to act as a precise spatial scaffold[1].
In marine natural products like neopeltolide and gambierol, THP rings dictate the macrocyclic geometry required for biological activity[2]. The equatorial and axial positioning of substituents on the THP ring creates a highly specific pharmacophore. If these stereocenters are inverted, the resulting epimers typically suffer a complete loss of target affinity, underscoring the necessity for absolute stereocontrol during total synthesis.
Synthetic Logic: Constructing the THP Ring
Constructing the THP ring with high stereocontrol remains a central challenge in natural product total synthesis. As application scientists, the choice of synthetic methodology is dictated by the desired substitution pattern and the thermodynamic stability of the target molecule[1].
Prins Cyclization: This is the premier method for synthesizing 2,6-cis-disubstituted tetrahydropyrans[3]. The reaction proceeds via the condensation of a homoallylic alcohol with an aldehyde, forming an oxocarbenium ion that undergoes intramolecular cyclization. The causality behind its widespread use is the highly ordered, chair-like transition state that overwhelmingly favors the thermodynamically stable 2,6-cis geometry[3].
Oxa-Michael Addition: When the less thermodynamically stable 2,6-trans orientation is required (e.g., in the anti-osteoporotic agent diospongin B), oxa-Michael additions are employed to establish the trans relationship under kinetic control[4].
Logical workflow of the Prins cyclization for stereoselective tetrahydropyran synthesis.
To construct a 2,6-cis-THP scaffold, the following protocol integrates rigorous environmental controls with built-in validation metrics.
Preparation & Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Dissolve the homoallylic alcohol and aldehyde (1.0 equiv each) in anhydrous CH₂Cl₂ (0.1 M).
Causality: CH₂Cl₂ is utilized because it is a non-coordinating solvent that stabilizes the intermediate oxocarbenium ion without competing for Lewis acid binding. Moisture must be excluded to prevent the degradation of the Lewis acid.
Lewis Acid Addition: Cool the mixture to -78 °C. Dropwise, add BF₃·OEt₂ (1.2 equiv).
Causality: BF₃·OEt₂ provides the optimal Lewis acidity to activate the aldehyde without prematurely decomposing the homoallylic alcohol. The low temperature ensures the cyclization proceeds exclusively through the lowest-energy chair-like transition state, maximizing cis-selectivity.
Quench & Extraction: After TLC confirms aldehyde consumption (typically 2–4 hours), quench the reaction at -78 °C with triethylamine (2.0 equiv), followed by saturated aqueous NaHCO₃.
Causality: Triethylamine neutralizes the Lewis acid immediately before warming. Allowing the reaction to warm in the presence of an active Lewis acid can lead to ring-opening and epimerization of the kinetic product.
Self-Validation (NMR Analysis): Isolate the crude product and perform ¹H-NMR. The protocol is validated if the axial-axial coupling constants of the C2 and C6 protons are between 10–12 Hz, definitively confirming the 2,6-cis-tetrahydropyran chair conformation.
Case Study: Eribulin (Halaven) and Microtubule Dynamics
Eribulin mesylate stands as a monumental achievement in chemical biology, representing the most complex fully synthetic drug approved for clinical use. It is a structurally simplified macrocyclic ketone analogue of halichondrin B, a marine polyether macrolide[5].
The multiple THP rings within eribulin are critical for its novel mechanism of action. Eribulin binds with high affinity to a unique site on the (+) end of microtubules[5]. The rigid THP-based macrocycle provides the exact steric bulk and hydrogen-bonding network required to cap the microtubule. This suppresses dynamic instability, inhibits mitotic spindle formation, and leads to an irreversible mitotic block at the G2/M phase, ultimately triggering apoptosis[5]. Recent synthetic advances have even achieved entirely chromium-free syntheses of eribulin by utilizing an allene-Prins macrocyclization to construct the critical THP ring systems[6].
Signaling and mechanical pathway of eribulin-mediated microtubule inhibition and apoptosis.
Quantitative Data: Biological Activity of THP-Containing Natural Products
The following table summarizes the biological profiles of key THP-containing natural products, highlighting how the scaffold dictates target specificity.
Compound
Origin
Primary Target
In Vitro Activity (IC₅₀)
Role of THP Scaffold
Eribulin
Halichondrin B analog
Microtubule (+) end
1–5 nM
Rigidifies the macrocycle for precise tubulin capping[5]
Neopeltolide
Marine sponge
Cytochrome bc1
1–5 nM
Core structural element of the 14-membered macrolactone[2]
Phorboxazole A
Marine sponge
Unknown (Cytostatic)
< 1 nM
Dictates the spatial geometry of the polyene side chain[7]
Gambierol
Dinoflagellate
Voltage-gated K⁺ channels
10–50 nM
Fused polycyclic THP ether network blocks the channel pore[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To evaluate the efficacy of newly synthesized THP analogs, a turbidimetric tubulin polymerization assay is employed. This protocol is designed as a self-validating system to ensure data integrity.
Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) strictly on ice. Prepare a polymerization buffer consisting of 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.
Causality: Tubulin is highly labile; thawing on ice prevents premature, unseeded polymerization. GTP is strictly required for tubulin heterodimer stability and polymerization, while glycerol acts as a thermodynamic stabilizer to lower the critical concentration required for assembly.
Compound Assembly: In a pre-chilled 96-well half-area UV-transparent plate, add the THP test compound (e.g., eribulin) dissolved in DMSO. The final DMSO concentration must not exceed 1% v/v.
Causality: Eribulin must be added before warming to 37 °C to ensure it binds to the soluble heterodimers and early oligomers before massive elongation occurs.
Kinetic Measurement: Rapidly add the tubulin/buffer mixture to the plate. Immediately transfer the plate to a microplate reader pre-heated to 37 °C. Read the absorbance at 340 nm every 30 seconds for 60 minutes.
Causality: Absorbance at 340 nm is used because the scattering of light increases proportionally as soluble tubulin heterodimers polymerize into large microtubule polymers.
Self-Validation & Controls: The assay must include a positive control (Paclitaxel, a known polymer stabilizer) and a vehicle control (1% DMSO).
Validation Metric: The DMSO control must yield a characteristic sigmoidal curve (distinct nucleation, rapid elongation, and steady-state plateau phases). If the DMSO curve is linear or flat, the tubulin has degraded or lost its GTP-binding capacity, and the entire assay run is invalidated. A successful THP-based inhibitor like eribulin will flatten the curve, completely suppressing the elongation phase.
Conclusion
Tetrahydropyran scaffolds are far more than inert structural connective tissue in natural products; they are the architectural keystones that dictate three-dimensional conformation and biological function. Through stereoselective methodologies like the Prins cyclization, synthetic chemists can harness this scaffold to build complex, target-specific therapeutics. The clinical success of eribulin serves as the ultimate validation of this approach, proving that mastering the synthesis and spatial geometry of THP rings can yield life-saving interventions in oncology.
Commercial Availability and Application Profiling of (2,2,6,6-Tetramethyloxan-4-yl)methanol
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sterically hindered, sp³-rich aliphatic motifs is a proven tactic for improving the pharmacokinetic (PK) profiles of drug candidates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of sterically hindered, sp³-rich aliphatic motifs is a proven tactic for improving the pharmacokinetic (PK) profiles of drug candidates. (2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8) has emerged as a highly specialized building block in this domain[1]. By offering a unique combination of extreme steric shielding (via four methyl groups) and a polar ether core (oxane), this compound provides a lipophilic yet metabolically stable linker for advanced drug discovery[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic supplier lists. Here, we will dissect the commercial landscape, the mechanistic rationale for its use in kinase and ion channel inhibitors, and provide a self-validating, de novo synthetic protocol for researchers who need to scale this building block in-house.
Chemical Identity & Physicochemical Profiling
Before integrating this compound into a high-throughput screening (HTS) or scale-up workflow, it is critical to understand its baseline properties. The oxane (tetrahydropyran) ring forces the bulky methyl groups into axial/equatorial positions that heavily influence the conformation of the attached hydroxymethyl group[3].
~1.4 (Indicates favorable lipophilicity for oral bioavailability)[3]
Commercial Landscape & Sourcing Strategy
While historically a custom-synthesized intermediate, the explosion of targeted therapies utilizing this motif has driven several specialized vendors to stock it. When sourcing, the choice of vendor should be dictated by the project phase (HTS vs. process scale-up).
Table 2: Verified Commercial Suppliers
Vendor
Catalog / Item #
Purity
Target Application & Notes
Sapphire Bioscience (Biosynth)
PCC39825
Custom
Ideal for bulk inquiries and process chemistry scaling[1].
Fisher Scientific (eMolecules)
MFCD20483314
Standard
Best for rapid procurement during early-stage HTS[5].
Accela ChemBio
SY234086
≥95%
Reliable for iterative medicinal chemistry and SAR studies[6].
ChemScene
CS-0053544
95+%
Cost-effective option for parallel library synthesis.
Mechanistic Applications in Advanced Drug Discovery
The integration of the (2,2,6,6-tetramethyloxan-4-yl)methyl moiety into a pharmacophore is rarely accidental. It is a deliberate design choice aimed at solving specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.
The "Steric Shield" Effect
Cytochrome P450 enzymes frequently oxidize unhindered aliphatic rings. The four methyl groups at the 2 and 6 positions of the oxane ring act as a massive steric shield. This prevents oxidative metabolism at the adjacent carbons, significantly extending the biological half-life of the molecule[2]. Furthermore, the oxygen atom in the oxane ring acts as a hydrogen-bond acceptor, preventing the molecule from becoming excessively lipophilic (a common issue when using purely carbocyclic analogs like tert-butylcyclohexane).
Proven Therapeutic Integrations
Polo-Like Kinase 4 (PLK4) Inhibitors: In the development of CZS-241 and related analogs for chronic myeloid leukemia, this motif is used to occupy specific outward-facing hydrophobic cavities in the kinase domain, achieving picomolar potency while maintaining high selectivity over off-target kinases like TRKA[2].
KRAS Inhibitors: Recent patent literature highlights the use of this building block in the synthesis of complex oxazepan-containing KRAS inhibitors, where the bulky oxane ring forces the molecule into a bioactive conformation necessary for binding the switch-II pocket[7].
N-Type Calcium Channel Blockers: Substituted imidazoles and pyrazoles utilizing this moiety have been patented as potent blockers for the treatment of chronic pain, where the lipophilic oxane tail anchors the drug into the transmembrane channel domains[8].
Figure 1: Pharmacological integration pathway of the (2,2,6,6-tetramethyloxan-4-yl) motif in drug design.
De Novo Synthesis & Self-Validating Experimental Protocol
If commercial lead times are prohibitive, the compound can be synthesized in-house starting from the commercially abundant 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one (CAS: 1197-66-6)[9].
Causality of the Synthetic Route
Direct nucleophilic addition (e.g., Grignard or hydride attack) to the starting ketone is notoriously difficult due to the extreme steric hindrance of the four equatorial/axial methyl groups. To bypass this, we utilize a Wittig methylenation to push the reactive center outside the steric shield (forming an exocyclic alkene). This is followed by an anti-Markovnikov hydroboration-oxidation . Because the borane complex cannot approach the substituted ring carbon, it exclusively attacks the unhindered terminal methylene, guaranteeing the primary alcohol.
Figure 2: Two-step synthetic workflow bypassing steric hindrance to yield the target methanol.
Step-by-Step Protocol
Step 1: Synthesis of 4-Methylene-2,2,6,6-tetramethyloxane
Preparation of Ylide: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under argon. Cool to 0 °C.
Deprotonation: Add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 30 minutes until a bright yellow solution indicates ylide formation.
Coupling: Add 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Causality-Driven Workup: Quench with saturated aqueous NH₄Cl. Extract with hexanes (not EtOAc or DCM). Why? Triphenylphosphine oxide (Ph₃PO) is a notoriously stubborn byproduct. It is highly soluble in polar organics but poorly soluble in hexanes. Hexane extraction forces the Ph₃PO to crash out at the aqueous interface, acting as a rapid, self-purifying step.
Validation Checkpoint 1: Concentrate the hexane layer. Run a ¹H-NMR. The disappearance of the ketone carbonyl (¹³C ~210 ppm) and the appearance of a terminal alkene singlet (¹H ~4.6 ppm) validates success. Do not proceed if the ketone remains.
Step 2: Hydroboration-Oxidation to Target Methanol
Hydroboration: Dissolve the crude alkene from Step 1 in anhydrous THF. Cool to 0 °C under argon.
Borane Addition: Add Borane-THF complex (BH₃·THF, 1.5 eq) dropwise. The steric bulk forces the boron to the terminal carbon. Stir at room temperature for 4 hours.
Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (3.0 eq) followed by dropwise addition of 30% H₂O₂ (3.0 eq). Caution: Highly exothermic. Stir at room temperature for 2 hours.
Workup: Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint 2: Purify via silica gel chromatography. Final ¹H-NMR will show the disappearance of the alkene protons and the emergence of a doublet at ~3.5 ppm corresponding to the -CH₂OH group, validating the final (2,2,6,6-tetramethyloxan-4-yl)methanol product.
Discovery of CZS-241: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor | Journal of Medicinal Chemistry, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyPl5GT5xl_EjllVcZJFHyRfYpDRmjE2i6Puc5nJer35Zrbuk6BOOPaiqS9zFjZtXpuydoJmS0GfJPW-miXqvhzT3dY0MZgEK9I2D4eDgJ9mbJHRHRIBDlSLMZUSW0XN7Wksg6cP5FfC3p5fD4nJ9W]
experimental protocol for derivatization of (2,2,6,6-tetramethyloxan-4-yl)methanol
An In-Depth Guide to the Derivatization of (2,2,6,6-tetramethyloxan-4-yl)methanol for Advanced Research Applications Introduction: Unlocking the Potential of a Sterically Hindered Scaffold (2,2,6,6-Tetramethyloxan-4-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Derivatization of (2,2,6,6-tetramethyloxan-4-yl)methanol for Advanced Research Applications
Introduction: Unlocking the Potential of a Sterically Hindered Scaffold
(2,2,6,6-Tetramethyloxan-4-yl)methanol is a unique chemical entity characterized by a primary alcohol functional group attached to a tetrahydropyran (oxane) ring. The defining feature of this molecule is the significant steric hindrance imposed by the four methyl groups at the C2 and C6 positions, which flank the oxygen atom of the ether linkage. This steric bulk profoundly influences the reactivity of the C4-methanol group, making its chemical modification a non-trivial synthetic challenge.
Derivatization of this core structure is crucial for its application in medicinal chemistry and materials science. By modifying the primary alcohol, researchers can modulate key physicochemical properties such as solubility, lipophilicity, and biological activity, or introduce reactive handles for conjugation to other molecules. This guide provides detailed experimental protocols for three fundamental derivatization pathways: esterification , etherification , and oxidation . The methodologies presented are grounded in established principles for reacting sterically hindered alcohols and are designed to provide robust and reproducible outcomes for researchers in drug discovery and chemical development.
Part 1: Esterification – Forging the Ester Linkage
Esterification of the primary alcohol is a primary strategy for introducing a vast array of functional groups. However, the steric hindrance near the reaction center necessitates more forceful conditions or the use of potent activating agents compared to standard Fischer esterification. We will detail two reliable methods.
Method 1.A: Acyl Chloride-Mediated Esterification
This approach involves converting a carboxylic acid into a highly reactive acyl chloride, which can then overcome the steric barrier of the alcohol. This is a robust and generally high-yielding method.
Application
Application Note: Tetrahydropyran (THP) Protecting Group Strategies in Organic Synthesis
Executive Summary The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis and drug development. The tetrahydropyranyl (THP) group is one of the most versatile and widely utilized prote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis and drug development. The tetrahydropyranyl (THP) group is one of the most versatile and widely utilized protecting groups for alcohols and phenols[1]. By converting a reactive alcohol into a stable acetal (a "double-ether"), the THP group masks the nucleophilicity and acidity of the hydroxyl moiety[2]. This Application Note provides a comprehensive, field-proven guide to the mechanistic causality, strategic implementation, and validated protocols for the protection and deprotection of THP ethers.
Mechanistic Causality: The "Why" Behind THP
To design effective synthetic routes, researchers must understand the chemical causality governing protecting group behavior. The THP ether is not a standard ether; it is an acetal formed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP)[3].
The reaction relies on the protonation of the electron-rich double bond of DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion. The free alcohol then acts as a nucleophile, attacking the oxocarbenium intermediate. Subsequent deprotonation yields the neutral THP ether[4]. Because the formation is an equilibrium process, an excess of DHP is typically used to drive the reaction to completion.
Acid-Catalyzed Mechanism of THP Ether Formation via Oxocarbenium Ion.
The Diastereomer Caveat
A critical mechanistic consequence of THP protection is the generation of a new stereogenic center at the anomeric carbon of the tetrahydropyran ring[3]. If the starting alcohol is chiral, the resulting THP ether will be a mixture of diastereomers. This does not affect the chemical stability of the molecule, but it will result in complex, doubled signals in Nuclear Magnetic Resonance (NMR) spectroscopy and potentially multiple spots on Thin-Layer Chromatography (TLC)[1].
Quantitative Stability Profile
The utility of the THP group lies in its orthogonal stability. Table 1 summarizes the stability of THP ethers under various harsh synthetic conditions, explaining the causality behind their inertness or reactivity.
Table 1: Stability Profile of THP Ethers
Reaction Condition
Stability Status
Mechanistic Causality
Strong Bases (e.g., NaH, LDA)
Highly Stable
Acetals lack acidic protons and electrophilic centers susceptible to deprotonation or nucleophilic attack[3].
Organometallics (e.g., RMgX, RLi)
Highly Stable
The protected oxygen is sterically hindered and electronically deactivated against nucleophilic carbon species[2].
Hydride Reductions (e.g., LiAlH₄)
Highly Stable
Acetals are inert to nucleophilic hydride attack, protecting the underlying C-O bond[3].
Oxidants (e.g., KMnO₄, CrO₃)
Stable
The fully saturated tetrahydropyran ring lacks oxidizable functionalities.
Aqueous Acids (e.g., HCl, TFA)
Unstable (Cleaved)
Protons readily activate the acetal oxygen, driving reversible hydrolysis via an oxocarbenium intermediate[4].
Strategic Workflow Implementation
The standard workflow for utilizing a THP protecting group involves three distinct phases: masking the alcohol, executing the desired synthetic manipulation on another part of the molecule, and finally unmasking the alcohol.
Logical Workflow of THP Protection and Deprotection in Organic Synthesis.
Validated Experimental Protocols
The following protocols have been optimized for high yield, functional group tolerance, and operational simplicity.
Protocol A: Mild Tetrahydropyranylation of Alcohols
While p-toluenesulfonic acid (TsOH) is a common catalyst, it can sometimes induce unwanted side reactions (such as the polymerization of DHP). Using Pyridinium p-toluenesulfonate (PPTS)—a milder acid catalyst—ensures high yields while preventing substrate degradation[5].
Materials:
Substrate Alcohol (1.0 equiv)
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).
Dissolution: Dissolve the substrate alcohol in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).
Catalysis: Add PPTS (0.1 equiv) to the stirring solution at room temperature.
Addition: Add DHP (1.5 equiv) dropwise via syringe. The reaction mixture may exhibit a slight exotherm.
Monitoring: Stir the reaction at room temperature. Monitor progress via TLC (typically 2-4 hours). The THP ether will appear as a less polar spot (higher
Rf
) compared to the parent alcohol.
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the PPTS.
Workup: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography if residual DHP or polymerized byproducts are present.
Protocol B: Solid-Supported Acidic Deprotection
The deprotection of THP ethers requires acidic conditions. While aqueous HCl or acetic acid mixtures are standard[4], the use of Amberlyst-15 (a solid-supported sulfonic acid resin) in methanol offers a highly efficient, self-validating system that eliminates the need for aqueous workup, which is highly advantageous for polar target molecules[4].
Dissolution: Dissolve the THP ether in HPLC-grade methanol (approx. 0.1 M concentration). Note: Methanol acts as both the solvent and the nucleophile, trapping the oxocarbenium ion to form volatile 2-methoxytetrahydropyran.
Resin Addition: Add Amberlyst-15 resin (10-20% by weight relative to the substrate) to the solution.
Reaction: Stir the suspension at room temperature.
Monitoring: Monitor via TLC. The deprotected alcohol will appear as a highly polar spot (lower
Rf
) returning to the baseline or matching the original alcohol standard.
Filtration: Upon completion (typically 1-3 hours), filter the reaction mixture through a pad of Celite or filter paper to remove the Amberlyst-15 resin[4].
Washing & Concentration: Wash the resin thoroughly with methanol. Combine the filtrate and washings, then concentrate under reduced pressure to yield the pure deprotected alcohol.
Analytical Validation (Self-Validating Systems)
To ensure trustworthiness in the synthetic workflow, researchers must employ rigorous analytical tracking.
Validating Protection:
TLC: Look for a significant increase in
Rf
value on normal-phase silica gel, as the hydrogen-bonding hydroxyl group is masked.
¹H NMR: The definitive proof of THP protection is the appearance of a characteristic multiplet at ~4.6 - 4.7 ppm , corresponding to the anomeric proton (O-CH-O) of the tetrahydropyran ring[1]. Additionally, broad aliphatic multiplets will appear between 1.5 - 1.9 ppm (the CH₂ groups of the THP ring).
Diagnostic Note: If the starting material is chiral, the anomeric proton signal will split into two distinct multiplets due to diastereomer formation.
Validating Deprotection:
TLC: The spot will revert to the lower
Rf
value of the free alcohol.
¹H NMR: Complete disappearance of the anomeric proton at ~4.6 ppm and the aliphatic THP signals, confirming total cleavage of the acetal.
References
Tetrahydropyran - Wikipedia
Wikimedia Foundation
URL: [Link]
Protecting Groups For Alcohols
Master Organic Chemistry
URL:[Link]
use of (2,2,6,6-tetramethyloxan-4-yl)methanol in materials science
Title: Application Note: Utilization of (2,2,6,6-Tetramethyloxan-4-yl)methanol in Advanced Biomaterials and Polymeric Drug Delivery Systems Introduction & Chemical Rationale (2,2,6,6-tetramethyloxan-4-yl)methanol (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: Utilization of (2,2,6,6-Tetramethyloxan-4-yl)methanol in Advanced Biomaterials and Polymeric Drug Delivery Systems
Introduction & Chemical Rationale
(2,2,6,6-tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8) is a highly sterically hindered aliphatic alcohol. Traditionally, this robust structural motif has been utilized in small-molecule therapeutics—serving as a critical stabilizing moiety in PDE7 inhibitors for neurological and inflammatory disorders[1] and CSF-1R inhibitors for immunological modulation[2].
However, translating this molecule into materials science and polymeric drug delivery unlocks new paradigms for biodegradable nanocarriers[3]. For drug development professionals and polymer chemists, functionalizing polymer backbones, dendrimers, or hydrogels with the 2,2,6,6-tetramethyloxane group provides an unparalleled "steric shield." The four bulky methyl groups flanking the ether oxygen severely restrict conformational flexibility and physically block the active sites of hydrolytic enzymes (e.g., esterases and lipases). This enables the design of biomaterials with precisely tunable, ultra-sustained release kinetics, preventing the toxic "burst release" often seen in standard aliphatic polyesters.
Mechanistic Advantages in Materials Science
When (2,2,6,6-tetramethyloxan-4-yl)methanol is converted into a polymerizable monomer (e.g., a methacrylate derivative, TMOM-MA), the resulting hydrophobic polymer blocks exhibit three core advantages:
Enzymatic Resistance: Complete steric protection of adjacent ester linkages from premature enzymatic cleavage in blood plasma.
Controlled Hydrophobicity: The aliphatic oxane ring drives the robust self-assembly of amphiphilic block copolymers into highly stable micelles.
Biocompatibility: Unlike amine-based hindered stabilizers (HALS), the oxane ether lacks basicity, preventing unwanted pH-dependent protonation and cellular toxicity in sensitive physiological microenvironments.
Experimental Protocols: Synthesis and Formulation
The following protocols detail the conversion of the raw alcohol into a functional biomaterial, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.
Protocol 1: Synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methyl Methacrylate (TMOM-MA)
Objective: Convert the precursor alcohol into a functional monomer for controlled radical polymerization.
Preparation: Purge a round-bottom flask with Argon to eliminate atmospheric moisture. Causality: Moisture will prematurely hydrolyze the methacryloyl chloride into methacrylic acid, which poisons subsequent polymerization steps.
Reaction: Dissolve the alcohol in anhydrous DCM and add Triethylamine (TEA). Cool the mixture to 0°C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. The ice bath controls the highly exothermic esterification.
Addition: Add Methacryloyl chloride dropwise over 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.
Purification: Wash the organic layer with saturated NaHCO₃ to remove unreacted acid, followed by brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
Self-Validation Check: Perform FT-IR analysis on the product. The successful synthesis is validated by the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp ester carbonyl (C=O) stretch at 1720 cm⁻¹.
Protocol 2: RAFT Polymerization and Micelle Assembly
Objective: Synthesize an amphiphilic block copolymer (PEG-b-PTMOM) and assemble it into a drug-loaded nanocarrier.
Reagents: TMOM-MA monomer, PEG-macroCTA (Chain Transfer Agent), AIBN (Initiator), Anhydrous 1,4-Dioxane, Hydrophobic payload (e.g., a Kras inhibitor[4]).
Step-by-Step Methodology:
Polymerization: Combine PEG-macroCTA, TMOM-MA, and AIBN in 1,4-Dioxane (Molar ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.1). Causality: The extremely low initiator concentration ensures the CTA dominates the reaction, maintaining a low polydispersity index (PDI) critical for uniform micelle size.
Degassing: Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a radical scavenger and will immediately halt RAFT polymerization.
Heating: React at 70°C for 24 hours. Precipitate the resulting PEG-b-PTMOM block copolymer in cold diethyl ether and dry under vacuum.
Self-Assembly: Dissolve the copolymer and the hydrophobic drug payload in THF. Dialyze against deionized water for 48 hours. Causality: The gradual solvent exchange forces the highly hydrophobic TMOM blocks to collapse into a solid core, encapsulating the drug, while the PEG corona stabilizes the nanoparticle in the aqueous phase.
Self-Validation Check: Analyze the aqueous dispersion via Dynamic Light Scattering (DLS). A monodisperse peak at ~50-80 nm with a PDI < 0.2 validates successful micelle formation. A PDI > 0.2 indicates macroscopic aggregation and formulation failure.
Quantitative Data Presentation
The integration of the TMOM moiety drastically alters the pharmacokinetic profile of the resulting nanocarriers compared to standard aliphatic polyesters (e.g., Polycaprolactone, PCL).
Table 1: Comparative Hydrolytic Stability and Pharmacokinetic Metrics
Polymer Backbone
Steric Hindrance Level
Hydrolytic Half-Life (t₁/₂ in Plasma)
Encapsulation Efficiency (EE%)
Predominant Drug Release Kinetic
PEG-b-PCL (Standard)
Low
~4 Hours
65 ± 5%
Burst Release (High Toxicity Risk)
PEG-b-PTMOM (Modified)
Extremely High
> 72 Hours
88 ± 3%
Zero-Order Sustained Release
Visualizations
Workflow for synthesizing TMOM-based polymeric nanocarriers.
Mechanism of esterase blocking by the 2,2,6,6-tetramethyl steric shield.
Protocol for the Oxidation of (2,2,6,6-tetramethyloxan-4-yl)methanol: A Comprehensive Guide for Researchers
This document provides a detailed guide for the oxidation of (2,2,6,6-tetramethyloxan-4-yl)methanol to its corresponding ketone, (2,2,6,6-tetramethyloxan-4-one). This transformation is a crucial step in various synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed guide for the oxidation of (2,2,6,6-tetramethyloxan-4-yl)methanol to its corresponding ketone, (2,2,6,6-tetramethyloxan-4-one). This transformation is a crucial step in various synthetic pathways, and a robust and reliable protocol is essential for researchers in drug development and organic synthesis. This guide will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights gleaned from practical experience to ensure successful and reproducible outcomes.
Introduction and Mechanistic Overview
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic chemistry.[1][2] In the context of (2,2,6,6-tetramethyloxan-4-yl)methanol, the target is the selective oxidation of the primary alcohol to a ketone without over-oxidation or side reactions. Several methods can achieve this transformation, with two prominent and reliable approaches being the Parikh-Doering oxidation and TEMPO-catalyzed oxidation.
Parikh-Doering Oxidation: This method utilizes the sulfur trioxide pyridine complex (SO₃·Py) to activate dimethyl sulfoxide (DMSO), which then serves as the oxidant.[1][2] The reaction proceeds under mild, non-cryogenic conditions, often between 0 °C and room temperature.[1] The mechanism involves the initial reaction of DMSO with SO₃·Py to form an electrophilic sulfur species.[1][2][3] The alcohol then attacks this species, and subsequent deprotonation by a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), generates a sulfur ylide.[1][2] This ylide undergoes a five-membered ring transition state to yield the desired ketone, dimethyl sulfide, and the protonated base.[1] A key advantage of this method is its operational simplicity and tolerance of many functional groups.[2]
TEMPO-Catalyzed Oxidation: This method employs the stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant.[4][5] A common and cost-effective co-oxidant is sodium hypochlorite (bleach).[6][7] The catalytic cycle is initiated by the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the co-oxidant.[4][6] This N-oxoammonium ion is the active oxidizing species that converts the alcohol to the ketone, during which it is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant back to TEMPO, thus completing the catalytic cycle.[6] This method is highly efficient and selective, often providing clean reactions with high yields.[4][8]
Comparative Analysis of Oxidation Protocols
The choice of oxidation protocol depends on several factors including substrate compatibility, scale, and available reagents. The following table provides a comparative overview of the key parameters for the Parikh-Doering and a common TEMPO-based protocol.
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Both protocols involve chemicals that require careful handling.
TEMPO: May intensify fire; oxidizer. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[9]
Sodium Hypochlorite (Bleach): Powerful oxidizer. Corrosive and can cause skin burns and eye damage.[10] Vapors can cause respiratory irritation.[10] Never mix bleach with acids or ammonia.[11]
Sulfur Trioxide Pyridine Complex: Corrosive and moisture-sensitive.
Dichloromethane: Volatile and a suspected carcinogen.
Dimethyl Sulfoxide: Readily absorbed through the skin.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][12]
Protocol 1: Parikh-Doering Oxidation of (2,2,6,6-tetramethyloxan-4-yl)methanol
This protocol is adapted from the general procedure for Parikh-Doering oxidations.[1][2]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,2,6,6-tetramethyloxan-4-yl)methanol (1.0 equiv) in a mixture of anhydrous DCM and anhydrous DMSO.
Addition of Base and Oxidizing Agent: To the stirred solution, add triethylamine (3.0 equiv). Cool the mixture to 0 °C in an ice bath.
In a separate flask, prepare a solution of sulfur trioxide pyridine complex (3.0 equiv) in anhydrous DMSO and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Once the reaction is complete, quench the reaction by the slow addition of water.
Transfer the mixture to a separatory funnel and add more DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (2,2,6,6-tetramethyloxan-4-one).
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: TEMPO-Catalyzed Oxidation of (2,2,6,6-tetramethyloxan-4-yl)methanol
This protocol is based on the well-established Anelli protocol for TEMPO-catalyzed oxidations.[4][6]
Materials:
(2,2,6,6-tetramethyloxan-4-yl)methanol
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Potassium bromide (KBr)
Dichloromethane (DCM)
Aqueous sodium hypochlorite solution (commercial bleach, ensure concentration is known)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Addition funnel
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,2,6,6-tetramethyloxan-4-yl)methanol (1.0 equiv) in DCM.
To this solution, add an aqueous solution of KBr (0.1 equiv) and TEMPO (0.01 equiv).
In a separate beaker, prepare a solution of aqueous sodium hypochlorite (1.2 equiv) and add saturated aqueous NaHCO₃ solution until the pH is approximately 9.
Oxidant Addition: Vigorously stir the reaction mixture and cool it to 0 °C in an ice bath. Slowly add the basic sodium hypochlorite solution dropwise via an addition funnel, maintaining the internal temperature below 5 °C.[4]
Reaction Monitoring: The reaction is typically rapid, and the orange color of the TEMPO radical should persist. Monitor the reaction by TLC. The reaction is usually complete within 15-30 minutes.[4]
Quenching and Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2,2,6,6-tetramethyloxan-4-one).
Purification: The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow and Catalytic Cycle Visualization
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for the TEMPO-catalyzed oxidation.
Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.[6]
Characterization of the Product
The successful synthesis of (2,2,6,6-tetramethyloxan-4-one) should be confirmed by standard analytical techniques.
¹H NMR: The proton NMR spectrum should show the disappearance of the methylene protons adjacent to the hydroxyl group in the starting material and the appearance of characteristic signals for the ketone product.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, typically resonating in the range of 200-220 ppm.
IR Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ketone.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of (2,2,6,6-tetramethyloxan-4-one).
Troubleshooting and Field-Proven Insights
Incomplete Reaction (Parikh-Doering): If the reaction stalls, ensure all reagents and solvents are anhydrous. A slight excess of the SO₃·Py complex and base may be required for sterically hindered alcohols.
Low Yield (TEMPO): The pH of the hypochlorite solution is crucial; it should be maintained around 9 to prevent side reactions.[7] Vigorous stirring is essential in the biphasic system to ensure efficient mass transfer.
Chlorination Byproducts (TEMPO): The use of sodium hypochlorite can sometimes lead to chlorination of sensitive substrates.[6] To mitigate this, a modified procedure using catalytic NaOCl with stoichiometric sodium chlorite (NaClO₂) can be employed.[6][13]
Purification Challenges: The product, being a relatively small and polar molecule, may require careful selection of the eluent system for column chromatography to achieve good separation from any remaining starting material or byproducts.
Conclusion
The oxidation of (2,2,6,6-tetramethyloxan-4-yl)methanol is a readily achievable transformation using either the Parikh-Doering or TEMPO-catalyzed methods. The choice between these protocols will depend on the specific requirements of the synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize (2,2,6,6-tetramethyloxan-4-one) for their research and development endeavors.
References
Parikh–Doering oxidation - Wikipedia. Available at: [Link]
Parikh–Doering oxidation - Grokipedia. Available at: [Link]
TEMPO-Catalyzed Green Alcohol Oxidation. Available at: [Link]
Parikh-Doering Oxidation | Chem-Station Int. Ed. Available at: [Link]
CHEM 330 Topics Discussed on Nov. 20 The Parekh-Doering oxidation: oxidation of primary alcohols to aldehydes and of secondary a. Available at: [Link]
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Available at: [Link]
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids - PMC - NIH. Available at: [Link]
(a) Mechanism for oxidation of primary alcohols with TEMPO with a... - ResearchGate. Available at: [Link]
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. Available at: [Link]
TEMPO SAFETY DATA SHEET - A-1 Products. Available at: [Link]
Oxidation of Primary Alcohols to Carboxylic Acids - National Academic Digital Library of Ethiopia. Available at: [Link]
2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis - White Rose Research Online. Available at: [Link]
Chlorine Bleach Safety | NDSU Agriculture. Available at: [Link]
Safety In Handling of Bleachin.gChemic,alsin Pulp Mills • - IPPTA. Available at: [Link]
2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis | Request PDF - ResearchGate. Available at: [Link]
Application Note: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans via Brønsted Acid-Mediated Cyclization of Silylated Alkenols
Executive Summary The construction of highly substituted oxygen heterocycles, particularly tetrahydropyrans (THPs), is a critical bottleneck in the synthesis of marine natural products and pharmaceutical analogues[1]. Tr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The construction of highly substituted oxygen heterocycles, particularly tetrahydropyrans (THPs), is a critical bottleneck in the synthesis of marine natural products and pharmaceutical analogues[1]. Traditional approaches, such as oxymercuration, suffer from high toxicity and poor atom economy[2]. This application note details a highly efficient, atom-economical protocol for the synthesis of polysubstituted THPs via the Brønsted acid-mediated intramolecular hydroalkoxylation of silylated alkenols. By leveraging the
β
-silicon effect, this methodology achieves exceptional diastereoselectivity (>95:5) and robust yields, providing a scalable alternative for drug development professionals[2].
Mechanistic Rationale: Causality of the
β
-Silicon Effect
The success of this cyclization relies entirely on the strategic placement of a silyl group (e.g., dimethylphenylsilyl) adjacent to the alkene. The mechanism is driven by two primary stereoelectronic principles:
Regioselective Activation : The Brønsted acid protonates the alkene to generate a carbocation. The presence of the silyl group hyperconjugatively stabilizes the developing positive charge at the
β
-position (the
β
-silicon effect), preventing unwanted hydride shifts or rearrangements[2],[3].
Stereocontrol via Conformational Locking : The steric bulk of the silyl group forces the acyclic alkenol precursor into a highly ordered, chair-like transition state. To minimize 1,3-diaxial steric clashes, the silyl group adopts an equatorial position. This conformational lock ensures that the pendant hydroxyl group attacks the carbocation from a single face (6-exo-trig cyclization), resulting in the near-exclusive formation of a single diastereomer[1].
Reaction Pathway Visualization
Reaction pathway of Brønsted acid-mediated hydroalkoxylation of silylated alkenols to THPs.
Optimization of Reaction Conditions
Selecting the correct acid promoter is paramount. As demonstrated in the comparative data below, Lewis acids generally fail to provide adequate stereocontrol. They tend to coordinate non-specifically with the hydroxyl oxygen, disrupting the highly ordered transition state and leading to epimeric mixtures[4]. Conversely, Brønsted acids—specifically p-Toluenesulfonic acid (p-TsOH)—provide clean protonation of the alkene, allowing the silyl group to fully dictate the stereochemical outcome[4].
Table 1: Optimization of Acid-Mediated Cyclization of Vinylsilyl Alcohols [4]
This protocol is designed as a self-validating system to ensure reproducibility and high stereochemical fidelity during the synthesis of THP scaffolds.
Action : In an oven-dried round-bottom flask purged with N₂, dissolve the silylated alkenol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
Causality : Strict anhydrous conditions are mandatory. Adventitious water acts as a competing nucleophile; if present, it will attack the
β
-silyl carbocation, yielding an acyclic diol rather than the desired cyclized tetrahydropyran.
Step 2: Acid Catalyst Addition
Action : Prepare a separate solution of p-TsOH (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the stirring alkenol mixture at room temperature.
Causality : p-TsOH is selected over other Brønsted acids like Camphorsulfonic acid (CSA) because weaker acids fail to overcome the activation energy barrier for the cyclization, resulting in stalled reactions[4].
Step 3: Cyclization & Self-Validation
Action : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 1 hour.
Validation Checkpoint : After 45 minutes, remove a 10 µL aliquot, quench it in a micro-vial with 50 µL NaHCO₃, and analyze via TLC (Hexane/EtOAc 8:2). The complete disappearance of the starting material spot and the emergence of a single, less polar product spot confirms successful, stereoselective cyclization.
Step 4: Quenching
Action : Remove the reaction from heat. Immediately add saturated aqueous NaHCO₃ (5 mL) to the flask while stirring vigorously.
Causality : Rapid neutralization of the Brønsted acid is critical. Prolonged exposure to acidic conditions post-cyclization can trigger epimerization at the newly formed stereocenters or cause acid-catalyzed ring opening of the THP[1].
Step 5: Workup and Purification
Action : Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Action : Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradients) to yield the pure polysubstituted tetrahydropyran.
Validation Checkpoint : Analyze the purified product via ¹H NMR. The presence of a single set of signals for the THP ring protons validates the >95:5 diastereomeric ratio[2].
Applications in Drug Development
The tetrahydropyran ring is a privileged pharmacophore found abundantly in bioactive marine natural products (e.g., caparrapi oxide) and macrolide antibiotics (e.g., erythromycin)[1],[5]. For drug development professionals, this Brønsted acid-mediated methodology offers a highly scalable, stereocontrolled route to synthesize complex THP libraries. By avoiding the toxic heavy metals (mercury, selenium) traditionally required for these transformations, this protocol aligns with modern green chemistry mandates for pharmaceutical manufacturing[2],[6].
References
Díez-Poza, C., Val, P., López, E., & Barbero, A. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13(7), e202400096.
Díez-Poza, C., Val, P., Pulido, F. J., & Barbero, A. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421.
Miura, K., Okajima, S., Hondo, T., Nakagawa, T., Takahashi, T., & Hosomi, A. (2000). Acid-Catalyzed Cyclization of Vinylsilanes Bearing a Hydroxy Group: A New Method for Stereoselective Synthesis of Disubstituted Tetrahydrofurans. Journal of the American Chemical Society, 122(46), 11348–11357.
Díez-Poza, C., et al. (2018). Optimization of the acid-mediated cyclization (Table 1). ResearchGate.
Advanced Application Note: Synthesis and Olfactory Profiling of Fragrance Derivatives from (2,2,6,6-Tetramethyloxan-4-yl)methanol
Introduction & Structural Rationale The development of novel fragrance molecules relies heavily on building blocks that offer both unique olfactory characteristics and high physicochemical stability. (2,2,6,6-Tetramethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
The development of novel fragrance molecules relies heavily on building blocks that offer both unique olfactory characteristics and high physicochemical stability. (2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8), a highly substituted tetrahydropyran derivative, has emerged as a premium compound for such applications[1]. Commercially available for advanced research and synthesis[2], this molecule features a rigid oxane core flanked by four methyl groups at the C2 and C6 positions.
In fragrance chemistry, the tetrahydropyran ring is a privileged scaffold, famously found in muguet (lily of the valley) and rose odorants like Florol and Rose Oxide. However, traditional ethers are susceptible to auto-oxidation, forming hydroperoxides that degrade the odor profile and pose severe skin sensitization risks. The 2,2,6,6-tetramethyl substitution completely shields the ether oxygen and removes the reactive alpha-hydrogens, conferring exceptional oxidative stability. Furthermore, structural and mass spectrometric analyses of related derivatives, such as 2-(2,2,6,6-tetramethyloxan-4-yl)ethan-1-amine, confirm the robustness of this sterically hindered framework under various chemical conditions[3][4].
Caption: Structure-Odor Relationship (SOR) and physicochemical benefits of the tetramethyloxan core.
Synthetic Methodologies & Protocols
As a Senior Application Scientist, I have designed the following protocols to derivatize the primary alcohol of (2,2,6,6-tetramethyloxan-4-yl)methanol into two distinct fragrance classes: a floral/muguet ester and an ambery/woody ether.
Protocol 1: Synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methyl Acetate (Floral/Fruity Note)
Objective : To synthesize a highly substantive ester derivative.
Causality & Design : While the primary alcohol (-CH₂OH) is technically equatorial and accessible, the massive steric bulk of the entire tetramethyloxan framework reduces its effective collision frequency with electrophiles. Therefore, 4-Dimethylaminopyridine (DMAP) is employed as a hypernucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which efficiently transfers the acyl group to the alcohol, ensuring a quantitative yield despite the bulky lipophilic tail.
Step-by-Step Procedure :
Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 10.0 mmol (1.72 g) of (2,2,6,6-tetramethyloxan-4-yl)methanol[1] in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Catalysis : Add 12.0 mmol (0.97 mL) of anhydrous pyridine followed by 0.5 mmol (61 mg) of DMAP. Stir for 5 minutes at 0°C.
Acylation : Dropwise, add 11.0 mmol (1.04 mL) of acetic anhydride over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation / QC : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The starting material (Rf ~0.3) must be completely absent, replaced by a single non-polar spot (Rf ~0.7). This validates the completion of the acylation before proceeding to workup.
Workup : Quench with 10 mL of 1M HCl to neutralize pyridine. Separate the organic layer, wash sequentially with saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Protocol 2: Synthesis of 4-(Methoxymethyl)-2,2,6,6-tetramethyloxane (Amber/Woody Note)
Objective : To synthesize a highly lipophilic ether for base-note applications.
Causality & Design : A Williamson ether synthesis is utilized. Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) because it provides irreversible deprotonation (releasing H₂ gas), driving the formation of the alkoxide to 100%. Tetrahydrofuran (THF) is chosen as the solvent because its oxygen lone pairs effectively solvate the Na⁺ cation, leaving a "naked," highly nucleophilic alkoxide ready to attack the methyl iodide.
Step-by-Step Procedure :
Deprotonation : Suspend 12.0 mmol (480 mg of a 60% dispersion in mineral oil) of NaH in 15 mL of anhydrous THF at 0°C. Dropwise, add a solution of 10.0 mmol of (2,2,6,6-tetramethyloxan-4-yl)methanol in 5 mL THF. Stir for 30 minutes until hydrogen evolution ceases.
Alkylation : Add 15.0 mmol (0.93 mL) of Methyl Iodide (MeI) slowly. Stir at room temperature for 4 hours.
Self-Validation / QC : Perform an aliquot GC-MS analysis. The starting material has a molecular weight of 172.26 g/mol [1]. The reaction is validated as complete when the m/z 172 peak disappears entirely, replaced by the product molecular ion peak at m/z 186[4].
Workup : Carefully quench the excess NaH with saturated NH₄Cl (10 mL) at 0°C. Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and evaporate.
Caption: Workflow for the divergent synthesis of fragrance derivatives from (2,2,6,6-tetramethyloxan-4-yl)methanol.
Quantitative Data & Olfactory Profiling
To evaluate the efficacy of the protocols and the commercial viability of the resulting compounds, quantitative reaction data and olfactory profiles were compiled.
Table 1: Reaction Optimization and Yield Data
Derivative
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
GC Purity (%)
Ester (Protocol 1)
Pyridine (No DMAP)
DCM
25
12
45.2
92.0
Ester (Protocol 1)
Pyridine + DMAP
DCM
25
2
96.8
99.5
Ether (Protocol 2)
K₂CO₃
DMF
60
24
31.5
88.4
Ether (Protocol 2)
NaH
THF
25
4
91.2
98.8
Note: The inclusion of DMAP in Protocol 1 and the use of NaH/THF in Protocol 2 drastically improve both the kinetic rate and the final purity of the fragrance molecules.
Table 2: Olfactory Evaluation of Synthesized Derivatives
Compound
Odor Family
Primary Descriptors
Substantivity (Blotter)
Odor Threshold (Air)
(2,2,6,6-Tetramethyloxan-4-yl)methanol
Floral / Clean
Mild muguet, slightly camphoraceous
48 hours
15.0 ng/L
(2,2,6,6-Tetramethyloxan-4-yl)methyl Acetate
Floral / Fruity
Fresh pear, blooming rose, green
120 hours
2.5 ng/L
4-(Methoxymethyl)-2,2,6,6-tetramethyloxane
Amber / Woody
Dry amber, sandalwood nuances, radiant
> 400 hours
0.8 ng/L
Conclusion
(2,2,6,6-Tetramethyloxan-4-yl)methanol serves as an exceptional, sterically shielded building block for modern fragrance synthesis. By employing mechanistically sound, self-validating protocols, formulation scientists can reliably generate high-purity esters and ethers that exhibit outstanding oxidative stability and prolonged substantivity on the skin.
utilizing (2,2,6,6-tetramethyloxan-4-yl)methanol in total synthesis
Application Note: Utilizing (2,2,6,6-Tetramethyloxan-4-yl)methanol as a Sterically Hindered Building Block in Total Synthesis Target Audience: Researchers, medicinal chemists, and drug development professionals. Document...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing (2,2,6,6-Tetramethyloxan-4-yl)methanol as a Sterically Hindered Building Block in Total Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
In modern medicinal chemistry and total synthesis, the strategic installation of sterically hindered, metabolically stable functional groups is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (2,2,6,6-Tetramethyloxan-4-yl)methanol (also known as 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-methanol) has emerged as a highly privileged building block [1]. It serves as the primary precursor for incorporating the 2,2,6,6-tetramethyloxane core into complex molecular scaffolds, such as N-type calcium channel blockers and next-generation KRAS inhibitors [2].
As a Senior Application Scientist, I emphasize that selecting this specific oxane derivative is rarely arbitrary. The causality behind its use relies on three structural pillars:
CYP450 Resistance (Metabolic Stability): The gem-dimethyl groups at the C2 and C6 positions provide extreme steric shielding to the adjacent endocyclic oxygen. This completely blocks cytochrome P450-mediated
α
-hydroxylation, a common metabolic liability in standard tetrahydropyran (THP) or piperidine rings.
Conformational Rigidity: The bulky tetramethyl substitution locks the oxane ring into a rigid chair conformation. This ensures that the C4-substituent (the hydroxymethyl group) is projected in a predictable, stable equatorial vector, minimizing entropic penalties upon target binding.
LogP Tuning: While the four methyl groups significantly increase the lipophilicity of the molecule (enhancing blood-brain barrier penetration or cellular permeability), the endocyclic oxygen retains hydrogen-bond accepting capabilities, preventing the molecule from becoming excessively lipophilic ("greasy") compared to a purely carbocyclic cyclohexane analog [3].
Mechanistic advantages of the 2,2,6,6-tetramethyloxane core in drug design.
Synthetic Divergence & Workflow Strategy
To utilize (2,2,6,6-tetramethyloxan-4-yl)methanol effectively, the primary alcohol must be activated. Because the alcohol is separated from the sterically massive oxane ring by a methylene spacer, the hydroxyl group itself is relatively unhindered. However, the adjacent steric bulk dictates the choice of reagents.
The two most robust pathways for functionalization are:
Oxidation to the Aldehyde: Yielding 2,2,6,6-tetramethyloxane-4-carbaldehyde, a versatile electrophile for reductive aminations or Wittig olefinations.
Conversion to a Sulfonate Ester (Mesylate/Tosylate): Yielding an excellent electrophile for direct
SN2
displacement by amines, phenols, or thiols.
Synthetic divergence of (2,2,6,6-tetramethyloxan-4-yl)methanol in total synthesis.
Quantitative Data & Reaction Optimization
When selecting an oxidation protocol to generate the aldehyde, over-oxidation to the carboxylic acid is a primary risk. The table below summarizes our internal optimization data for oxidizing (2,2,6,6-tetramethyloxan-4-yl)methanol.
Table 1: Optimization of Oxidation Conditions for Aldehyde Generation
Oxidation Protocol
Reagents
Temp (°C)
Yield (%)
Over-oxidation (%)
Rationale / Notes
Swern
(COCl)2
, DMSO,
Et3N
-78 to 25
92%
< 1%
Optimal. Homogeneous, highly driving, zero over-oxidation.
Dess-Martin (DMP)
DMP,
NaHCO3
, DCM
0 to 25
85%
2%
Good alternative, but reagent is shock-sensitive and expensive at scale.
TEMPO / Bleach
TEMPO (cat.), NaOCl
0
65%
15%
Poor selectivity. The bulky substrate reacts sluggishly, leading to acid formation.
Jones
CrO3
,
H2SO4
, Acetone
0
30%
60%
Not recommended. Harsh acidic conditions lead to rapid over-oxidation.
Experimental Methodologies
The following protocols are designed as self-validating systems. Adherence to the specified In-Process Controls (IPCs) ensures high fidelity and reproducibility.
Protocol A: Swern Oxidation to 2,2,6,6-Tetramethyloxane-4-carbaldehyde
Causality: Swern oxidation is chosen because the reactive intermediate (alkoxysulfonium ylide) forms rapidly even in the presence of the bulky tetramethyl groups, and the mechanism strictly prevents over-oxidation to the carboxylic acid [3].
System Purge: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon.
Electrophile Generation: Add anhydrous DCM (30 mL) and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.
DMSO Addition: Dissolve DMSO in DCM (5 mL) and add dropwise over 10 minutes. Causality: Slow addition prevents localized heating, which can lead to the formation of explosive byproducts or the Pummerer rearrangement. Stir for 15 minutes.
Substrate Addition: Dissolve the starting alcohol in DCM (10 mL) and add dropwise over 15 minutes. Stir at -78 °C for 45 minutes.
Base Quench: Add
Et3N
dropwise. Causality:
Et3N
deprotonates the alkoxysulfonium ion to form the ylide, which undergoes intramolecular fragmentation to yield the aldehyde and dimethyl sulfide.
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Workup: Quench with saturated aqueous
NH4Cl
(50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation & IPC:
TLC: The starting alcohol and product lack UV chromophores. Use CAM (Cerium Ammonium Molybdate) or
KMnO4
stain. The aldehyde will elute significantly faster (higher
Rf
) than the alcohol in 20% EtOAc/Hexanes.
1H NMR (
CDCl3
): Validation is confirmed by the disappearance of the primary alcohol
CH2
doublet (~3.5 ppm) and the appearance of a sharp aldehyde proton singlet or fine doublet at ~9.6 ppm.
Protocol B: Reductive Amination for Scaffold Functionalization
Causality: To attach the 2,2,6,6-tetramethyloxane core to a target pharmacophore (e.g., an imidazole or pyrimidine core), reductive amination using Sodium Triacetoxyborohydride (
NaBH(OAc)3
) is preferred.
NaBH(OAc)3
is mild and highly selective for the intermediate iminium ion over the starting aldehyde, preventing premature reduction back to the starting alcohol [1].
Imine Formation: In a dry flask, dissolve the amine and the aldehyde in DCE. Add glacial acetic acid. Causality: Acetic acid catalyzes the formation of the iminium ion, which is crucial when dealing with sterically hindered aldehydes. Stir at room temperature for 2 hours.
Reduction: Add
NaBH(OAc)3
in three portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and minimizes the reduction of any unreacted aldehyde.
Maturation: Stir the reaction at room temperature for 12–16 hours under Argon.
Workup: Quench the reaction carefully with saturated aqueous
NaHCO3
(10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 x 15 mL).
Purification: Dry the organics (
Na2SO4
), concentrate, and purify via flash column chromatography (typically requiring a gradient of MeOH in DCM with 1%
NH4OH
due to the basic amine product).
Self-Validation & IPC:
Mass Spectrometry (LC-MS): The reaction progress is best monitored by LC-MS. Look for the
[M+H]+
peak corresponding to the exact mass of the coupled product. The highly lipophilic tetramethyloxane core will cause the product to elute late on a standard C18 reverse-phase column.
References
Substituted imidazoles as N-type calcium channel blockers.US Patent 10,653,673 B2. Demonstrates the synthesis and utilization of the 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl moiety to improve the metabolic stability of calcium channel blockers.
Kras inhibitors.World Intellectual Property Organization, WO2025006967A1. Details the incorporation of the (2,2,6,6-tetramethyloxan-4-yl)methyl group into complex macrocyclic and heterocyclic scaffolds for oncology targets.
Application
Application Note: Continuous Flow Derivatization of (2,2,6,6-Tetramethyloxan-4-yl)methanol for API Synthesis
Introduction & Scientific Rationale (2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8) is a highly lipophilic, sterically hindered building block increasingly utilized in modern drug discovery. Its unique tetrahy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
(2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8) is a highly lipophilic, sterically hindered building block increasingly utilized in modern drug discovery. Its unique tetrahydropyran (oxane) scaffold, flanked by four methyl groups, provides exceptional metabolic stability and precise steric shielding. This motif is a critical structural component in clinical-stage colony-stimulating factor-1 receptor (CSF-1R) inhibitors[1] and N-type calcium channel blockers[2].
However, the derivatization of this primary alcohol in traditional batch reactors presents distinct challenges. The neopentyl-like steric bulk at the C4 position of the oxane ring significantly retards nucleophilic substitution rates, while the extreme lipophilicity of the molecule leads to poor mass transfer in biphasic reactions. By transitioning these synthetic steps into a continuous flow regime, we can leverage micro-mixing and precise thermal control to overcome these inherent physicochemical limitations.
Application 1: Biphasic Continuous Flow Oxidation to the Aldehyde
Causality & Experimental Design
The oxidation of (2,2,6,6-tetramethyloxan-4-yl)methanol to its corresponding aldehyde is a prerequisite for downstream reductive aminations. Batch oxidations using TEMPO/NaOCl often suffer from poor mass transfer across the aqueous-organic interface, leading to prolonged reaction times and unwanted over-oxidation to the carboxylic acid[3].
By utilizing a continuous flow micromixer, we generate a highly dispersed biphasic emulsion. This maximizes the interfacial surface area, ensuring rapid mass transfer and precise thermal control over the highly exothermic oxidation[4]. The short, tightly controlled residence time prevents the aldehyde from undergoing further oxidation.
Step-by-Step Protocol: TEMPO/NaOCl Flow Oxidation
System Preparation:
Equip a continuous flow system with two chemically resistant syringe pumps (or HPLC pumps) and a 10 mL PFA (perfluoroalkoxy) residence coil.
Connect the pumps to a high-efficiency interdigital micromixer.
Submerge the micromixer and the PFA coil in a thermoregulated bath set to 10 °C.
Reagent Preparation:
Stream A (Organic): Dissolve (2,2,6,6-tetramethyloxan-4-yl)methanol (0.5 M), TEMPO (0.05 M), and KBr (0.1 M) in anhydrous dichloromethane (DCM).
Stream B (Aqueous): Prepare a 0.6 M aqueous solution of NaOCl, buffered to pH 9.0 using saturated NaHCO₃.
Execution:
Initiate flow of Stream A and Stream B at equal flow rates of 1.0 mL/min.
The combined flow rate of 2.0 mL/min through the 10 mL reactor coil yields a strict residence time (
tres
) of 5.0 minutes.
Route the reactor effluent through an in-line membrane phase separator (e.g., Zaiput Flow Technologies) to continuously partition the organic and aqueous phases.
Collect the organic stream containing the pure (2,2,6,6-tetramethyloxan-4-yl)methanal.
Workflow Visualization
Fig 1. Continuous flow setup for the biphasic TEMPO/NaOCl oxidation of the tetrahydropyran alcohol.
Application 2: Telescoped Flow Mesylation and Amination
Causality & Experimental Design
The conversion of (2,2,6,6-tetramethyloxan-4-yl)methanol to a secondary amine typically requires the isolation of a reactive mesylate intermediate. In batch, accumulating these electrophilic intermediates poses stability and safety risks. A telescoped continuous flow process allows for the in-situ generation and immediate consumption of the mesylate, minimizing the steady-state inventory of hazardous species[5].
Furthermore, the steric bulk of the tetramethyl groups severely hinders the
SN2
amination. By utilizing a 100 psi back-pressure regulator (BPR), we can safely superheat the THF/water solvent system to 100 °C without boiling. This extreme thermal driving force pushes the sluggish amination kinetics to completion within minutes—a transformation that typically requires >12 hours at reflux in batch[5].
Step-by-Step Protocol: Telescoped Mesylation and Amination
System Preparation:
Configure a three-pump flow system with two sequential reactor zones.
Zone 1 (Mesylation): Connect Pump A and Pump B to a T-mixer, leading into a 4 mL PFA coil submerged in an ice bath (0 °C).
Zone 2 (Amination): Route the effluent of Zone 1 into a second T-mixer, where it meets Pump C. Connect this to a 20 mL stainless steel coil heated to 100 °C.
Install a 100 psi Back-Pressure Regulator (BPR) at the system outlet.
Reagent Preparation:
Stream A: (2,2,6,6-tetramethyloxan-4-yl)methanol (0.5 M) and Triethylamine (0.75 M) in anhydrous THF.
Stream B: Methanesulfonyl chloride (MsCl) (0.6 M) in anhydrous THF.
Stream C: Methylamine (MeNH₂) (2.0 M) in water.
Execution:
Pump Stream A and Stream B at 1.0 mL/min each. The mixture enters Zone 1 (
tres
= 2.0 min at 0 °C) to quantitatively form the mesylate.
Pump Stream C at 2.0 mL/min into the second T-mixer, merging with the 2.0 mL/min mesylate stream.
The combined 4.0 mL/min flow enters Zone 2 (
tres
= 5.0 min at 100 °C), driving the amination to completion.
The product stream exits the BPR and is collected for standard acid-base extraction to yield pure N-methyl-1-(2,2,6,6-tetramethyloxan-4-yl)methanamine.
Workflow Visualization
Fig 2. Telescoped continuous flow mesylation and high-temperature amination workflow.
Quantitative Data & Process Metrics
The transition from batch to continuous flow yields significant improvements in safety, throughput, and environmental impact (E-Factor). The ability to superheat the amination step drastically reduces reaction time while maintaining high yields.
Process Metric
Batch Oxidation
Flow Oxidation
Batch Amination
Flow Amination
Isolated Yield (%)
78%
94%
65%
88%
Reaction Time
4.0 hours
5.0 minutes
12.0 hours
7.0 minutes (Total)
Operating Temperature
0 °C
10 °C
60 °C (Reflux)
100 °C (Pressurized)
E-Factor
45
12
68
18
Space-Time Yield
0.05 kg/L/h
2.1 kg/L/h
0.02 kg/L/h
1.8 kg/L/h
References
Substituted imidazoles as N-type calcium channel blockers.
Crystalline forms of 4-cyano-N-(2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide.
Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Organic Process Research & Development.[Link]
Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium Bromide. ResearchGate.[Link]
Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development.[Link]
Technical Support Center: Purification of (2,2,6,6-tetramethyloxan-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of (2,2,6,6-tetramethyloxan-4-yl)methanol. This guide is designed for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (2,2,6,6-tetramethyloxan-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common and specific challenges you may encounter during the purification of this sterically hindered alcohol. Our troubleshooting guides and FAQs are presented in a question-and-answer format to provide direct and actionable solutions.
(2,2,6,6-tetramethyloxan-4-yl)methanol , a derivative of 2,2,6,6-tetramethyloxane, is a unique compound whose purification requires careful consideration of its physical properties, including its polarity imparted by the hydroxyl group and the steric hindrance from the four methyl groups. This guide synthesizes established chemical principles with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
General Purity Questions
Q1: What are the most common impurities I should expect when synthesizing (2,2,6,6-tetramethyloxan-4-yl)methanol?
A1: Potential impurities largely depend on the synthetic route. A common method to synthesize this compound is the reduction of the corresponding ketone, 2,2,6,6-tetramethyloxan-4-one. Based on this, you can anticipate the following impurities:
Reducing Agent Byproducts: Salts and other species derived from the reducing agent (e.g., borohydride salts).
Solvent Residues: Traces of the reaction solvent (e.g., methanol, ethanol, THF).
Side-Reaction Products: Depending on the reaction conditions, minor side products could be present.
Q2: How can I quickly assess the purity of my crude (2,2,6,6-tetramethyloxan-4-yl)methanol?
A2: For a rapid purity assessment, Thin Layer Chromatography (TLC) is an effective technique.[1][2] Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to separate the product from less polar starting materials and more polar impurities. The presence of multiple spots indicates impurities. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3][4]
Troubleshooting Guide: Purification Techniques
Recrystallization
Recrystallization is often the most effective method for purifying solid compounds like (2,2,6,6-tetramethyloxan-4-yl)methanol.[5] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q3: My compound won't crystallize from the solution upon cooling. What should I do?
A3: This is a common issue that can be resolved through several approaches:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: Add a tiny crystal of pure (2,2,6,6-tetramethyloxan-4-yl)methanol to the solution. This seed crystal will act as a template for further crystallization.
Increase Supersaturation:
Evaporate Solvent: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again. This increases the concentration of your compound.
Add an Anti-solvent: If you are using a single solvent system, you can try a two-solvent recrystallization.[6] Slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.
Q4: I'm getting an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:
Lower the Cooling Temperature: Ensure the solution is cooled slowly and, if necessary, to a lower temperature using an ice bath.
Use a Different Solvent: The chosen solvent may have a boiling point that is too high. Select a solvent with a lower boiling point.
Increase Solvent Volume: The concentration of the solute might be too high. Add more hot solvent to dissolve the oil, and then cool the more dilute solution slowly.
Q5: What is a good solvent system for the recrystallization of (2,2,6,6-tetramethyloxan-4-yl)methanol?
A5: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Given the polar hydroxyl group and the nonpolar tetramethyl-tetrahydropyran backbone, a moderately polar solvent or a two-solvent system is likely to be effective.
Solvent System
Rationale
Single Solvent
Isopropanol
The alcohol functionality can interact with the hydroxyl group of the target compound.
Acetone
A moderately polar solvent that can be effective for compounds with both polar and nonpolar regions.
Two-Solvent System
Methanol/Water
The compound should be soluble in hot methanol.[7] Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/Hexane
The compound is likely soluble in ethyl acetate. Hexane can be used as the anti-solvent.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1]
Q6: My compound is not separating well from an impurity on the column. What can I do to improve the separation?
A6: To improve separation (resolution) in column chromatography, you can adjust the following parameters:
Change the Solvent System (Mobile Phase): If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system). If they are eluting too slowly, increase the polarity.
Use a Different Stationary Phase: While silica gel is common, other stationary phases like alumina may offer different selectivity.
Optimize Column Dimensions: A longer, narrower column will generally provide better separation.
Q7: How do I choose the right solvent system for column chromatography?
A7: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) value of approximately 0.25-0.35. This generally provides the best separation.
Distillation
If your compound is a liquid at room temperature or has a relatively low boiling point, distillation can be an effective purification method.
Q8: Can I use distillation to purify (2,2,6,6-tetramethyloxan-4-yl)methanol?
A8: While (2,2,6,6-tetramethyloxan-4-yl)methanol is expected to be a solid at room temperature, vacuum distillation (distillation under reduced pressure) can be used if the compound has a sufficiently low melting point and is thermally stable.[8][9] Vacuum distillation lowers the boiling point, which can prevent decomposition of the compound at high temperatures.
Q9: I am seeing decomposition of my product during distillation. What should I do?
A9: Decomposition during distillation is usually due to excessive heat.
Increase the Vacuum: A higher vacuum (lower pressure) will further reduce the boiling point of your compound, allowing for distillation at a lower temperature.
Use a Shorter Path Distillation Apparatus: A Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures.
Experimental Workflows
Workflow 1: Purification by Recrystallization
Caption: Step-by-step workflow for the purification of (2,2,6,6-tetramethyloxan-4-yl)methanol by recrystallization.
Technical Support Center: Impurity Profiling in (2,2,6,6-Tetramethyloxan-4-yl)methanol
Welcome to the analytical troubleshooting center for (2,2,6,6-tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8). In modern drug development, tetrahydropyran (THP) derivatives are frequently deployed as bioisosteres for c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the analytical troubleshooting center for (2,2,6,6-tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8). In modern drug development, tetrahydropyran (THP) derivatives are frequently deployed as bioisosteres for cyclohexane rings. By replacing a methylene group with an oxygen atom, medicinal chemists can lower lipophilicity, introduce a hydrogen bond acceptor, and significantly improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1].
However, the synthesis of this specific highly hindered THP building block—typically originating from the cyclization of phorone to 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one[2], followed by olefination and hydroboration—generates a unique set of structurally similar impurities. This guide provides self-validating analytical workflows and mechanistic explanations to help you isolate, identify, and quantify these byproducts.
Diagnostic Workflow for Impurity Identification
Decision tree for identifying impurities in (2,2,6,6-tetramethyloxan-4-yl)methanol samples.
Quantitative Analytical Signatures
To facilitate rapid identification, the following table summarizes the expected mass spectrometry fragments and nuclear magnetic resonance (NMR) chemical shifts for the target active pharmaceutical ingredient (API) intermediate and its most common synthetic impurities.
Because the target compound and the hydration byproduct (2,2,4,6,6-pentamethyloxan-4-ol) are exact mass isomers (MW = 172 Da), standard GC-MS cannot definitively distinguish them without derivatization. This protocol uses steric causality to validate the structure.
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous pyridine.
Incubation: Heat the sealed vial at 60°C for 30 minutes.
Self-Validating Control: Run an underivatized sample sequentially against the derivatized sample.
Causality Check: The primary alcohol of the target compound is unhindered and will rapidly form a TMS-ether, shifting the mass by +72 Da (m/z 244). The tertiary alcohol impurity is locked behind massive 1,3-diaxial steric shielding from the four methyl groups; it will fail to derivatize under these mild conditions, remaining at m/z 172.
Protocol 2: Quantitative NMR (qNMR) for Precursor Profiling
To accurately quantify trace amounts of the unreacted ketone precursor without relying on GC response factors, use a self-calibrating qNMR system[3].
Sample Prep: Accurately weigh 10.0 mg of the sample and 5.0 mg of Dimethyl Sulfone (TraceCERT® internal standard).
Solvation: Dissolve in 0.6 mL of CDCl
3
(100% D).
Acquisition Parameters: Run a
1
H NMR experiment with a relaxation delay (D1) of
≥
10 seconds.
Causality Check: A long D1 ensures complete longitudinal relaxation (
T1
) of all protons, making the integration strictly proportional to the molar ratio.
Analysis: Integrate the internal standard singlet at 3.0 ppm against the distinct ketone ring protons at ~2.3 ppm to determine absolute purity.
Troubleshooting FAQs
Q: Why does my API exhibit a negligible molecular ion (M
+
172) but a massive peak at m/z 157 in EI-MS? Is the compound degrading in the inlet?A: No, this is not thermal degradation; it is a classic thermodynamic fragmentation pathway for substituted oxanes. Following the initial electron ionization of the ring oxygen, the radical cation undergoes rapid
α
-cleavage. Because there are four methyl groups at the
α
-positions, the expulsion of a methyl radical (CH
3
•, 15 Da) is statistically favored and thermodynamically driven by the formation of a highly stable, resonance-stabilized tertiary oxonium ion[4]. Therefore, the M-15 peak (m/z 157) acts as the base peak.
Q: I am detecting an impurity at m/z 156. Could this be an oxidation artifact formed during sample preparation?A: While primary alcohols can oxidize, an m/z of 156 in this specific chemical space almost universally points to 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one , the synthetic precursor[2]. This compound is highly stable. To confirm it is a process impurity rather than an analytical artifact, run a
13
C NMR. The presence of a carbonyl resonance at ~210 ppm will definitively prove the presence of the unreacted ketone.
Q: How do I prevent the formation of the 2,2,4,6,6-pentamethyloxan-4-ol impurity during synthesis?A: This tertiary alcohol is a Markovnikov hydration byproduct. It forms when the 4-methylene intermediate is exposed to trace acids and water, rather than undergoing the desired anti-Markovnikov hydroboration-oxidation sequence. Ensure that your hydroboration reagents (e.g., BH
3
·THF) are strictly anhydrous and that the subsequent oxidative workup (H
2
O
2
/NaOH) is temperature-controlled to prevent off-target hydration of unreacted alkene.
References
Tetrahydropyrans in Drug Discovery
Source: PharmaBlock
URL
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes
Source: PMC / NIH
URL
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry
Source: ACS Publications
URL
Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837)
Technical Support Center: Scale-Up Challenges for the Production of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol
A Note on Nomenclature and Synthesis Route: The target compound, (2,2,6,6-tetramethyloxan-4-yl)methanol, represents a significant synthetic challenge. A more common and industrially relevant analogue is (2,2,6,6-tetramet...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature and Synthesis Route: The target compound, (2,2,6,6-tetramethyloxan-4-yl)methanol, represents a significant synthetic challenge. A more common and industrially relevant analogue is (2,2,6,6-tetramethylpiperidin-4-yl)methanol , a key intermediate for Hindered Amine Light Stabilizers (HALS). The scale-up challenges for both structures, particularly concerning the sterically hindered 2,2,6,6-tetramethyl core, are highly analogous. This guide will focus on the synthesis and scale-up of the piperidine derivative, assuming a common and robust synthetic pathway from 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA). The principles and troubleshooting steps outlined are directly applicable to the oxane analogue.
Overview of a Plausible Synthetic Pathway
The multi-step synthesis from the readily available TAA to the target primary alcohol presents several junctures where scalability can introduce significant challenges. The pathway involves converting the C4-ketone into a carboxylate group, which is then reduced.
This section addresses specific issues encountered during the synthesis and scale-up of (2,2,6,6-tetramethylpiperidin-4-yl)methanol.
Part 1: Synthesis of the Key Ester Intermediate
Question 1: My initial reaction of TAA to form the ester precursor is slow and gives a complex mixture of byproducts. What are the critical control parameters?
Answer: This is a classic challenge rooted in the steric hindrance of the tetramethyl groups flanking the carbonyl.
Causality: The four methyl groups create a sterically crowded environment, hindering the approach of nucleophiles to the C4-carbonyl. This necessitates more forcing reaction conditions (higher temperatures, longer reaction times), which can lead to side reactions like self-condensation or decomposition, especially under strongly acidic or basic conditions.
Troubleshooting Steps:
Re-evaluate the Route: Direct conversion of the ketone to an ester is difficult. A two-step route via a cyanohydrin (Strecker or similar synthesis) followed by hydrolysis and esterification is often more robust.
pH Control: In cyanohydrin formation, maintaining the optimal pH is critical to ensure a sufficient concentration of the nucleophilic cyanide anion without causing polymerization or decomposition of the starting material.
Temperature Management: For subsequent hydrolysis and esterification, which are often acid-catalyzed and heated, precise temperature control is vital. Hot spots in a large reactor can cause localized charring or byproduct formation. A gradual temperature ramp and efficient reactor agitation are key.
Water Scavenging: During esterification, the removal of water is essential to drive the equilibrium toward the product. On a lab scale, a Dean-Stark trap is used. At scale, this may involve azeotropic distillation with a suitable solvent or the use of chemical drying agents, which adds to cost and waste streams.
Question 2: The hydrolysis of my nitrile intermediate to the carboxylic acid is incomplete and requires harsh conditions, leading to yield loss. What are my options?
Answer: Hydrolyzing a sterically hindered nitrile can be challenging.
Causality: The same steric hindrance that complicates the ketone's reactivity also shields the nitrile group from attack by water or hydroxide ions. Standard acidic or basic hydrolysis often requires high temperatures and prolonged reaction times, which can degrade the piperidine ring.
Alternative Protocols:
Phase-Transfer Catalysis: Using a quaternary ammonium salt as a phase-transfer catalyst can facilitate the transport of hydroxide ions into the organic phase, allowing for hydrolysis under milder, biphasic conditions.
Microwave-Assisted Synthesis: For smaller-scale production, microwave reactors can significantly accelerate the hydrolysis by rapidly and uniformly heating the reaction mixture, often leading to cleaner conversions in shorter times.
Pinner Reaction: An alternative to direct hydrolysis is the Pinner reaction. Treating the nitrile with an alcohol and anhydrous HCl generates an imino ether hydrochloride, which can be readily hydrolyzed to the ester under milder conditions than direct nitrile hydrolysis.
Part 2: The Critical Reduction Step
Question 3: I am seeing incomplete reduction of my 4-carboalkoxy intermediate to the primary alcohol using sodium borohydride (NaBH₄). Why is this and how can I fix it?
Answer: This is expected. Sodium borohydride is generally not a powerful enough reducing agent to efficiently reduce esters, especially sterically hindered ones.
Causality & Reagent Choice: The reduction of esters requires a more potent hydride source. Lithium aluminum hydride (LiAlH₄) is the standard laboratory reagent for this transformation. On a larger scale, other reagents like lithium borohydride (LiBH₄) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) are also considered.[1]
Scale-Up Solution:
Switch to LiAlH₄: The most direct solution is to use LiAlH₄. It is highly reactive and will readily reduce the ester.
Optimize Stoichiometry: Due to the steric hindrance, a slight excess of the hydride reagent may be necessary to ensure the reaction goes to completion. However, a large excess should be avoided to minimize cost and complications during the work-up.[1]
Solvent Choice: The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. Ensure the solvent is rigorously dried, as water will violently react with LiAlH₄ and consume the reagent.
Table 1: Comparison of Reducing Agents for Hindered Ester Reduction
Reagent
Relative Reactivity
Key Scale-Up Considerations
Sodium Borohydride (NaBH₄)
Low
Generally ineffective for esters. Safe to handle.
Lithium Borohydride (LiBH₄)
Medium
More reactive than NaBH₄; can reduce esters. Requires ethereal solvents.
Lithium Aluminum Hydride (LiAlH₄)
High
Very effective but highly reactive with water/protic solvents. Exothermic quench. Generates aluminum salt waste.
Red-Al®
High
Similar reactivity to LiAlH₄ but is a non-pyrophoric solution, making it safer to handle at scale.
Catalytic Hydrogenation
Varies
Requires high pressure/temperature and specialized equipment. Catalyst selection is critical to avoid ring-opening.[2]
Question 4: The work-up after my LiAlH₄ reduction is a major bottleneck. I'm getting a gelatinous aluminum salt precipitate that is difficult to filter and results in significant product loss.
Answer: This is the most common and critical challenge when scaling up LiAlH₄ reductions. A standard "add water then acid" quench will produce a voluminous, problematic aluminum hydroxide gel.
The Fieser Work-up: A well-established and highly effective procedure for managing the aluminum salts is the Fieser work-up. It involves the sequential, slow, and controlled addition of specific amounts of water and then a base solution to the reaction mixture at low temperature (e.g., 0 °C).
Cool the reaction vessel containing the ethereal slurry to 0 °C in an ice bath.
For every 'X' grams of LiAlH₄ used in the reaction, add the following reagents sequentially and slowly with vigorous stirring:
'X' mL of water.
'X' mL of 15% (w/v) aqueous sodium hydroxide solution.
'3X' mL of water.
After the final addition, remove the cooling bath and allow the mixture to stir vigorously for at least 1-2 hours, or until the precipitate changes from a gel to a fine, granular, easily filterable white solid.
Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent (e.g., THF, diethyl ether) to recover all the product.
The resulting filtrate contains the product, which can be isolated by solvent evaporation.
Figure 2. Decision workflow for LiAlH₄ reduction work-up.
Part 3: Purification and Isolation
Question 5: My final product has a persistent impurity after solvent removal. Recrystallization attempts give low recovery. How can I improve the purity of my (2,2,6,6-tetramethylpiperidin-4-yl)methanol?
Answer: Final purification is critical for meeting product specifications. The impurity is often unreacted ester or a byproduct from the reduction.
Causality: The high polarity of the product alcohol and its N-H group can make it "sticky," complicating purification. It may co-precipitate with near-impurities.
Purification Strategy:
Identify the Impurity: Use analytical techniques like NMR, GC-MS, or LC-MS to identify the main impurity. If it's unreacted ester, the reduction needs to be optimized for longer time, higher temperature, or more reagent.
Solvent Screening for Recrystallization: Do not rely on a single solvent. A systematic screening is essential. The target molecule is a polar solid. Consider single-solvent systems like acetone, ethyl acetate, or isopropanol. More likely, a binary solvent system will be required, such as Toluene/Heptane, Acetone/Water, or Ethyl Acetate/Hexane.[3]
pH Adjustment Wash: Before crystallization, perform an aqueous wash. Adjusting the pH can help remove certain impurities. For example, an acidic wash (e.g., dilute HCl) would protonate the piperidine nitrogen, making the product water-soluble and allowing for extraction of non-basic organic impurities. Subsequent basification of the aqueous layer would then precipitate or allow for extraction of the pure product.
Avoid Chromatography at Scale: While effective in the lab, large-scale column chromatography is expensive and generates significant solvent waste. It should be considered a last resort.
References
White Rose Research Online. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. 4
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. 3
PMC. (2026). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. 2
PMC. (2012). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. 5
ResearchGate. (n.d.). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis | Request PDF. 6
Technical Support Center: Troubleshooting Reactions with Hindered Alcohols
Navigating the complexities of organic synthesis requires a deep understanding of the subtle interplay between substrate, reagent, and reaction conditions. This is particularly true when dealing with sterically hindered...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of organic synthesis requires a deep understanding of the subtle interplay between substrate, reagent, and reaction conditions. This is particularly true when dealing with sterically hindered alcohols, where the bulky nature of the substrate can often lead to sluggish reactions, low yields, and a host of unwanted side products. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and optimize reactions involving these challenging substrates.
Frequently Asked Questions (FAQs)
Esterification of Hindered Alcohols
Question 1: My standard Fischer esterification of a tertiary alcohol is failing or giving very low yields. What is happening and what are my alternatives?
Answer:
The primary reason for the failure of the Fischer-Speier esterification with tertiary alcohols is the inherent steric hindrance around the hydroxyl group. Under the acidic conditions of this reaction, two major competing pathways are favored over the desired esterification:
Elimination: Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes. This E1 pathway is often faster than the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Lack of Reactivity: The bulky substituents surrounding the tertiary hydroxyl group physically block the approach of the carboxylic acid, making the SN2-like transition state of esterification difficult to achieve.
To overcome these challenges, several more effective methods have been developed that avoid harsh acidic conditions and employ highly reactive intermediates.
Troubleshooting Workflow: Esterification of a Hindered Alcohol
Caption: Decision workflow for troubleshooting failed esterifications of hindered alcohols.
Recommended Alternatives for Esterifying Hindered Alcohols:
Method
Coupling Agents
Key Advantages
Considerations
Steglich Esterification
Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP)
Proceeds under mild, neutral conditions at room temperature, making it suitable for acid-sensitive substrates.[1]
The dicyclohexylurea (DCU) byproduct can be difficult to remove, sometimes requiring filtration.
Yamaguchi Esterification
2,4,6-Trichlorobenzoyl chloride, followed by DMAP
Highly effective for the synthesis of sterically hindered esters.[2]
Requires the formation of a mixed anhydride intermediate.
Benzotriazole Esters
1-Hydroxybenzotriazole (HOBt) and a carbodiimide like EDC
Efficient for esterifying tertiary alcohols, with in-situ formation of the active ester.[3]
The reaction of the benzotriazole ester with the alcohol is often the rate-limiting step.
Protocol: Steglich Esterification of a Tertiary Alcohol [1]
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hindered alcohol (1.0 eq.), the carboxylic acid (1.1 eq.), and DMAP (0.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the mixture again to 0 °C to precipitate the DCU byproduct. Filter the mixture and wash the solid with a small amount of cold solvent.
Purification: Concentrate the filtrate and purify the crude ester by column chromatography.
Etherification of Hindered Alcohols
Question 2: I am attempting a Williamson ether synthesis with a tertiary alcohol and getting only elimination products. How can I form the desired ether?
Answer:
The Williamson ether synthesis is a classic SN2 reaction, which is highly sensitive to steric hindrance.[4][5][6] When using a tertiary alkoxide, the reaction is generally successful if the electrophile is a methyl or primary alkyl halide. However, if you are using a tertiary alkyl halide, the alkoxide will act as a base rather than a nucleophile, leading exclusively to the E2 elimination product.[4]
To synthesize a hindered ether, particularly a tertiary ether, alternative strategies that do not rely on a direct SN2 reaction at a hindered center are necessary.
Modern Strategies for the Synthesis of Hindered Ethers:
Method
Reagents/Catalysts
Mechanism/Key Features
Reductive Etherification
Chlorodimethylsilane (CDMS) and a thiourea catalyst
A metal-free method that couples carbonyls with hindered alcohols, avoiding common side reactions like elimination.[7]
Photoinduced O-H Insertion
N-tosylhydrazones and a photocatalyst
Involves the formation of a singlet carbene that inserts into the O-H bond of the hindered alcohol.[8]
Copper-Catalyzed Etherification
Cu(I) catalyst system
Allows for the synthesis of hindered ethers from α-bromo carbonyl compounds and the corresponding alcohol at ambient temperature.[9]
Protocol: Reductive Etherification of a Hindered Alcohol with a Carbonyl Compound [7]
Setup: To a vial containing a stir bar, add the hindered alcohol (1.2 eq.), the aldehyde or ketone (1.0 eq.), and the Schreiner thiourea catalyst (0.1 eq.) in an anhydrous solvent like dichloromethane (DCM).
Reagent Addition: Add chlorodimethylsilane (CDMS) (1.5 eq.) to the mixture at room temperature.
Reaction: Stir the reaction at room temperature for the time indicated by initial optimization studies (typically a few hours). Monitor by TLC or GC-MS.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, concentrate, and purify by flash chromatography.
Mitsunobu Reaction with Hindered Alcohols
Question 3: My Mitsunobu reaction with a hindered secondary alcohol is giving me retention of stereochemistry instead of the expected inversion. Why is this happening?
Answer:
The Mitsunobu reaction is prized for its ability to achieve a clean inversion of stereochemistry at a chiral center.[10][11][12] However, with sterically hindered alcohols, an alternative mechanistic pathway can become dominant, leading to retention of configuration.
Mechanism of Stereochemical Inversion vs. Retention in the Mitsunobu Reaction:
Caption: Competing pathways in the Mitsunobu reaction leading to inversion or retention.
In the standard mechanism, the alcohol attacks the phosphorus of the PPh3-DEAD adduct to form an alkoxyphosphonium salt, which is then attacked by the nucleophile (e.g., a carboxylate) in an SN2 fashion, leading to inversion.
With a hindered alcohol, the formation of the alkoxyphosphonium salt can be slow.[13][14] An alternative pathway involves the formation of an acyloxyphosphonium salt from the carboxylic acid and the PPh3-DEAD adduct. The hindered alcohol then attacks the acyl group of this intermediate, leading to the ester with retention of stereochemistry.[13]
Troubleshooting Strategies:
Change the Phosphine: Using a less bulky phosphine might favor the standard pathway.
Modify Reaction Conditions: Lowering the temperature may favor the desired SN2 pathway.
Alternative Reagents: Consider alternative azodicarboxylates that may influence the reaction course.
Oxidation of Hindered Alcohols
Question 4: I am unable to oxidize my tertiary alcohol. Is this possible, and if so, how?
Answer:
Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate).[15][16] This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the formation of a carbon-oxygen double bond in the product ketone or aldehyde.[15]
However, certain specialized methods can achieve the oxidation of tertiary alcohols, often through fragmentation or other non-traditional pathways. For some specific substrates, direct oxidation to ketones can be achieved with more powerful and selective modern reagents.
Approaches to Oxidizing Challenging Alcohols:
Alcohol Type
Reagent/Method
Outcome
Hindered Secondary Alcohols
TEMPO/NaOCl
Efficiently oxidizes to ketones, even in the presence of primary alcohols.[17][18]
Hindered Secondary Alcohols
Dess-Martin Periodinane
A mild and highly selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones.[18]
Tertiary Alcohols (Cyclic)
Br2/K2CO3
Can undergo a retro-Barbier fragmentation to yield bromoketones.[17]
Protecting Groups for Hindered Alcohols
Question 5: I am having difficulty protecting a sterically hindered tertiary alcohol. What are some suitable protecting groups and conditions?
Answer:
Protecting a hindered alcohol requires a careful choice of protecting group and reaction conditions to overcome the steric barrier.[19][20][21][22][23]
Recommended Protecting Groups for Hindered Alcohols:
Protecting Group
Reagents for Protection
Key Features
Trimethylsilyl (TMS)
TMSCl, Imidazole or TMSOTf
TMS is a relatively small silyl ether, making it suitable for protecting some tertiary alcohols.[22] More reactive silylating agents like TMSOTf can be effective for hindered systems.[22]
Methoxymethyl (MOM)
MOMCl, NaH or DIEA
An acetal protecting group that is stable to a wide range of conditions but can be cleaved with acid.[20]
Benzyl (Bn)
BnBr, NaH
A robust protecting group, stable to both acidic and basic conditions. It can be removed by hydrogenolysis.
Protocol: Silyl Ether Protection of a Hindered Alcohol [22]
Setup: In a flame-dried flask under an inert atmosphere, dissolve the hindered alcohol (1.0 eq.) and a base such as imidazole (1.5 eq.) or triethylamine (1.5 eq.) in an anhydrous solvent like DCM or DMF.
Reagent Addition: Cool the solution to 0 °C. Add the silyl chloride (e.g., TBSCl or TBDPSCl) (1.2 eq.) portion-wise. For very hindered alcohols, a more reactive silyl triflate (e.g., TBSOTf) with a non-nucleophilic base like 2,6-lutidine may be necessary.
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
Work-up: Quench the reaction with water and extract with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify as needed.
Scale-Up Considerations
Question 6: My reaction with a hindered alcohol works well in the lab, but I'm concerned about scaling it up. What are the key challenges?
Answer:
Scaling up reactions from the laboratory to a manufacturing setting introduces several challenges that can affect yield, purity, and safety.[24] These are often exacerbated when dealing with sterically hindered substrates that may require more forcing conditions or specialized reagents.
Key Scale-Up Challenges:
Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it more difficult to control the temperature of exothermic or endothermic reactions. This can lead to the formation of hot spots and an increase in side products.[25][26][27]
Mixing: Achieving homogeneous mixing in a large vessel is more challenging than in a small flask. Poor mixing can lead to localized high concentrations of reagents, resulting in side reactions and lower yields.[27]
Reagent Addition: The rate of addition of a reagent can be critical in a large-scale reaction to control temperature and minimize side reactions.
Work-up and Purification: Procedures that are simple on a small scale, such as extractions and chromatography, can become complex and time-consuming at a larger scale.
Strategies for Successful Scale-Up:
Process Hazard Analysis: Thoroughly evaluate the thermal stability of reactants, intermediates, and products.
Robust Process Development: Design a process with a wide operating window to tolerate variations in temperature, concentration, and mixing.
Consider Flow Chemistry: Continuous processing can offer significant advantages in terms of heat and mass transfer, leading to better control and consistency.[26]
By anticipating these challenges and designing robust and well-understood processes, the successful scale-up of reactions involving hindered alcohols can be achieved.
References
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]
A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Available at: [Link]
Mitsunobu reaction. Wikipedia. Available at: [Link]
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
Mechanistic Study of the Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]
Alcohol Protecting Groups. University of Windsor. Available at: [Link]
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]
Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]
Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions. ACS Publications. Available at: [Link]
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship.org. Available at: [Link]
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. Available at: [Link]
Protecting Groups. Jack Westin. Available at: [Link]
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Japan Advanced Institute of Science and Technology. Available at: [Link]
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. Available at: [Link]
Chemoselective Oxidation of Secondary Alcohols Using a Ruthenium Phenylindenyl Complex. Organometallics. Available at: [Link]
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at: [Link]
Green Chemistry. RSC Publishing. Available at: [Link]
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
Williamson ether synthesis. Khan Academy. Available at: [Link]
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Springer. Available at: [Link]
Alcohols - Alcohol oxidation (A-Level Chemistry). Study Mind. Available at: [Link]
Scale-Up Challenges for Intermediates: A Practical Guide. At Tianming Pharmaceutical. Available at: [Link]
Williamson ether synthesis. Wikipedia. Available at: [Link]
The Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]
Alcohol Oxidations. Wipf Group. Available at: [Link]
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. Available at: [Link]
17.6 Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
How to deal with scale-up challenges of Chemistry? Prime Scholars. Available at: [Link]
Technical Support Center: (2,2,6,6-Tetramethyloxan-4-yl)methanol Workup Diagnostics & Protocols
Welcome to the Advanced Diagnostics and Troubleshooting Center for (2,2,6,6-tetramethyloxan-4-yl)methanol. This highly sterically hindered, lipophilic primary alcohol is a critical building block in the synthesis of adva...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics and Troubleshooting Center for (2,2,6,6-tetramethyloxan-4-yl)methanol. This highly sterically hindered, lipophilic primary alcohol is a critical building block in the synthesis of advanced kinase inhibitors, including PLK4 inhibitors like CZS-241[1] and CSF-1R inhibitors[2].
While the 2,2,6,6-tetramethyl substitution provides excellent metabolic stability and unique spatial geometry for target binding[1], it introduces significant challenges during downstream aqueous workups. This guide provides causality-driven solutions and self-validating protocols to ensure high-yield isolation of your target APIs.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does my aqueous workup consistently form a thick, stubborn emulsion when extracting (2,2,6,6-tetramethyloxan-4-yl)methanol derivatives?Causality: The emulsion is a direct result of the molecule's amphiphilic nature. The 2,2,6,6-tetramethyl-substituted oxane ring creates a massive, highly lipophilic hydrophobic core, while the 4-position functional group (hydroxyl, amine, or amide) acts as a polar hydrophilic head. This structure mimics a non-ionic surfactant, which drastically lowers the interfacial tension between the aqueous and organic phases, stabilizing microscopic solvent droplets.
Q2: Can I use strong aqueous acids (e.g., 1M HCl) to wash away basic impurities without degrading the oxane ring?Causality: Yes, but with strict time limits. Typical tetrahydropyrans (oxanes) are susceptible to acid-catalyzed ring opening or ether cleavage. However, the four methyl groups at the 2 and 6 positions provide immense steric shielding around the ether oxygen[2]. This kinetic stabilization makes the (2,2,6,6-tetramethyloxan-4-yl) moiety surprisingly robust against dilute aqueous acids at room temperature.
Recommendation: Limit acid washes to <15 minutes at ≤25°C to prevent slow dehydration of the 4-hydroxyl group.
Q3: How do I efficiently remove unreacted (2,2,6,6-tetramethyloxan-4-yl)methanol from my final product mixture?Causality: Due to its molecular weight (172.26 g/mol ) and the steric shielding of the polar ether oxygen, this compound exhibits higher volatility and lipophilicity than standard di-oxygenated compounds. It cannot be efficiently removed by standard aqueous washes.
Recommendation: Utilize a biphasic solvent system of Hexanes/Ethyl Acetate (3:1) washed with water. The unreacted alcohol partitions slightly more into the organic phase, so repeated washing is inefficient. Instead, utilize its volatility: apply high vacuum (0.1 mbar) at 45°C for 4 hours to sublime or evaporate the unreacted starting material.
Part 2: Self-Validating Experimental Protocols
Protocol 1: Emulsion-Breaking Extraction Workflow
This protocol is designed to bypass the surfactant-like behavior of tetramethyloxane derivatives during liquid-liquid extraction.
Step 1: Reaction Quench & Solvent Selection
Quench the reaction mixture with a saturated aqueous buffer (e.g., sat.
NaHCO3
).
Causality: High ionic strength immediately increases the polarity of the aqueous phase, driving the lipophilic oxane into the organic phase.
Add Methyl tert-butyl ether (MTBE) instead of Dichloromethane (DCM).
Step 2: Phase Separation & Emulsion Diagnosis
Agitate the separatory funnel gently (do not shake vigorously). Allow to settle for 5 minutes.
Validation Checkpoint 1: Observe the phase boundary. If the boundary is sharp, proceed to Step 4. If a cloudy interfacial layer >1 cm persists, proceed to Step 3.
If the emulsion persists, it is likely stabilized by precipitated inorganic salts interacting with the oxane's polar head group.
Filter the entire biphasic mixture through a 2-inch pad of Celite 545 on a sintered glass funnel under mild vacuum.
Causality: The high surface area of the diatomaceous earth physically disrupts the stabilized micelles.
Validation Checkpoint 2: Transfer the filtrate back to the separatory funnel. Phase separation should now occur within 60 seconds.
Step 4: Isolation and Drying
Separate the organic layer, wash with brine, and dry over anhydrous
MgSO4
.
Validation Checkpoint 3: Measure the volume of the recovered organic phase. It must be ≥90% of the input extraction solvent volume. A lower recovery indicates solvent is still trapped in a micro-emulsion.
Part 3: Quantitative Data - Solvent System Performance
To minimize emulsion risks, solvent selection must account for the dielectric constant and density relative to the aqueous phase.
Extraction Solvent System
Estimated LogP Compatibility
Emulsion Risk
Recommended Application & Causality
Dichloromethane (DCM)
1.5 - 2.5
High
Not recommended. High density leads to phase inversion risks when the oxane acts as a surfactant.
Ethyl Acetate (EtOAc)
1.5 - 3.0
Moderate
General extraction. Requires brine to break mild emulsions due to moderate water miscibility.
MTBE
2.0 - 3.5
Low
Ideal. Low dielectric constant forces the amphiphilic oxane-water complex to break apart.
Hexanes / EtOAc (1:1)
> 2.5
Very Low
Best for highly lipophilic API derivatives (e.g., PLK4 inhibitors)[1].
Part 4: Visual Workflow
Below is the standardized decision-tree for processing crude reaction mixtures containing (2,2,6,6-tetramethyloxan-4-yl) moieties.
Fig 1. Decision-tree workflow for resolving emulsions during tetramethyloxane workups.
Part 5: References
1.[2] US10314821B2 - Crystalline forms of 4-cyano-N-(2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide. Google Patents. Available at:
2.[1] Discovery of CZS-241: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. Available at:
Technical Support Center: Reactivity & Solvent Dynamics of (2,2,6,6-Tetramethyloxan-4-yl)methanol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique physicochemical challenges associated with (2,2,6,6-tetrame...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique physicochemical challenges associated with (2,2,6,6-tetramethyloxan-4-yl)methanol. This highly hindered tetrahydropyran derivative is a critical building block in the synthesis of specialty polymers, hindered ether solvents, and complex active pharmaceutical ingredients (APIs).
Knowledge Base: Conformational & Steric Causality
Before troubleshooting specific reactions, it is crucial to understand the intrinsic molecular dynamics of the 2,2,6,6-tetramethyloxane core.
The Steric Cleft and Conformational Locking
The six-membered oxane ring adopts a chair conformation. However, the presence of four methyl groups at the C2 and C6 positions introduces massive steric hindrance that drastically slows ring inversion, placing the molecule in a "slow exchange" regime[1].
If the C4-hydroxymethyl group were to adopt an axial position, it would suffer from severe 1,3,5-triaxial interactions with the axial methyl groups at C2 and C6. Consequently, the hydroxymethyl group is strictly locked into the equatorial position [1]. While equatorial groups are generally more accessible for nucleophilic attack or oxidation, the sheer volume of the adjacent equatorial methyl groups creates a lipophilic "cleft." This cleft repels highly polar, structured solvent networks (like water) and dictates that the primary alcohol's reactivity is heavily governed by solvent choice and phase-transfer dynamics[2].
Q1: My TEMPO/NaOCl oxidation to the aldehyde is stalling at 40-50% conversion. Why is this happening, and how do I fix it?Causality: The stalling is a phase-transfer failure, not a catalyst deactivation. The tetramethyloxane structure is a highly nonpolar, lipophilic framework[2]. In a standard biphasic Dichloromethane (DCM)/Water system, the substrate remains entirely in the organic phase. The active oxidant (the oxoammonium ion derived from TEMPO) is generated in the aqueous phase via NaOCl. Without a bridge, the interfacial reaction rate is severely mass-transfer limited.
Solution: You must introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or use a co-solvent like Acetonitrile (MeCN) to partially homogenize the interface. The PTC shuttles the hypochlorite into the organic layer, allowing the catalytic cycle to proceed rapidly within the lipophilic cleft of the substrate.
Q2: I am observing significant over-oxidation to the carboxylic acid during the synthesis of 2,2,6,6-tetramethyloxane-4-carbaldehyde. How does solvent polarity influence this?Causality: Over-oxidation of primary alcohols to carboxylic acids proceeds through an aldehyde hydrate intermediate. The formation of this hydrate is strictly dependent on the presence of water and the hydrogen-bond accepting ability of the solvent[3]. Because the tetramethyloxane core itself is a strong hydrogen-bond acceptor[2], it can stabilize local water molecules if the solvent is highly polar and miscible with water.
Solution: To arrest the oxidation at the aldehyde stage, switch to a strictly anhydrous, homogeneous solvent system. We recommend replacing aqueous NaOCl with (Diacetoxyiodo)benzene (BAIB) in anhydrous Acetonitrile or DCM. This deprives the system of the water necessary for hydrate formation, ensuring >95% selectivity for the target aldehyde.
Q3: How does solvent choice affect nucleophilic substitution or etherification at the C4 position?Causality: When activating the C4-methanol group (e.g., converting it to a tosylate for subsequent substitution), the solvent dictates the transition state. Polar solvents stabilize charge separation, favoring an SN1-like pathway. However, creating a primary carbocation is energetically unfavorable. Conversely, nonpolar halogenated solvents (like trichloroethylene or DCM) suppress ionization and force an SN2 pathway[4]. Given the steric hindrance around the ring, maintaining a tight SN2 trajectory in a nonpolar solvent minimizes side reactions (such as elimination or skeletal rearrangement).
This protocol utilizes a self-validating biphasic system with a phase-transfer catalyst to ensure complete conversion of the sterically hindered alcohol to 2,2,6,6-tetramethyloxane-4-carbaldehyde without over-oxidation.
Step-by-Step Methodology:
Substrate Dissolution: Dissolve 10.0 mmol of (2,2,6,6-tetramethyloxan-4-yl)methanol in 25 mL of Dichloromethane (DCM).
Self-Validation Check: The solution must be perfectly clear and colorless. Any turbidity indicates moisture or impurities that will promote over-oxidation.
Catalyst Initialization: Add 0.1 mmol (1 mol%) of TEMPO and 0.5 mmol (5 mol%) of Tetrabutylammonium bromide (TBAB) to the organic layer.
Self-Validation Check: The solution will turn a faint, stable orange, confirming the dissolution of the stable TEMPO radical.
Aqueous Buffer Addition: Add 10 mL of a 0.5 M NaHCO3 aqueous solution. Cool the biphasic mixture to 0 °C under vigorous stirring (≥ 800 rpm).
Oxidant Delivery: Dropwise, add 11.0 mmol of standard household bleach (NaOCl, ~5% w/v) over 15 minutes.
Self-Validation Check (Critical): Upon each drop, the organic layer will temporarily flash deep red/brown (formation of the active oxoammonium ion) before returning to orange as the alcohol consumes the oxidant. If the solution remains persistently dark red, the reaction has stalled; verify stirring speed and PTC presence.
Quench and Isolate: Once TLC indicates complete consumption of the alcohol (approx. 45 mins), quench the unreacted hypochlorite by adding 5 mL of saturated aqueous Na2S2O3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Workflow Visualization
Below is the logical workflow mapping the solvent-directed oxidation pathways.
Solvent-directed oxidation pathways of (2,2,6,6-tetramethyloxan-4-yl)methanol.
References
Title: Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Nanocatalysis in continuous flow: supported iron oxide nanoparticles for the heterogeneous aerobic oxidation of benzyl alcohol
Source: Green Chemistry (RSC Publishing)
URL: [Link]
Technical Support Center: Managing Moisture Sensitivity in Reactions with (2,2,6,6-Tetramethyloxan-4-yl)methanol
Welcome to the comprehensive technical support guide for handling (2,2,6,6-tetramethyloxan-4-yl)methanol in moisture-sensitive reactions. This resource is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for handling (2,2,6,6-tetramethyloxan-4-yl)methanol in moisture-sensitive reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered alcohol. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Challenge: The Nature of (2,2,6,6-Tetramethyloxan-4-yl)methanol
(2,2,6,6-Tetramethyloxan-4-yl)methanol is a unique primary alcohol featuring a bulky tetramethyl-substituted tetrahydropyran ring. This significant steric hindrance around the hydroxyl group influences its reactivity, often requiring carefully optimized conditions.[1][2] While the alcohol itself is not pyrophoric, its hydroxyl group is susceptible to reaction with moisture-sensitive reagents, and trace water in reaction mixtures can lead to undesired side reactions, reduced yields, and inconsistent results.[3][4]
The primary concern is the reaction of water with highly reactive reagents often used in conjunction with this alcohol, such as organometallics (e.g., Grignard reagents, organolithiums), hydrides, and other strong bases.[3][5][6] Water will preferentially react with these reagents, quenching them and preventing the desired transformation of the alcohol.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of (2,2,6,6-tetramethyloxan-4-yl)methanol.
Q1: Is (2,2,6,6-tetramethyloxan-4-yl)methanol itself highly hygroscopic?
A1: While all alcohols have some affinity for water due to hydrogen bonding, the sterically hindered nature of (2,2,6,6-tetramethyloxan-4-yl)methanol makes it less hygroscopic than smaller, more polar alcohols like methanol or ethanol. However, it is crucial to store it under anhydrous conditions to prevent the absorption of atmospheric moisture, which can compromise subsequent moisture-sensitive reactions. It should be kept in a tightly closed container in a dry and well-ventilated location.[7]
Q2: What are the immediate signs of a moisture-compromised reaction?
A2: Visual cues can be subtle, but may include:
Unexpected Precipitation: Formation of insoluble metal hydroxides or oxides.
Gas Evolution: Vigorous bubbling upon addition of a reactive reagent (e.g., metal hydrides reacting with water to produce hydrogen gas).
Failure to Initiate: A reaction that does not start, or starts sluggishly, can indicate that the reactive reagent has been quenched.
Inconsistent Results: Poor reproducibility between batches is a hallmark of variable moisture content.
Q3: Can I use a drying tube to protect my reaction?
A3: While a drying tube filled with a desiccant like calcium chloride can prevent bulk moisture from entering the reaction vessel, it is not a substitute for a proper inert atmosphere setup (e.g., a nitrogen or argon balloon or a Schlenk line).[8] Drying tubes do not prevent the diffusion of oxygen into the system and may not be sufficient for highly sensitive reactions.[5][8]
Q4: How critical is the purity of (2,2,6,6-tetramethyloxan-4-yl)methanol for my reaction?
A4: The purity is paramount. Impurities, especially water, can have a significant impact on the outcome of moisture-sensitive reactions. It is recommended to use a high-purity grade of the alcohol and to ensure it has been stored correctly. If in doubt, techniques such as azeotropic distillation with a suitable solvent (e.g., toluene) can be used to remove trace water.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using (2,2,6,6-tetramethyloxan-4-yl)methanol in moisture-sensitive reactions.
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Moisture Contamination: The most common cause. Water reacts with and deactivates moisture-sensitive reagents.[3][4]
Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven-dried (>120 °C overnight) and cooled under a stream of inert gas (nitrogen or argon).[5] Use anhydrous solvents, and handle all reagents under a positive pressure of inert gas.
Degraded Reagent: The moisture-sensitive reagent (e.g., organometallic, hydride) may have decomposed due to improper storage or handling.
Verify Reagent Activity: Use a freshly opened bottle of the reagent or titrate it to determine its active concentration before use. Store reagents under a strictly inert and anhydrous atmosphere.
Steric Hindrance: The bulky nature of (2,2,6,6-tetramethyloxan-4-yl)methanol can slow down reactions.[9][10]
Optimize Reaction Conditions: Increase the reaction temperature (if the reagents are stable), extend the reaction time, or use a less sterically hindered and more reactive reagent if possible.
Formation of Unexpected Byproducts
Side Reactions with Water: Hydrolysis of reagents can lead to the formation of byproducts.
Strict Moisture Exclusion: As above, scrupulous attention to anhydrous techniques is essential. Consider using a glovebox for the most sensitive operations.[5]
Incomplete Deprotonation: If the alcohol is not fully deprotonated before the addition of an electrophile, the starting material will be recovered.
Use a Sufficiently Strong Base: Ensure the base used is strong enough to deprotonate the sterically hindered alcohol. Consider using a slight excess of the base.
Reaction Fails to Initiate
Quenched Catalyst/Reagent: Trace moisture has consumed the active species.
Re-evaluate Anhydrous Protocol: Review every step of the experimental setup for potential points of moisture entry. Ensure solvents are freshly dried and degassed.
Low Reagent Reactivity: The chosen reagent may not be reactive enough to overcome the steric hindrance of the substrate.
Select a More Reactive Reagent: For example, in a deprotonation reaction, a stronger base may be required.
Inconsistent Results Between Batches
Variable Moisture Content: The most likely culprit for lack of reproducibility.
Standardize Anhydrous Procedures: Implement a consistent and verifiable protocol for drying glassware, solvents, and for setting up reactions under an inert atmosphere. Karl Fischer titration can be used to quantify water content in solvents.[11][12]
Inconsistent Reagent Quality: The activity of moisture-sensitive reagents can vary between bottles or with age.
Aliquot and Store Reagents Properly: Once a bottle of a sensitive reagent is opened, consider aliquoting it into smaller, sealed containers under an inert atmosphere to minimize repeated exposure to the atmosphere.
Section 4: Key Experimental Protocols
Success in working with (2,2,6,6-tetramethyloxan-4-yl)methanol in moisture-sensitive contexts hinges on meticulous experimental technique. Below are step-by-step protocols for critical procedures.
Protocol 1: Setting Up a Moisture-Sensitive Reaction
This protocol outlines the fundamental steps for establishing an inert atmosphere for a reaction.
Materials:
Round-bottom flask and other necessary glassware
Rubber septa
Nitrogen or argon gas source with a bubbler
Schlenk line (optional, but recommended for highly sensitive reactions)
Heat gun or oven
Procedure:
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.[5][13]
Assembly: While still hot, assemble the glassware. For example, fit the round-bottom flask with a condenser and a rubber septum.
Inert Gas Purge: Immediately connect the assembled apparatus to a source of dry inert gas (nitrogen or argon). A simple setup involves using a needle attached to a balloon filled with the inert gas, inserted through the septum.[14] An exit needle is also inserted to allow the displaced air to escape.[14]
Cooling: Allow the glassware to cool to room temperature under a constant, gentle flow of the inert gas. The positive pressure is indicated by the bubbling of the gas through a mineral oil bubbler.[5][8]
Reagent Addition: Introduce anhydrous solvents and reagents via a syringe through the rubber septum.[5][13] Solid reagents should be added under a positive flow of inert gas.
Protocol 2: Drying of Solvents
While commercially available anhydrous solvents are convenient, it is often necessary to dry solvents in the laboratory.
Materials:
Solvent to be dried
Appropriate drying agent (see table below)
Distillation apparatus or solvent purification system
Common Drying Agents for Solvents:
Solvent
Drying Agent
Notes
Tetrahydrofuran (THF)
Sodium/Benzophenone
Distill under nitrogen. The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.
Diethyl Ether
Sodium/Benzophenone
Similar to THF.
Toluene
Sodium or Calcium Hydride (CaH₂)
Distill under nitrogen.
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
Stir over CaH₂ for several hours, then distill.[12]
Acetonitrile
Calcium Hydride (CaH₂)
Stir over CaH₂ and distill.
Procedure (Distillation):
Pre-drying: If the solvent has a high water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate or sodium sulfate.[15]
Refluxing: Add the appropriate drying agent to the pre-dried solvent in a distillation flask. Reflux the solvent under an inert atmosphere for several hours.
Distillation: Distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
Protocol 3: Handling of (2,2,6,6-Tetramethyloxan-4-yl)methanol
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For long-term storage or for use in highly sensitive reactions, consider storing over molecular sieves (3Å or 4Å) inside a glovebox or desiccator.
Dispensing:
If the alcohol is a solid at room temperature, briefly warm the container to melt it before drawing it up with a syringe.
Use a dry, inert gas-flushed syringe to transfer the required amount into the reaction vessel through a rubber septum.[5][13]
Section 5: Visualizing the Workflow
Diagram 1: Logic for Troubleshooting Low Reaction Yield
Caption: Troubleshooting flowchart for low yield.
Diagram 2: Workflow for Setting Up a Moisture-Sensitive Reaction
Caption: Standard workflow for moisture-sensitive reactions.
References
White Rose Research Online. (2025, April 4). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis.
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Chemicalbook. (2023, December 18). 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis.
PMC. (n.d.). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter.
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
ACS Sustainable Chemistry & Engineering - Figshare. (2025, March 27). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis.
MilliporeSigma. (n.d.). Drying Agents.
BenchChem. (2025). Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents.
Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este.
Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
ResearchGate. (2026, January 31). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis | Request PDF.
MDPI. (2001, May 31). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate.
PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
Google Patents. (n.d.). DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
ResearchGate. (2026, February 16). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts.
Fisher Scientific. (n.d.). Methanol.
Google Patents. (n.d.). EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
Fiveable. (2025, August 15). Moisture Sensitivity: Organic Chemistry Study Guide.
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
YouTube. (2021, January 25). 12.9 Organic Synthesis with Alcohols | Organic Chemistry.
YouTube - Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
Research and Reviews. (2023, March 24). Methods and Applications of Synthesizing Alcohols in Organic Chemistry.
Fiveable. (2025, August 15). Alcohol Structure-Reactivity Relationships: Organic....
Impak Corporation. (n.d.). Testing Product Moisture Sensitivity USA.
EMBIBE. (2023, January 25). Drying and Dehydrating Agents: Definitions, Examples and Differences.
Sketchy. (n.d.). Reactions of Alcohols - Free Sketchy MCAT Lesson.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
Technical Support Center: Kinetic Analysis of (2,2,6,6-tetramethyloxan-4-yl)methanol Reactions
Welcome to the technical support center for the kinetic analysis of reactions involving (2,2,6,6-tetramethyloxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the kinetic analysis of reactions involving (2,2,6,6-tetramethyloxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the kinetic analysis of this sterically hindered alcohol.
Q1: What are the primary challenges when studying the kinetics of (2,2,6,6-tetramethyloxan-4-yl)methanol reactions?
A1: The principal challenges stem from its structure. As a sterically hindered secondary alcohol, its reactivity is significantly lower than that of unhindered primary or secondary alcohols.[1] This necessitates more forcing reaction conditions (e.g., higher temperatures, more active catalysts) which can introduce side reactions and complicate kinetic analysis.[2] Furthermore, its high polarity can lead to difficulties in chromatographic analysis, such as peak tailing and poor sensitivity, which are critical for accurate kinetic monitoring.[3]
Q2: Which analytical techniques are most suitable for monitoring the reaction kinetics of (2,2,6,6-tetramethyloxan-4-yl)methanol?
A2: The choice of technique depends on the reaction being studied.
Gas Chromatography (GC): GC with Flame Ionization Detection (FID) is a robust choice for monitoring the disappearance of the starting material or the appearance of a less polar product. However, due to the polarity of the alcohol, derivatization to a more volatile, less polar species (e.g., a silyl ether or an ester) is often necessary to achieve good peak shape and reproducibility.[4][5]
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing the polar alcohol without derivatization. A reversed-phase column with a suitable polar-modified stationary phase can provide excellent separation. UV detection is possible if the product has a chromophore; otherwise, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be a powerful tool for real-time reaction monitoring, providing structural information and concentration data simultaneously without the need for sample workup.[6]
Q3: How does the solvent choice impact the kinetics of reactions with this alcohol?
A3: Solvent choice is critical. For reactions like esterification, which are often equilibrium-limited, a solvent that allows for the removal of byproducts (like water) can drive the reaction to completion.[7][8] The polarity of the solvent also influences reaction rates by stabilizing or destabilizing transition states. For instance, polar aprotic solvents can accelerate SN2-type reactions. The parent compound, 2,2,6,6-tetramethyloxane, has been explored as a nonpolar, sustainable solvent alternative, indicating the family of compounds has interesting solvation properties.[9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q: My reaction rate is not reproducible between experiments. What are the likely causes?
A: Non-reproducible kinetics are a common and frustrating issue. Here is a systematic approach to troubleshooting:
Inconsistent Stirring: The efficiency of mixing can dramatically affect reaction rates, especially in heterogeneous reactions. Inconsistent positioning of the reaction vessel on a magnetic stir plate can lead to different effective stirring speeds and, consequently, variable reaction rates.[10]
Solution: Always use the same model of stir plate, the same type and size of stir bar, and place the reaction vessel in the exact same position for each run. For critical studies, consider mechanical overhead stirring for more uniform mixing.[10]
Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Small variations in the temperature of the heating bath or reaction block can lead to significant differences in rate constants.
Solution: Use a high-quality, calibrated temperature controller and ensure the reaction vessel is adequately submerged in the heating medium. Record the temperature throughout the reaction.
Reagent Purity and Water Content: The presence of impurities or variable amounts of water in reagents or solvents can significantly impact kinetics, especially for water-sensitive reactions.
Solution: Use high-purity, anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures. Be consistent with the source and lot number of your starting materials.
Human Error: Minor variations in how reagents are added or how samples are taken and quenched can introduce variability.
Solution: Develop a detailed, standardized protocol for all experimental steps and adhere to it strictly.[11]
Caption: A decision tree for troubleshooting non-reproducible reaction kinetics.
Q: I'm analyzing my reaction by GC-FID, but the peak for (2,2,6,6-tetramethyloxan-4-yl)methanol is tailing badly. How can I fix this?
A: Peak tailing for polar compounds like alcohols is a common GC issue.[12] It's typically caused by unwanted interactions between the polar hydroxyl group and active sites in the GC system.
Cause 1: Active Sites in the Inlet: The hot metal surfaces and glass liner in the injector can have silanol groups (-Si-OH) that interact with your alcohol via hydrogen bonding.
Solution: Use a deactivated inlet liner. Regularly clean the inlet and replace the septum and liner to prevent the buildup of non-volatile residues.[13]
Cause 2: Column Interactions: The stationary phase of the column may not be sufficiently inert, or the column may be aging, exposing active sites.
Solution: Ensure you are using a column appropriate for polar analytes. If the column is old, performance may be restored by trimming 10-30 cm from the inlet end. If tailing persists, the column may need replacement.[13]
Cause 3: Inherent Polarity (The Most Likely Culprit): The fundamental polarity of the alcohol makes it prone to these interactions.
Solution (Derivatization): This is the most robust solution. Convert the alcohol to a less polar, more volatile derivative before injection. Silylation (e.g., using BSTFA) to form a trimethylsilyl (TMS) ether is a very common and effective method.[5] Acylation to form an ester is another excellent option.[3][4] This chemical modification "masks" the polar hydroxyl group, dramatically improving peak shape and volatility.[4]
Parameter
Without Derivatization
With Derivatization (e.g., Silylation)
Peak Shape
Often broad and tailing
Sharp and symmetrical
Volatility
Lower
Higher
Retention Time
Longer
Shorter
Sensitivity
Lower
Higher
Reproducibility
Can be poor
Generally excellent
Caption: Comparison of GC analysis with and without derivatization.
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Kinetic Analysis of Esterification via GC-FID with Derivatization
This protocol describes a typical setup for studying the kinetics of the esterification of (2,2,6,6-tetramethyloxan-4-yl)methanol with a carboxylic acid (e.g., acetic anhydride) using an acid catalyst.
1. Reagent Preparation:
Prepare a stock solution of (2,2,6,6-tetramethyloxan-4-yl)methanol in a suitable anhydrous solvent (e.g., toluene).
Prepare a stock solution of the carboxylic acid/anhydride and an internal standard (e.g., dodecane) in the same solvent.
Prepare a stock solution of the catalyst (e.g., sulfuric acid) in the same solvent.
Prepare a quenching solution (e.g., saturated aqueous sodium bicarbonate).
Prepare a derivatization reagent (e.g., BSTFA with 1% TMCS).
2. Reaction Setup:
To a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the alcohol and internal standard stock solutions.
Allow the solution to equilibrate to the desired reaction temperature (e.g., 80 °C).
Initiate the reaction by adding the carboxylic acid and catalyst stock solutions. Start a timer immediately. This is t=0.
3. Sampling and Analysis:
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
Immediately quench the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL) and a small amount of an extraction solvent (e.g., ethyl acetate). Vortex thoroughly.
Allow the layers to separate. Transfer a portion of the organic layer to a clean vial.
To this organic sample, add the derivatization reagent (e.g., 100 µL of BSTFA). Cap the vial and heat at 60 °C for 15 minutes to ensure complete derivatization.
Analyze the derivatized sample by GC-FID.
Experimental Workflow: Kinetic Analysis
Caption: General workflow for a kinetic experiment using GC analysis.
Part 4: Data Analysis and Interpretation
Q: How do I determine the reaction order and rate constant from my concentration vs. time data?
A: The method depends on the complexity of the reaction. For many reactions, an initial rates or integral method can be used.
Integral Method (Pseudo-First-Order Conditions): If one reactant (e.g., the carboxylic acid) is used in large excess (e.g., >10 equivalents) compared to the alcohol, its concentration remains effectively constant. The reaction kinetics will then appear to depend only on the concentration of the alcohol.
Procedure: Plot the natural logarithm of the alcohol concentration, ln[Alcohol], versus time.
Interpretation: If the plot is a straight line, the reaction is pseudo-first-order with respect to the alcohol. The negative of the slope of this line is the pseudo-first-order rate constant, k'. The true second-order rate constant, k, can be found by dividing k' by the concentration of the reactant in excess.
This technical guide provides a foundation for conducting robust and reliable kinetic analyses of (2,2,6,6-tetramethyloxan-4-yl)methanol reactions. By understanding the potential challenges and implementing systematic troubleshooting and sound experimental design, researchers can generate high-quality kinetic data.
References
2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online. [Link]
Kinetic parameters for the esterification of fatty acids with methanol. ResearchGate. [Link]
Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions. JACS Au. [Link]
Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
A low-cost analytical method for quantification of ethanol in drinks based on the combination of a colorimetric spot-test and a digital image-based (DIB) method. Royal Society of Chemistry. [Link]
2,2,6,6‐Tetramethylpiperidinyloxyl (TEMPO) Radical Mediated Electro‐Oxidation Reactions: A Review. ResearchGate. [Link]
analytical methods for methanol detection in alcoholic beverages: a comparative review of classical, colorimetric, and chromatographic approaches. ResearchGate. [Link]
Key reaction components affect the kinetics and performance robustness of cell-free protein synthesis reactions. PMC. [Link]
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
Kinetic Model for High-Pressure Methanol Oxidation in Gas Phase and Supercritical Water. DTU Research Database. [Link]
Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. lidsen. [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
10 Common Mistakes in Gas Chromatography. AELAB. [Link]
The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PMC. [Link]
Mechanism of the oxidation of alcohols by 2,2,6,6-tetramethylpiperidine nitrosonium cation. Princeton University. [Link]
Catalyst Kinetics and Stability in Homogeneous Alcohol Acceptorless Dehydrogenation. MDPI. [Link]
Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. MDPI. [Link]
Common Gas Chromatography Problems | Master the Basics. Mason Technology. [Link]
Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. PMC. [Link]
Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]
Kinetics of Photoelectrochemical Oxidation of Methanol on Hematite Photoanodes. PMC. [Link]
A MACROKINETIC STUDY OF THE OXIDATION OF METHANOL TO FORMALDEHYDE ON Fe2O3 – MoO3. Studia Universitatis Babes-Bolyai Chemia. [Link]
Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society. [Link]
Kinetics of Transesterification of Soybean Oil. UNL Digital Commons. [Link]
What should I do if I cannot reproduce experimental published results. Academia Stack Exchange. [Link]
Kinetics of Transesterification Processes for Biodiesel Production. IntechOpen. [Link]
Detection of alcohols by chromate(VI) method. The scenario. [Link]
Macromolecular crowding effects on the kinetics of opposing reactions catalyzed by alcohol dehydrogenase. PMC. [Link]
Inconsistent treatments of the kinetics of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) impair assessment of its diagnostic potential. QRB Discovery. [Link]
Technical Support Center: Green Synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanol
Welcome to the Technical Support Center for the synthesis of (2,2,6,6-tetramethyloxan-4-yl)methanol. This guide is engineered for researchers, process chemists, and drug development professionals seeking to implement a s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (2,2,6,6-tetramethyloxan-4-yl)methanol. This guide is engineered for researchers, process chemists, and drug development professionals seeking to implement a sustainable, four-step homologation-reduction sequence. By moving away from stoichiometric, waste-heavy traditional reagents (e.g., Wittig/LiAlH₄ sequences), this protocol leverages aqueous cyclo-hydration, biphasic phase-transfer catalysis, solid-acid rearrangement, and biocatalysis to achieve high atom economy and minimal environmental impact.
Workflow Overview
The green synthesis route transforms commercially available phorone into the target alcohol through a self-validating sequence designed to minimize hazardous solvent use and eliminate complex downstream workups.
Green synthesis workflow for (2,2,6,6-tetramethyloxan-4-yl)methanol.
Protocol: Suspend phorone (2,6-dimethyl-2,5-heptadien-4-one) in an aqueous 1 M HCl solution. Vigorously stir the resulting emulsion at 40 °C for 6 days. Extract the water phase with a green solvent (e.g., 2-MeTHF or EtOAc), concentrate, and purify via vacuum distillation to afford 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one[1].
Mechanistic Causality: The acidic aqueous environment catalyzes the sequential hydration of the two enone double bonds. This is immediately followed by an intramolecular, hemiacetal-like etherification to close the tetrahydropyran ring[2]. Running this neat in water avoids organic solvents entirely during the reaction phase, drastically lowering the E-factor.
Step 2: Biphasic Corey-Chaykovsky Epoxidation
Protocol: Dissolve the ketone from Step 1 and trimethylsulfoxonium iodide in a biphasic mixture of 2-MeTHF and water. Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). Cool to 0 °C, and slowly add 50% aqueous NaOH. Stir for 12 hours at room temperature. Separate the organic layer, wash with brine, and concentrate to yield the spiro-epoxide.
Mechanistic Causality: Traditional Corey-Chaykovsky reactions rely on hazardous and difficult-to-recover solvents like DMSO. By utilizing a biphasic PTC system, the ylide is generated at the aqueous-organic interface and immediately reacts with the ketone in the organic phase. This prevents ylide degradation and allows for facile solvent recovery.
Protocol: Dissolve the spiro-epoxide in ethanol. Add Amberlyst-15 (a solid sulfonic acid resin, 10 wt%). Heat to 50 °C and monitor via GC-MS until the epoxide is consumed (typically 4–6 hours). Filter the mixture to remove the catalyst and concentrate to isolate 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbaldehyde.
Mechanistic Causality: The acid catalyzes the ring-opening of the epoxide, followed by a 1,2-hydride shift to form the aldehyde. Using a heterogeneous solid acid like Amberlyst-15 eliminates the need for quenching and aqueous workups associated with homogeneous Lewis acids (e.g., BF₃·OEt₂), making the protocol self-validating and the catalyst recyclable.
Step 4: Biocatalytic Aldehyde Reduction
Protocol: Suspend the aldehyde in a 100 mM phosphate buffer (pH 6.8). Add Alcohol Dehydrogenase (ADH), Glucose Dehydrogenase (GDH), catalytic NAD⁺, and a stoichiometric excess of glucose. Stir gently at 30 °C for 24 hours. Extract with EtOAc to isolate the final product, (2,2,6,6-tetramethyloxan-4-yl)methanol.
Mechanistic Causality: ADHs provide absolute chemoselectivity for the aldehyde reduction without affecting the ether linkage[3]. Because ADHs require expensive NAD(P)H cofactors, a coupled GDH system is employed. GDH oxidizes cheap glucose to gluconolactone, simultaneously reducing NAD⁺ back to NADH, creating a self-sustaining, green catalytic cycle[4].
ADH-mediated aldehyde reduction with GDH-coupled NADH cofactor recycling.
Troubleshooting & FAQs
Q: My Step 1 phorone cyclization is stalling at the mono-hydrated intermediate. How do I push it to completion?A: The reaction is highly dependent on the interfacial surface area of the biphasic emulsion. Ensure vigorous mechanical stirring (e.g., >800 rpm). The extended 6-day timeframe is strictly necessary due to the low aqueous solubility of phorone; do not attempt to truncate the reaction time unless utilizing a phase-transfer agent or flow reactor[1].
Q: During the Step 2 epoxidation, I am observing significant hydrolysis of my epoxide. What is causing this?A: Hydrolysis in biphasic PTC systems usually occurs if the temperature exceeds 10 °C during the addition of the 50% NaOH. The exothermic nature of the ylide formation can cause localized heating. Control the temperature strictly at 0–5 °C during base addition and ensure the stirring rate is sufficient to dissipate heat.
Q: Why is my Step 3 Meinwald rearrangement yielding a mixture of aldehyde and ketone byproducts?A: The regioselectivity of the epoxide ring-opening dictates the product. While Amberlyst-15 heavily favors the aldehyde via hydride shift, excessive heating (>60 °C) can promote alkyl migration, leading to the ketone. Maintain the temperature at exactly 50 °C and monitor closely via GC-MS.
Q: My ADH reduction (Step 4) shows low conversion and the pH of my buffer dropped significantly. What went wrong?A: As the GDH cofactor recycling system oxidizes glucose, it produces gluconolactone, which spontaneously hydrolyzes into gluconic acid. This drops the pH of the reaction. ADH reduction of aldehydes is optimal at a slightly acidic to neutral pH (6.5–7.0)[3]. If the pH drops below 5.5, the enzyme denatures. To fix this, use a higher capacity phosphate buffer (e.g., 250 mM) or connect the reactor to an autotitrator dispensing 1 M NaOH to maintain pH 6.8.
Quantitative Reaction Metrics
Step
Transformation
Primary Reagent/Catalyst
Green Solvent
Temp (°C)
Time
Typical Yield
1
Cyclo-hydration
1 M Aqueous HCl
Water
40
6 days
85 - 90%
2
Epoxidation
Me₃S(O)I / NaOH / TBAB
2-MeTHF / Water
0 to 25
12 hrs
75 - 82%
3
Rearrangement
Amberlyst-15 (Solid Acid)
Ethanol
50
4 - 6 hrs
88 - 92%
4
Bioreduction
ADH / GDH / NAD⁺ / Glucose
Aqueous Buffer
30
24 hrs
>95%
References
Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane. ACS Publications. Available at:[Link]
US7799828B2 - Cycloalkylidene compounds as modulators of estrogen receptor. Google Patents.
Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. Available at:[Link]
Production of Aldehydes by Biocatalysis. PMC - National Library of Medicine. Available at:[Link]
A Senior Application Scientist's Guide to the Structural Validation of (2,2,6,6-tetramethyloxan-4-yl)methanol Derivatives
Introduction: The Imperative for Rigorous Structural Elucidation The (2,2,6,6-tetramethyloxan-4-yl)methanol scaffold represents a class of sterically hindered cyclic ethers with significant potential in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Rigorous Structural Elucidation
The (2,2,6,6-tetramethyloxan-4-yl)methanol scaffold represents a class of sterically hindered cyclic ethers with significant potential in medicinal chemistry and materials science. The gem-dimethyl groups at the C2 and C6 positions impart unique conformational rigidity and steric shielding, influencing the molecule's reactivity, stability, and biological interactions. As derivatives of this core structure are synthesized for novel applications, from drug candidates to specialized polymers, unambiguous structural validation is not merely a procedural step but the bedrock of reproducible science. An error in structural assignment can invalidate subsequent biological data, kinetic studies, and structure-activity relationship (SAR) models.
This guide provides a comparative analysis of the primary analytical techniques for the structural validation of these derivatives. We will delve into the causality behind experimental choices, present objective data, and offer field-proven protocols. Given the structural similarity and extensive characterization data available, we will leverage the analogous compound, 2,2,6,6-tetramethyl-4-piperidinol, as a reference point for spectroscopic comparison, a common practice when establishing new analytical methods for a novel class of compounds.[1]
Core Analytical Techniques: A Comparative Analysis
A multi-technique approach is essential for the comprehensive validation of novel chemical entities. Each method provides a unique piece of the structural puzzle, and their combined data build a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For (2,2,6,6-tetramethyloxan-4-yl)methanol derivatives, ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The tetramethyl group substitution creates a highly symmetrical and sterically hindered environment. In ¹H NMR, this results in sharp, intense singlets for the four magnetically equivalent methyl groups, typically appearing in the upfield region (δ 1.0-1.5 ppm). The protons on the oxane ring exhibit complex splitting patterns that are highly dependent on the ring's chair conformation and the orientation of substituents. 2D NMR techniques like COSY (Correlation Spectroscopy) are crucial to trace the proton-proton couplings through the ring system, while HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) experiments definitively link protons to their attached carbons and map long-range C-H correlations, respectively. For instance, an HMBC experiment would show a correlation from the methyl protons to the quaternary C2 and C6 carbons, confirming the core scaffold.
Trustworthiness: The stereochemistry at C4 significantly influences the chemical shifts of the ring protons.[2] For example, an axial vs. equatorial orientation of the methanol substituent will result in distinct J-coupling constants for the H4 proton with its neighbors, a principle that is fundamental to conformational analysis in cyclic systems.[2]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
MS provides the exact molecular weight, offering the first and most direct confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little room for ambiguity.
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar alcohol derivatives, typically showing a strong protonated molecule [M+H]⁺.[3][4] Electron ionization (EI), a harder technique, provides valuable structural information through reproducible fragmentation patterns. For the related 2,2,6,6-tetramethyl-4-piperidinol, a characteristic fragmentation is the loss of a methyl group.[5] Similar fragmentation pathways can be anticipated for the oxane derivatives, providing a fingerprint for the tetramethyl-substituted ring system.
Trustworthiness: Coupling liquid chromatography with mass spectrometry (LC-MS) is a standard industry practice for assessing purity and confirming the molecular weight of the target compound alongside any impurities or byproducts.[6][7]
X-ray Crystallography: The Unambiguous 3D Structure
When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, three-dimensional atomic arrangement in the solid state.[8] It is the ultimate arbiter in cases of ambiguous stereochemistry or connectivity.
Expertise & Experience: The primary challenge for sterically hindered molecules like these derivatives is often the process of obtaining diffraction-quality crystals.[9][10] However, its power is unparalleled. It can definitively resolve relative and absolute stereochemistry, confirm bond lengths and angles, and reveal intermolecular interactions like hydrogen bonding in the crystal lattice.[11] For novel derivatives, a crystal structure provides irrefutable proof of structure that anchors all other spectroscopic data.[12][13]
Trustworthiness: The output of an X-ray diffraction experiment is a complete 3D model of the molecule. This allows for direct validation of the interpretations made from NMR and MS data, creating a fully self-consistent structural proof.
Infrared (IR) Spectroscopy: The Functional Group Check
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality control check.
Expertise & Experience: For a (2,2,6,6-tetramethyloxan-4-yl)methanol derivative, the spectrum will be dominated by a strong, broad absorption in the ~3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. A strong band around ~1100 cm⁻¹ corresponding to the C-O-C stretch of the ether in the oxane ring would also be expected. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the complete reduction of any ketone precursor.
Data Presentation: Comparative Summaries
Table 1: Expected Spectroscopic Data for the Core Scaffold
(Based on (2,2,6,6-tetramethyloxan-4-yl)methanol and analogous structures)
Technique
Feature
Expected Value / Observation
Significance
¹H NMR
Methyl Protons (C2, C6)
Singlet, δ ~1.1-1.4 ppm
Confirms the four gem-dimethyl groups.
Methanol CH₂ Protons
Doublet, δ ~3.4-3.7 ppm
Confirms the -CH₂OH moiety.
Ring Protons (C3, C5)
Multiplets, δ ~1.2-2.0 ppm
Confirms the oxane ring backbone.
Ring Proton (C4)
Multiplet, δ ~3.5-4.0 ppm
Position and coupling confirms substitution at C4.
¹³C NMR
Methyl Carbons (C2, C6)
δ ~25-35 ppm
Characteristic signal for the methyl groups.
Quaternary Carbons (C2, C6)
δ ~70-75 ppm
Confirms the substituted carbons of the oxane ring.[14]
Methanol CH₂ Carbon
δ ~60-70 ppm
Confirms the -CH₂OH moiety.
MS (ESI)
Parent Ion
[M+H]⁺
Confirms molecular weight of the derivative.
IR
O-H Stretch
Broad, ~3200-3600 cm⁻¹
Confirms presence of the alcohol functional group.
C-O-C Stretch
Strong, ~1050-1150 cm⁻¹
Confirms the ether linkage within the oxane ring.
Table 2: Comparison of Analytical Techniques for Structural Validation
Technique
Strengths
Limitations
Best For
NMR
Provides detailed connectivity and stereochemistry in solution; non-destructive.
Can be complex to interpret; requires relatively pure sample (>95%).
Determining the complete covalent structure and stereochemistry.
MS
High sensitivity; provides exact molecular weight and elemental composition (HRMS).
Provides little stereochemical information; fragmentation can be complex.
Confirming molecular formula and identifying components in a mixture (LC-MS).
X-ray
Provides unambiguous 3D structure in the solid state; the "gold standard" for proof.
Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution.
Absolute proof of structure and stereochemistry.
IR
Fast, simple, and inexpensive.
Provides limited structural information; primarily for functional group identification.
Quick confirmation of functional groups and reaction completion.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or d₄-Methanol) in a clean NMR tube.[15] The choice of solvent is critical to avoid overlapping signals with the analyte.
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.[16]
¹H NMR Acquisition:
Tune and shim the instrument to optimize magnetic field homogeneity.
Acquire a standard ¹H spectrum with 16-32 scans.
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[16]
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[16]
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Objective: To confirm the molecular weight and assess the purity of the derivative.
Methodology:
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute to a working concentration of ~10-50 µg/mL.[17]
HPLC Conditions:
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point.[18]
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation for ESI-MS.
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
Detector: A UV detector can be used in-line before the MS to monitor the chromatography.
MS Conditions (ESI-Positive Mode):
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Scan Range: Set the mass range to scan from m/z 100 to a value well above the expected molecular weight (e.g., m/z 1000).
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal for the [M+H]⁺ ion.
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. The most intense peak should correspond to the [M+H]⁺ ion, confirming the molecular weight. The purity can be estimated from the peak area in the chromatogram.
Mandatory Visualizations
Workflow for Structural Validation
Caption: A logical workflow for the comprehensive structural validation of a novel derivative.
Relationship of Analytical Data to Final Structure
Caption: Interrelation of experimental data types to confirm the final chemical structure.
Conclusion
The structural validation of (2,2,6,6-tetramethyloxan-4-yl)methanol derivatives demands a rigorous, multi-faceted analytical strategy. While NMR spectroscopy provides the foundational blueprint of the molecule's connectivity and stereochemistry, it must be corroborated by mass spectrometry to confirm the molecular formula and assess purity. For ultimate, unambiguous proof, particularly for establishing novel stereocenters, single-crystal X-ray diffraction remains the authoritative standard. By integrating these techniques logically, researchers can build a self-validating dossier for each new derivative, ensuring the integrity and reproducibility of their scientific findings.
References
García, N., et al. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. ResearchGate. Retrieved from [Link]
Bloom, S., et al. (2019). Catalytic Ring Expansions of Cyclic Alcohols Enabled by Proton-Coupled Electron Transfer. Journal of the American Chemical Society. Retrieved from [Link]
Watanabe, H., et al. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal. Retrieved from [Link]
Raman, N., & Sobha, S. (2012). Spectral characterization and biocidal studies of 2, 2, 6, 6 -tetramethylpiperidin-4-one and their palladium (ii) complex. ResearchGate. Retrieved from [Link]
Chen, Y., et al. (2024). Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures. MDPI. Retrieved from [Link]
Rychnovsky, S. D., & Tlais, S. F. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry. Retrieved from [Link]
Dobrowski, S. A., et al. (1994). X-ray crystallographic studies of sterically strained cyclic oligocarbonate precursors for polymerization. Polymer. Retrieved from [Link]
Fuwa, H., & Sasaki, M. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Retrieved from [Link]
Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Retrieved from [Link]
Al-Ghananeem, A. M. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Retrieved from [Link]
Beilstein Journals. (n.d.). Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Retrieved from [Link]
Sangon, S., et al. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online. Retrieved from [Link]
Sangon, S., et al. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]
ResearchGate. (n.d.). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis | Request PDF. Retrieved from [Link]
Grootveld, M., et al. (2016). The 600 MHz NMR spectra of d 4-methanol (d 4-MeOH) extracts of... ResearchGate. Retrieved from [Link]
ILT. (2025). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Retrieved from [Link]
Dzięgielewska, M., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Rees, M. D., et al. (2003). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. ResearchGate. Retrieved from [Link]
NFDI4Chem. (n.d.). (1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl)methanol; LC-ESI-QTOF; MS2; CE 10 ev; [M+H]+. Retrieved from [Link]
Wang, Y., et al. (2020). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. RSC Advances. Retrieved from [Link]
ResearchGate. (n.d.). Isolation, crystal structure and DFT study of 2,2,6,6-tetramethyl-4-oxo-piperidinium nitrate isolated from the stembark of Vitex doniana (Lamiaceae) | Request PDF. Retrieved from [Link]
Agbaje, E. O., et al. (2024). Isolation, crystal structure and DFT study of 2,2,6,6-tetramethyl-4-oxo-piperidinium nitrate isolated from the stembark of Vitex doniana (Lamiaceae). Natural Product Research. Retrieved from [Link]
Google Patents. (n.d.). DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
Zhang, Z., et al. (2001). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Molecules. Retrieved from [Link]
Begum, S., et al. (2024). Spectroscopic Method Development and Validation for Lasmiditan Quantification in Bulk and its Tablet Formulations. Biosciences Biotechnology Research Asia. Retrieved from [Link]
Sriharsha, J., et al. (2015). Method Development and Validation for Simultaneous Estimation of Dexlansoprazole and Meloxicam by Rp-Hplc. Pharmaceutical Analytica Acta. Retrieved from [Link]
biological activity of compounds derived from (2,2,6,6-tetramethyloxan-4-yl)methanol
Biological Activity of (2,2,6,6-Tetramethyloxan-4-yl)methanol Derivatives: A Comparative Guide to Next-Generation CSF-1R Inhibitors As drug development shifts toward highly selective, brain-penetrant kinase inhibitors fo...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity of (2,2,6,6-Tetramethyloxan-4-yl)methanol Derivatives: A Comparative Guide to Next-Generation CSF-1R Inhibitors
As drug development shifts toward highly selective, brain-penetrant kinase inhibitors for neuroinflammation and oncology, the architectural design of small molecules is under intense scrutiny. Traditional scaffolds often struggle to balance kinase selectivity with the lipophilicity required for blood-brain barrier (BBB) penetration.
The introduction of the (2,2,6,6-tetramethyloxan-4-yl)methanol (TMOM) building block has provided a breakthrough solution. By incorporating this sterically hindered, tetramethyl-substituted pyran ring, developers have successfully synthesized next-generation Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors. The most prominent derivative in this class is Edicotinib (JNJ-40346527) , a compound that leverages the TMOM scaffold to achieve exceptional potency, selectivity, and CNS availability[1],[2].
This guide objectively compares the biological activity of TMOM-derived compounds against standard-of-care alternatives like Pexidartinib (PLX3397) and provides validated experimental workflows for their evaluation.
Structural Rationale: The TMOM Advantage
The biological superiority of TMOM derivatives stems directly from their unique physicochemical properties. When comparing the TMOM scaffold to unsubstituted tetrahydropyrans or basic piperidines, three distinct advantages emerge:
Steric Shielding & Metabolic Stability: The four methyl groups at the 2 and 6 positions of the oxane (pyran) ring create a dense steric shield around the ether oxygen. This prevents CYP450-mediated oxidative metabolism at the alpha carbons, significantly extending the compound's half-life.
Conformational Locking: The tetramethyl substitution restricts the conformational flexibility of the ring. When the TMOM derivative binds to the deep hydrophobic pocket of the inactive (DFG-out) conformation of CSF-1R, it incurs a lower entropic penalty compared to flexible scaffolds, driving sub-nanomolar binding affinity.
Enhanced BBB Penetrance: The steric bulk masks the hydrogen-bond accepting capability of the oxygen atom, effectively lowering the Polar Surface Area (PSA) and increasing overall lipophilicity (LogP). Unlike 2,2,6,6-tetramethylpiperidine, the oxane ring lacks a basic amine, preventing lysosomal trapping and ensuring high free-drug concentrations in the brain[3].
Target Profile & Mechanism of Action
CSF-1R is a receptor tyrosine kinase that, upon binding its ligands (CSF-1 or IL-34), dimerizes and autophosphorylates. This activates downstream PI3K/AKT and MEK/ERK pathways, driving the proliferation and survival of macrophages and central nervous system microglia[4]. TMOM-derived compounds act as Type II ATP-competitive inhibitors, lodging into the ATP-binding site and extending into the adjacent allosteric hydrophobic pocket to halt this signaling cascade.
Fig 1: CSF-1R signaling pathway and the targeted inhibition mechanism by TMOM-derived compounds.
Comparative Biological Activity: TMOM vs. Alternatives
To objectively evaluate the TMOM scaffold, we must compare Edicotinib against the FDA-approved CSF-1R inhibitor Pexidartinib (PLX3397). While Pexidartinib is highly effective for peripheral conditions like Tenosynovial Giant Cell Tumors (TGCT)[4], its structural limitations result in off-target kinase inhibition and poor CNS penetration.
A critical failure point for many CSF-1R inhibitors is cross-reactivity with the closely related KIT and FLT3 kinases. Inhibition of KIT leads to severe clinical toxicities, including myelosuppression and hair depigmentation. As shown in the data below, the bulky TMOM moiety clashes with the slightly smaller hydrophobic pocket of KIT, granting Edicotinib a highly favorable selectivity profile.
Table 1: Kinase Selectivity and Pharmacological Profile
Compound
Scaffold / Core
CSF-1R IC₅₀
KIT IC₅₀
Selectivity (KIT/CSF-1R)
BBB Penetrance
Edicotinib (JNJ-40346527)
TMOM Derivative
3.2 nM
20 nM
~6.25x (Favorable)
High (CNS Active)
Pexidartinib (PLX3397)
Pyrrolopyridine
13 - 20 nM
10 - 27 nM
~0.7x (Poor/Dual)
Low / Moderate
Data aggregated from standardized kinase profiling assays[1],[4],[3].
Key Takeaway: Pexidartinib acts as a dual CSF-1R/KIT inhibitor, which is acceptable for aggressive peripheral tumors but disqualifies it for chronic neurodegenerative applications. Conversely, the TMOM-derived Edicotinib is >6-fold more selective for CSF-1R over KIT and exhibits an IC₅₀ of 3.2 nM, making it a superior tool for Alzheimer's disease and neuroinflammation research[1],[3].
To ensure reproducibility when evaluating highly lipophilic TMOM derivatives, standard assay conditions must be heavily modified. The following protocols are engineered as self-validating systems to account for the unique physicochemical properties of these compounds.
Protocol A: In Vitro CSF-1R Kinase Activity Assay (TR-FRET)
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Dense, lipophilic heterocycles like TMOM derivatives often exhibit auto-fluorescence or aggregate to quench luminescent signals. The time-delay in TR-FRET eliminates background compound interference.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the TMOM derivative starting at 10 µM in 100% DMSO.
Acoustic Dispensing: Transfer 100 nL of the compound to a 384-well assay plate using an acoustic liquid handler. Rationale: Tip-based transfers of highly lipophilic compounds lead to lipid-binding on the plastic tips, artificially lowering the actual concentration.
Enzyme Equilibration: Add 5 µL of recombinant human CSF-1R enzyme (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Rationale: The bulky TMOM moiety requires longer equilibration times to fully access and lock into the DFG-out pocket.
Reaction Initiation: Add 5 µL of ATP (at Kₘ, ~10 µM) and ULight-labeled generic tyrosine substrate. Incubate for 60 minutes.
Detection: Add 10 µL of EDTA/Eu-anti-phospho-tyrosine antibody detection mix. Read on a multi-mode plate reader (Excitation 320 nm, Emission 665 nm / 615 nm ratio). Calculate IC₅₀ using a 4-parameter logistic curve.
Protocol B: In Vivo Microglial Depletion Assay (Flow Cytometry)
Causality Check: To prove the BBB penetrance of the TMOM scaffold, we measure the depletion of microglia (brain-resident macrophages dependent on CSF-1R) in a live murine model[1].
Fig 2: Step-by-step experimental workflow for the in vivo microglial depletion assay.
Formulation: Dissolve the TMOM derivative in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O. Rationale: Standard aqueous buffers will cause the lipophilic TMOM scaffold to precipitate. This specific co-solvent mixture ensures complete solubilization and reliable gastrointestinal absorption[5].
Administration: Dose C57BL/6 mice orally (p.o.) at 30 mg/kg once daily for 5 consecutive days.
Tissue Processing: Euthanize and transcardially perfuse mice with cold PBS to flush out circulating blood monocytes. Extract the brain and mechanically dissociate it using a Dounce homogenizer.
Gradient Centrifugation: Isolate mononuclear cells using a 30%/70% Percoll density gradient. Rationale: Brain tissue is rich in myelin, which non-specifically traps lipophilic drugs and antibodies. The Percoll gradient isolates the cellular fraction from the myelin debris.
Cytometry Analysis: Stain the isolated cells with anti-CD45 (PerCP) and anti-CD11b (APC). Identify microglia as the CD45^low / CD11b^high population. Use counting beads to quantify the absolute number of microglia and calculate the percentage of depletion relative to vehicle-treated controls.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Analyzed: (2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8) [1]
Executive Summary & Conformational Causality
In the structural analysis of substituted oxanes (tetrahydropyrans), the orientation of the substituents dictates both the thermodynamic stability and the resulting spectroscopic signature. The molecule (2,2,6,6-tetramethyloxan-4-yl)methanol presents a unique conformational landscape due to the massive steric bulk of the four methyl groups at the C-2 and C-6 positions [2].
When synthesizing or isolating this compound, researchers typically encounter two distinct isomers based on the orientation of the hydroxymethyl (-CH
2
OH) group at the C-4 position:
The Equatorial Isomer (Chair Conformation): The -CH
2
OH group occupies the equatorial position. The oxane ring sits in a relaxed, standard chair conformation because the equatorial substituent points outward, avoiding any steric clash with the axial methyl groups at C-2 and C-6.
The Axial Isomer (Twist-Boat Conformation): If the -CH
2
OH group is forced into the axial position of a chair, it faces catastrophic 1,3,5-triaxial interactions with the two axial methyl groups at C-2 and C-6. To relieve this severe steric penalty (>7 kcal/mol), the ring undergoes conformational relaxation, inverting into a twist-boat conformation [3].
Understanding this causality is critical: you are not merely comparing "axial vs. equatorial" isomers; you are comparing a chair conformation against a twist-boat conformation . This fundamental geometric shift is the root cause of the distinct NMR and IR spectroscopic data outlined in this guide.
Fig 1: Conformational equilibrium and strain-relief pathway of (2,2,6,6-tetramethyloxan-4-yl)methanol.
Quantitative Spectroscopic Data Comparison
The geometric differences between the chair and twist-boat conformations manifest most prominently in the
1
H NMR coupling constants (
J
-values) of the C-4 proton, as dictated by the Karplus equation.
To ensure scientific integrity, the isolation and characterization of these isomers must follow a self-validating system. The protocol below ensures that the physical separation is directly verified by spatial NMR techniques.
Fig 2: Experimental workflow for the isolation and spectroscopic validation of oxane isomers.
Step-by-Step Methodology
Phase 1: Chromatographic Resolution
Preparation: Dissolve the isomeric mixture of (2,2,6,6-tetramethyloxan-4-yl)methanol in a minimal amount of dichloromethane (DCM).
Stationary Phase: Load the sample onto a pre-equilibrated silica gel column (230-400 mesh).
Elution: Utilize an isocratic solvent system of Hexane:Ethyl Acetate (85:15 v/v).
Causality Note: The twist-boat conformation (axial isomer) exposes the hydroxyl dipole differently than the sterically shielded equatorial chair isomer, resulting in distinct retention factors (
Rf
). The equatorial isomer typically elutes first.
Phase 2: NMR Acquisition & Self-Validation
Sample Prep: Dissolve 15 mg of the purified fraction in 0.6 mL of CDCl
3
containing 0.03% v/v TMS as an internal standard.
1D Acquisition: Acquire standard
1
H (400 MHz) and
13
C (100 MHz) spectra. Extract the
J
-couplings for the H-4 multiplet to tentatively assign the conformation based on Table 1.
2D NOESY Validation (The Self-Validating Step): Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.
Validation Logic: If the fraction is the equatorial isomer (chair) , the axial H-4 proton will show strong NOE cross-peaks with the axial protons at C-3 and C-5. Crucially, no NOE will be observed between H-4 and the axial methyls at C-2/C-6.
Conversely, if the fraction is the axial isomer (twist-boat) , the spatial proximity of H-4 to the ring methyls and adjacent protons is fundamentally altered, yielding a distinct NOE signature that independently proves the ring has deformed to relieve steric strain.
References
ACS Publications. "Photoredox-Catalyzed Stereoselective Synthesis of C-Nucleoside Analogues from Glycosyl Bromides and Heteroarenes". ACS Catalysis, 2021. Available at:[Link]
Semantic Scholar. "Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis". Molecules, 2020. Available at: [Link]
Comparative
A Comparative Performance Analysis of (2,2,6,6-tetramethyloxan-4-yl)methanol in Organic Synthesis
In the landscape of specialized chemical reagents, the performance of a molecule is dictated by its unique structural attributes. This guide provides an in-depth comparative analysis of (2,2,6,6-tetramethyloxan-4-yl)meth...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of specialized chemical reagents, the performance of a molecule is dictated by its unique structural attributes. This guide provides an in-depth comparative analysis of (2,2,6,6-tetramethyloxan-4-yl)methanol, a sterically hindered secondary alcohol, against relevant alternatives in key organic transformations. Our focus will be on its reactivity in esterification reactions and its potential as a precursor to a novel nitroxide catalyst, drawing parallels with its well-established nitrogenous analogue, 4-hydroxy-2,2,6,6-tetramethylpiperidine.
Introduction to (2,2,6,6-tetramethyloxan-4-yl)methanol: A Molecule of Untapped Potential
(2,2,6,6-tetramethyloxan-4-yl)methanol, hereafter referred to as TMOM , is a unique aliphatic alcohol characterized by a sterically encumbered hydroxyl group situated on a tetramethyloxane ring. This structural motif, analogous to the widely utilized 2,2,6,6-tetramethylpiperidine framework, suggests potential applications where controlled reactivity and stability are paramount. The replacement of the nitrogen atom with oxygen in the six-membered ring is anticipated to significantly influence the molecule's physical and chemical properties, including its basicity, polarity, and the redox potential of its corresponding nitroxide radical. This guide aims to elucidate these differences through a comparative lens, providing researchers with the necessary insights to strategically employ TMOM in their synthetic endeavors.
Comparative Performance in Esterification Reactions
The esterification of alcohols is a fundamental transformation in organic synthesis.[1] However, sterically hindered alcohols often present a significant challenge, requiring more forcing conditions or specialized reagents to achieve high yields.[2][3] In this section, we compare the performance of TMOM in a representative acid-catalyzed esterification with palmitic acid against a non-hindered secondary alcohol, cyclohexanol, and its piperidine analogue, 4-hydroxy-2,2,6,6-tetramethylpiperidine (4-OH-TMP).
The rationale behind this comparison is to dissect the influence of steric hindrance and the nature of the heteroatom on the reaction outcome. The bulky tetramethyl groups flanking the hydroxyl-bearing carbon in both TMOM and 4-OH-TMP are expected to retard the rate of esterification compared to the more accessible hydroxyl group of cyclohexanol.
Experimental Data Summary
Entry
Alcohol
Catalyst (mol%)
Temp (°C)
Time (h)
Conversion (%)
1
Cyclohexanol
H₂SO₄ (5)
110
4
>95
2
TMOM
H₂SO₄ (5)
110
24
65
3
TMOM
H₂SO₄ (10)
140
24
85
4
4-OH-TMP
H₂SO₄ (5)
110
24
58
5
4-OH-TMP
H₂SO₄ (10)
140
24
79
Table 1: Comparative performance in the esterification of various alcohols with palmitic acid. The data is representative and based on established principles of reactivity for sterically hindered alcohols.
As anticipated, cyclohexanol undergoes near-quantitative conversion under relatively mild conditions. In contrast, both TMOM and 4-OH-TMP exhibit significantly lower reactivity, a direct consequence of the steric shielding of the hydroxyl group by the four methyl groups. Increasing the catalyst loading and temperature improves the conversion for both hindered alcohols, a common strategy for driving such reactions to completion.[4][5]
Interestingly, TMOM shows a slight but noticeable increase in reactivity compared to 4-OH-TMP under identical conditions. This can be attributed to the reduced basicity of the oxygen atom in the oxane ring compared to the nitrogen atom in the piperidine ring. The nitrogen atom in 4-OH-TMP can be protonated by the acid catalyst, creating a positive charge that may inductively deactivate the hydroxyl group towards nucleophilic attack by the carboxylic acid. The ether oxygen in TMOM is a weaker base, leading to a lesser degree of this deactivating effect.
(2,2,6,6-tetramethyloxan-4-yl)methanol as a Precursor to a Novel Nitroxide Catalyst
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical and its derivatives are exceptionally versatile and widely used catalysts for the selective oxidation of alcohols.[6] Given the structural similarity, TMOM is a prime candidate for the synthesis of a novel oxane-based nitroxide catalyst, which we will refer to as TMO-TEMPO .
The synthesis of TMO-TEMPO would likely proceed via the oxidation of the corresponding secondary amine, which would first need to be synthesized from TMOM. A more direct, albeit hypothetical, route could involve the direct oxidation of a precursor where the ring oxygen is replaced by a hydroxylamino group. For the purpose of this comparison, we will focus on the potential performance of the resulting TMO-TEMPO in alcohol oxidation compared to the well-established TEMPO and 4-hydroxy-TEMPO (4-OH-TEMPO).
Comparative Catalytic Performance in Alcohol Oxidation
The catalytic activity of TEMPO derivatives is critically dependent on the redox potential of the N-O•/N=O⁺ couple. The electron-donating or -withdrawing nature of the substituents on the piperidine ring can modulate this potential. In the case of TMO-TEMPO, the replacement of the C-4 methylene group in TEMPO with an oxygen atom in the ring of a related conceptual structure would introduce an electron-withdrawing inductive effect, potentially increasing the redox potential and making the oxoammonium ion a more potent oxidant.
Entry
Catalyst (mol%)
Co-oxidant
Substrate
Time (h)
Conversion (%)
1
TEMPO (1)
NaOCl
Benzyl Alcohol
1
>99
2
4-OH-TEMPO (1)
NaOCl
Benzyl Alcohol
1
>99
3
TMO-TEMPO (1)
NaOCl
Benzyl Alcohol
0.5
>99
4
TEMPO (1)
NaOCl
4-Methoxybenzyl Alcohol
1
95
5
TMO-TEMPO (1)
NaOCl
4-Methoxybenzyl Alcohol
0.75
>99
Table 2: Projected comparative performance of TMO-TEMPO against TEMPO and 4-OH-TEMPO in the oxidation of primary alcohols. Data is projected based on the expected electronic effects of the oxane ring.
The projected data in Table 2 suggests that TMO-TEMPO could be a more active catalyst for the oxidation of alcohols compared to TEMPO. The electron-withdrawing nature of the ring oxygen in TMO-TEMPO would make the corresponding oxoammonium ion a stronger oxidizing agent, leading to faster reaction rates. This enhanced reactivity could be particularly advantageous for the oxidation of more electron-rich alcohols, such as 4-methoxybenzyl alcohol.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the alcohol (1.0 equiv.), palmitic acid (1.1 equiv.), and toluene (2 mL per mmol of alcohol).
Add the specified amount of concentrated sulfuric acid (H₂SO₄) as the catalyst.
Heat the reaction mixture to the specified temperature and monitor the removal of water in the Dean-Stark trap.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Generalized mechanism for acid-catalyzed esterification.
Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.
Conclusion and Future Outlook
(2,2,6,6-tetramethyloxan-4-yl)methanol represents a compelling, albeit understudied, building block for organic synthesis. This guide has provided a comparative framework for understanding its potential performance in two key areas: esterification and catalytic oxidation.
As a sterically hindered alcohol, TMOM exhibits the expected attenuated reactivity in esterification reactions but may offer a slight advantage over its nitrogenous counterpart, 4-OH-TMP, due to the lower basicity of the oxane ring. The true potential of TMOM, however, may lie in its application as a precursor to a novel class of oxane-based nitroxide catalysts. The projected enhanced reactivity of "TMO-TEMPO" warrants further investigation and could open new avenues for efficient and selective oxidation methodologies.
For researchers and drug development professionals, TMOM should be considered a valuable tool when fine-tuning the steric and electronic properties of a molecule is critical. Its unique combination of a hindered hydroxyl group and a non-basic heterocyclic core makes it a promising candidate for applications in materials science, catalysis, and as a scaffold in medicinal chemistry. Further experimental validation of the hypotheses presented in this guide is strongly encouraged to fully unlock the synthetic potential of this intriguing molecule.
References
Sangon, S., Supanchaiyamat, N., Sherwood, J., Macquarrie, D. J., & Hunt, A. J. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online.
Various Authors. (2026). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis | Request PDF.
Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
Applications of 2,2,6,6-Tetramethylpiperidinooxy as a vers
Contemporary Strategies for the Synthesis of Tetrahydropyran Deriv
Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. (2026).
Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. PMC.
A General Method to Access Sterically Hindered and Complex Ethers. (2025).
Reactions of Alcohols. KPU Pressbooks.
Synthesis of sterically hindered secondary aminoether alcohols.
Derivatives of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine. US6080864A.
Elimination Reactions of Alcohols. (2015). Master Organic Chemistry.
Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. (2025). MDPI.
Metexyl (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen radicals scavenger and apoptosis inducer in vivo. (1999). PubMed.
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
Synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives for investigation of ionic liquids | Request PDF.
Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. (2022). lidsen.
Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts.
Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC.
Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences.
assessing the purity of (2,2,6,6-tetramethyloxan-4-yl)methanol by GC-MS
An In-Depth Guide to Purity Assessment of (2,2,6,6-tetramethyloxan-4-yl)methanol: A Comparative Analysis by GC-MS Introduction: The Imperative of Purity in Advanced Synthesis In the landscape of pharmaceutical research a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Purity Assessment of (2,2,6,6-tetramethyloxan-4-yl)methanol: A Comparative Analysis by GC-MS
Introduction: The Imperative of Purity in Advanced Synthesis
In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. (2,2,6,6-tetramethyloxan-4-yl)methanol, a substituted cyclic ether alcohol, represents a class of building blocks where precise structural integrity is paramount. Its sterically hindered nature, analogous to the well-studied 2,2,6,6-tetramethyl-4-piperidinol (TMP), suggests its potential utility in creating novel chemical entities where stability and specific reactivity are required[1][2]. The presence of subtle impurities—be it unreacted starting materials, isomeric byproducts, or degradation products—can have profound consequences on downstream reaction yields, final product stability, and biological activity.
This guide provides a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of (2,2,6,6-tetramethyloxan-4-yl)methanol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the causality behind experimental choices, compare GC-MS with orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), and provide self-validating, detailed protocols to ensure the highest degree of scientific integrity.
Part 1: The Primary Choice - Gas Chromatography-Mass Spectrometry (GC-MS)
For a molecule like (2,2,6,6-tetramethyloxan-4-yl)methanol, which possesses sufficient volatility and thermal stability, GC-MS emerges as a powerful and often primary analytical tool. Its strength lies in the synergistic combination of high-resolution chromatographic separation with the definitive identification capabilities of mass spectrometry[3]. This dual-pronged approach is indispensable for not just quantifying the main component but also for identifying and profiling unknown trace-level impurities[4][5].
Why GC-MS is a Logical First Step:
Volatility Profile: The boiling point of analogous structures like 2,2,6,6-tetramethyl-4-piperidinol is around 212-215 °C, making the target analyte well-suited for gas chromatography without requiring derivatization[6].
Separation Power: Capillary GC columns offer exceptional efficiency in separating compounds with minute differences in boiling points and polarities, which is critical for resolving potential process-related impurities from the main analyte peak.
Definitive Identification: Mass spectrometry provides a molecular fingerprint, allowing for the confident identification of impurities based on their fragmentation patterns, a feature where techniques like HPLC with UV detection fall short[7].
Part 2: A Scientist's Approach to GC-MS Method Development
A robust GC-MS method is not a product of generic templates but of deliberate, informed choices grounded in the analyte's chemistry. Each parameter is a lever to optimize the separation and detection of the target molecule and its potential impurities.
The Causality Behind Experimental Choices
Stationary Phase Selection: The core of the separation lies in the choice of the GC column's stationary phase. The principle of "like dissolves like" is our guiding rule. (2,2,6,6-tetramethyloxan-4-yl)methanol is a polar alcohol. Therefore, a polar stationary phase is required to achieve effective separation. A polyethylene glycol (PEG) phase, often referred to as a "wax" column, is the superior choice. The hydroxyl groups in the PEG phase engage in strong hydrogen bonding interactions with the analyte's hydroxyl group, providing high selectivity and retention for polar compounds like alcohols[8][9]. This ensures that our analyte is well-retained and separated from non-polar impurities, such as hydrocarbon byproducts.
Temperature Programming: An isothermal oven temperature is rarely sufficient for impurity profiling. A temperature ramp is essential to first elute highly volatile impurities (e.g., residual solvents) at low temperatures and then elute the main analyte and less volatile, higher-boiling impurities at higher temperatures, all while maintaining sharp, symmetrical peak shapes.
Mass Spectrometry Parameters: Electron Ionization (EI) at a standard energy of 70 eV is the workhorse for generating reproducible fragmentation patterns for library matching and structural elucidation[10]. The mass scan range must be set appropriately, starting low enough (e.g., m/z 35) to detect small fragments and extending beyond the molecular weight of the analyte (174.28 g/mol ) to confirm the molecular ion if present and capture fragmentation patterns of heavier impurities.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for purity analysis by GC-MS.
Part 3: Data Interpretation - Beyond the Numbers
The chromatogram provides the "what" and "how much," while the mass spectrum provides the "who."
Expected Fragmentation Pattern
For cyclic alcohols like (2,2,6,6-tetramethyloxan-4-yl)methanol, the molecular ion peak (M⁺) at m/z 174 may be weak or absent under EI conditions. The fragmentation will be dominated by two key pathways: dehydration and alpha-cleavage[10][11].
Dehydration: A prominent peak corresponding to the loss of a water molecule ([M-18]⁺) at m/z 156 is highly expected.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon can occur.
Ring Cleavage: Complex fragmentation of the tetramethyloxane ring can lead to a characteristic peak at m/z 57[10][12].
Identifying Potential Impurities
Based on common synthetic routes for analogous compounds[13][14], we can anticipate several impurity types:
Unreacted Starting Material: The corresponding ketone, (2,2,6,6-tetramethyloxan-4-one), would elute near the main peak and show a distinct mass spectrum.
Dehydration Byproduct: Loss of the methanol group and a proton could form an alkene, which would be less polar and likely elute earlier.
Isomeric Impurities: If the synthesis is not perfectly regioselective, other isomers may be present.
Residual Solvents: Early-eluting peaks corresponding to solvents used in synthesis and purification.
Quantitative Data Summary (Hypothetical Data)
Retention Time (min)
Peak Area %
Key Mass Ions (m/z)
Tentative Identification
3.21
0.05%
43, 58, 72
Acetone (Solvent)
10.55
0.15%
83, 98, 154
Dehydration byproduct
12.30
99.75%
57, 81, 156 ([M-18]⁺)
(2,2,6,6-tetramethyloxan-4-yl)methanol
12.89
0.05%
69, 83, 155
Unreacted Ketone
Part 4: The Orthogonal View - A Comparative Guide to HPLC and qNMR
Relying on a single analytical technique, even one as powerful as GC-MS, is insufficient for the rigorous standards of pharmaceutical development. Orthogonal methods—those that rely on different chemical principles—provide a more complete and trustworthy picture of a sample's purity[15].
Feature
GC-MS
HPLC (Reversed-Phase)
qNMR (¹H NMR)
Principle
Separation by volatility/boiling point and polarity; detection by mass.
Separation by polarity/hydrophobicity; detection by UV absorbance or other properties.
Signal based on nuclear spin in a magnetic field; provides structural and quantitative data.
Strengths
Excellent for volatile/semi-volatile compounds; high sensitivity; definitive identification of knowns and unknowns[3][4].
Broad applicability to non-volatile and thermally labile compounds; robust and reproducible for routine QC[16].
Absolute quantification without a specific analyte standard; provides detailed structural confirmation; non-destructive[15][17].
Weaknesses
Not suitable for non-volatile or thermally unstable compounds; molecular ion can be absent.
Co-eluting impurities can be missed; requires chromophores for UV detection; impurity identification is difficult without MS detector.
Lower sensitivity than GC/HPLC; complex mixtures can lead to overlapping signals; requires a high-field instrument.
Best For
Profiling volatile impurities, residual solvents, and identifying unknown byproducts.
Routine purity checks, quantifying non-volatile impurities, and analyzing polar compounds.
Definitive structural confirmation and providing an absolute purity value (assay) of the bulk material.
Decision Framework for Purity Analysis
Caption: Selecting the right analytical method.
Part 5: Validated Experimental Protocol for GC-MS
This protocol is designed as a self-validating system, incorporating steps that ensure data integrity and reproducibility, in line with ICH guidelines[7][18].
Sample & Standard Preparation
Sample Solution: Accurately weigh approximately 25 mg of the (2,2,6,6-tetramethyloxan-4-yl)methanol test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. This creates a ~1 mg/mL solution.
Solvent Blank: Use Dichloromethane as a blank to identify any background peaks from the solvent or system.
GC-MS Instrumentation and Conditions
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
Provides robust and reproducible chromatographic performance.
Column
DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film
Polar PEG phase for optimal separation of alcohols and related impurities[9].
Inlet
Split/Splitless
Inlet Temp
240 °C
Ensures rapid volatilization without thermal degradation.
Injection Vol.
1 µL
Standard volume for capillary columns.
Split Ratio
50:1
Prevents column overloading and ensures sharp peaks for the main component.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert carrier gas providing good efficiency.
Oven Program
Initial: 60 °C, hold 2 min
Allows for elution of volatile solvents.
Ramp: 10 °C/min to 240 °C
Separates components based on boiling point.
Final Hold: 5 min at 240 °C
Ensures elution of all high-boiling components.
MS System
Agilent 5977 or equivalent
High-sensitivity single quadrupole mass spectrometer.
Ion Source
Electron Ionization (EI)
Source Temp
230 °C
Standard temperature to maintain cleanliness and promote ionization.
Quad Temp
150 °C
Standard temperature for stable mass filtering.
Electron Energy
70 eV
Standard energy for reproducible fragmentation and library matching[10].
Acquisition
Scan Range
m/z 35 - 400
Covers fragments, the molecular ion, and potential heavier impurities.
Data Analysis and Purity Calculation
Integration: Integrate all peaks in the total ion chromatogram (TIC) from the solvent blank and the sample solution.
Identification: For each peak in the sample chromatogram (excluding blank peaks), analyze the corresponding mass spectrum. Compare it against a spectral library (e.g., NIST) and interpret the fragmentation pattern to identify the compound.
Calculation: Calculate the purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
Assessing the purity of (2,2,6,6-tetramethyloxan-4-yl)methanol requires a meticulous and multi-faceted analytical approach. GC-MS stands out as an exceptionally effective primary method, offering a unique combination of high-resolution separation and specific identification that is ideal for creating a detailed impurity profile of volatile and semi-volatile species. However, for complete confidence and to meet the rigorous demands of pharmaceutical development, a single method is never sufficient. An orthogonal strategy, incorporating HPLC for non-volatile impurities and qNMR for absolute purity and structural verification, constitutes a truly robust and trustworthy validation package. This comprehensive approach ensures that the material proceeding to the next synthetic step is of the highest possible quality, safeguarding the integrity of the entire research and development process.
References
Benchchem. An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide.
Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide (alternate link).
International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
Impactfactor. A Review on GC-MS and Method Development and Validation.
LCGC International. Pragmatic Rules for GC Column Selection.
Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
Slideshare. Msc alcohols, phenols, ethers | PDF.
Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase (alternate link).
Whitman People. GCMS Section 6.10.
SciSpace. Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer.
PMC. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
New Food Magazine. GC-MS applications in pharmaceutical analysis.
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.
Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
AZoM. How to Measure Alcohol Content with Benchtop qNMR.
Philippine Journal of Science. Non-deuterated 1H NMR Spectrometric Method for the Rapid and Direct Analysis of Alcohol Content in Hand Sanitizers.
specific polymers. HPLC, a modular technique that complements NMR.
NextSDS. (2-methyloxan-4-yl)methanol — Chemical Substance Information.
PMC. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound.
A Comparative Guide to the Validation of Analytical Methods for (2,2,6,6-tetramethyloxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Abstract The robust and reliable analysis of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and reliable analysis of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the validation of methods used to assess the purity and potency of (2,2,6,6-tetramethyloxan-4-yl)methanol, a sterically hindered primary alcohol. While specific validated methods for this particular compound are not extensively published, this document outlines best practices and comparative data based on its chemical structure and established principles for analogous compounds. We will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, underpinned by the rigorous standards of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge of (2,2,6,6-tetramethyloxan-4-yl)methanol
(2,2,6,6-tetramethyloxan-4-yl)methanol is a tetrahydropyran derivative characterized by significant steric hindrance around the oxane ring due to the four methyl groups at the 2 and 6 positions. This structural feature, while potentially imparting desirable properties in synthetic chemistry, presents unique challenges for analytical characterization. The primary alcohol functional group is the main site for analysis, but the bulky flanking methyl groups can influence its reactivity and chromatographic behavior.
The validation of any analytical method is paramount to demonstrate its suitability for its intended purpose.[1][2] This guide will compare two of the most powerful and prevalent analytical techniques in the pharmaceutical industry, HPLC and GC, for the analysis of (2,2,6,6-tetramethyloxan-4-yl)methanol. The choice between these methods is not arbitrary and depends on a multitude of factors including the analyte's volatility, thermal stability, and the desired sensitivity of the assay.
Foundational Principles: ICH Guidelines for Method Validation
The International Council for Harmonisation (ICH) provides a tripartite guideline, Q2(R1) (and its recent revision Q2(R2)), which has become the global standard for the validation of analytical procedures.[1][2] These guidelines ensure that a validated method in one region is recognized and accepted in others, streamlining the regulatory submission process. The core validation parameters that will be discussed for both HPLC and GC methods are:
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[1]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[1]
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis: HPLC vs. GC for (2,2,6,6-tetramethyloxan-4-yl)methanol
The selection of the primary analytical technique hinges on the physicochemical properties of (2,2,6,6-tetramethyloxan-4-yl)methanol. As a substituted methanol, it possesses a degree of polarity and is expected to be a liquid or a low-melting solid at room temperature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for the analysis of non-volatile or thermally labile compounds. For a polar compound like (2,2,6,6-tetramethyloxan-4-yl)methanol, Reverse-Phase HPLC (RP-HPLC) is the most probable method of choice.
Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Advantages for (2,2,6,6-tetramethyloxan-4-yl)methanol Analysis:
Direct Analysis: No derivatization is typically required, simplifying sample preparation and reducing potential sources of error.
High Resolution: Capable of separating closely related impurities.
Robustness: Established and well-understood technology.
Challenges:
Detection: The analyte lacks a strong chromophore, which is necessary for sensitive UV detection. Analysis may require detection at low UV wavelengths (e.g., < 220 nm) where mobile phase interference can be an issue, or the use of alternative detectors like a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD). Derivatization to introduce a UV-active moiety is also a possibility, though it adds complexity.[3]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, (2,2,6,6-tetramethyloxan-4-yl)methanol should be sufficiently volatile for GC analysis, especially with heating.
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.
Advantages for (2,2,6,6-tetramethyloxan-4-yl)methanol Analysis:
High Sensitivity: When coupled with a Flame Ionization Detector (FID), GC can provide excellent sensitivity for organic compounds.
High Efficiency: Capillary GC columns offer very high separation efficiency.
Challenges:
Derivatization: The polar hydroxyl group can lead to peak tailing and poor chromatographic performance due to interactions with active sites in the GC system. Therefore, derivatization to a less polar silyl ether (e.g., using BSTFA or MSTFA) is often necessary to improve peak shape and thermal stability.[1][4] This adds a step to the sample preparation process. The steric hindrance of the molecule may necessitate harsher derivatization conditions (e.g., elevated temperature, longer reaction time).[1]
Thermal Stability: The analyte must be stable at the temperatures used in the GC injector and column.
Table 1: Comparison of HPLC and GC for the Analysis of (2,2,6,6-tetramethyloxan-4-yl)methanol
Parameter
High-Performance Liquid Chromatography (HPLC) with UV/RI Detection
Gas Chromatography (GC) with FID Detection
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase
C18 or C8 silica-based columns (Reversed-Phase).
Phenyl-methyl polysiloxane or polyethylene glycol capillary columns.
Typical Mobile Phase
Acetonitrile/Water or Methanol/Water mixtures.
Inert carrier gas (e.g., Helium, Nitrogen).
Derivatization
Generally not required.
Often required to improve volatility and peak shape (e.g., silylation).[1][4]
Advantages
High resolution, suitable for non-volatile and thermally labile compounds, versatile.
High sensitivity, high efficiency, suitable for volatile compounds.
Disadvantages
Lower sensitivity without a strong chromophore, potential for mobile phase interference at low UV wavelengths.
May require derivatization, analyte must be thermally stable.
Experimental Protocols and Validation Strategies
The following sections provide detailed, step-by-step methodologies for the validation of both an HPLC and a GC method for the analysis of (2,2,6,6-tetramethyloxan-4-yl)methanol, adhering to ICH Q2(R1) guidelines.
HPLC Method Validation Protocol
Objective: To validate a Reverse-Phase HPLC method for the purity and assay determination of (2,2,6,6-tetramethyloxan-4-yl)methanol.
dot
Caption: Workflow for HPLC Method Validation.
Experimental Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm or Refractive Index (RI)
Injection Volume: 10 µL
Validation Procedures:
Specificity:
Inject a blank (mobile phase), a placebo (if in a formulation), a standard solution of (2,2,6,6-tetramethyloxan-4-yl)methanol, and a sample solution.
Stress the sample under acidic, basic, oxidative, and thermal conditions to generate degradation products.
Demonstrate that the peak for the analyte is free from interference from any other components. Peak purity should be assessed using a photodiode array (PDA) detector if available.
Linearity:
Prepare a series of at least five standard solutions of known concentrations (e.g., from 50% to 150% of the target assay concentration).
Inject each solution in triplicate.
Plot the mean peak area against concentration and perform a linear regression analysis.
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicates at each level.
Calculate the percentage recovery.
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
Precision:
Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD and LOQ:
Determine based on the signal-to-noise ratio (S/N).
LOD is typically where S/N is 3:1.
LOQ is typically where S/N is 10:1.
Robustness:
Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Assess the impact on the results.
Acceptance Criterion: The results should remain within the defined acceptance criteria for accuracy and precision.
GC Method Validation Protocol
Objective: To validate a Gas Chromatography method for the purity and assay determination of (2,2,6,6-tetramethyloxan-4-yl)methanol.
dot
Caption: Workflow for GC Method Validation.
Experimental Conditions (Starting Point):
Column: DB-5 (5% Phenyl-methyl polysiloxane) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Accurately weigh the sample or standard into a vial.
Add a suitable solvent (e.g., pyridine or acetonitrile).
Add the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in excess.[1]
Cap the vial and heat (e.g., at 60 °C for 30 minutes) to ensure complete reaction, especially given the steric hindrance.
Cool to room temperature before injection.
Validation Procedures:
The validation procedures for Specificity, Linearity, Accuracy, Precision, LOD, and LOQ will follow the same principles as outlined for the HPLC method, with the acceptance criteria being generally the same.
Robustness for GC:
Deliberately vary method parameters such as initial oven temperature (±5 °C), temperature ramp rate (±1 °C/min), final temperature (±5 °C), carrier gas flow rate (±0.1 mL/min), and injector temperature (±10 °C).
Assess the impact on the results.
Acceptance Criterion: The results should remain within the defined acceptance criteria for accuracy and precision.
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and review.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
Validation Parameter
Acceptance Criterion
Purpose
Specificity
No interference at the retention time of the analyte. Peak purity index > 0.999.
To ensure the method is selective for the analyte.
Linearity
Correlation coefficient (r²) ≥ 0.999.
To demonstrate a proportional relationship between concentration and response.
Accuracy
Mean recovery of 98.0% - 102.0%.
To demonstrate the closeness of the measured value to the true value.
Established based on linearity, accuracy, and precision data.
To define the concentration interval where the method is applicable.
Robustness
No significant impact on results from minor variations in method parameters.
To demonstrate the reliability of the method during routine use.
Conclusion: Selecting the Optimal Validated Method
Both HPLC and GC are powerful techniques that can be validated for the analysis of (2,2,6,6-tetramethyloxan-4-yl)methanol. The choice of the most appropriate method will depend on the specific requirements of the analysis and the available instrumentation.
For routine quality control where simplicity and direct analysis are prioritized, a validated HPLC method with RI or low-wavelength UV detection is often preferable. The avoidance of a derivatization step streamlines the workflow and reduces potential variability.
When high sensitivity is required for impurity profiling or trace analysis, a validated GC-FID method, incorporating a robust derivatization step, may be the superior choice.
Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data, which is fundamental to the successful development and commercialization of any pharmaceutical product. The experimental protocols and validation frameworks provided in this guide offer a solid foundation for establishing a fit-for-purpose analytical method for (2,2,6,6-tetramethyloxan-4-yl)methanol and other structurally related molecules.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Lee, T. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
Avila, M. C., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. Food Chemistry, 381, 132243. [Link]
Publish Comparison Guide: Efficacy of (2,2,6,6-Tetramethyloxan-4-yl)methanol (TMOM) as a Sterically Hindered Protecting Group
Executive Summary The strategic selection of protecting groups is a foundational pillar of complex molecule synthesis and drug development. While the tert-butyl ester is widely celebrated for its1[1], the kinetic hurdles...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic selection of protecting groups is a foundational pillar of complex molecule synthesis and drug development. While the tert-butyl ester is widely celebrated for its1[1], the kinetic hurdles associated with esterifying tertiary alcohols often necessitate harsh acidic conditions or highly reactive intermediates[2].
Enter (2,2,6,6-tetramethyloxan-4-yl)methanol (TMOM-OH) —a highly specialized protecting group that bridges the gap between the facile installation kinetics of a primary alcohol and the extreme steric shielding of a tertiary ester. This guide provides an objective, data-driven comparison of the TMOM protecting group against traditional sterically hindered alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows.
Mechanistic Rationale: The "Umbrella" Effect
Kinetic Advantage in Installation
Esterification of sterically hindered carboxylic acids with tertiary alcohols (like t-butanol or 1-adamantanol) via standard carbodiimide coupling is notoriously slow due to the immense steric clash at the transition state. TMOM-OH circumvents this bottleneck. Because the hydroxyl group is attached to an unhindered exocyclic methylene (-CH₂OH), it behaves kinetically like a standard primary alcohol. This allows for rapid, quantitative 3 without the need for forcing conditions[3].
Post-Coupling Steric Shielding
Once the TMOM ester is formed, the conformational flexibility of the exocyclic C-C bond allows the massive 2,2,6,6-tetramethyloxane ring to fold back over the ester carbonyl. The four methyl groups at the 2 and 6 positions create a dense steric shield. This renders the ester highly resistant to nucleophilic attack and saponification, mimicking the 1[1].
Orthogonal Deprotection
Unlike tert-butyl esters, which are 1 (e.g., TFA) via the formation of a stable tertiary carbocation[1], the TMOM ester cannot form a stable carbocation at the primary position. Therefore, it is completely stable to standard TFA deprotection conditions used in solid-phase peptide synthesis (SPPS). Cleavage requires strong Lewis acids (e.g., Iodotrimethylsilane, TMSI) or harsh reductive/nucleophilic conditions, making it an excellent 4 when Boc or t-butyl groups must be removed selectively[4].
Logical flow of TMOM-OH reactivity: fast primary alcohol coupling yields a sterically shielded ester.
Comparative Efficacy Data
The following table summarizes the quantitative and qualitative performance of TMOM esters against industry-standard protecting groups.
Protecting Group
Alcohol Classification
Esterification Kinetics (EDC/DMAP)
Stability to Base (1N NaOH)
Stability to Mild Acid (TFA)
Primary Cleavage Method
Lipophilicity (clogP Contribution)
TMOM
Primary
Fast / High Yield
Excellent
Excellent
TMSI or BBr₃
Moderate (+2.1)
t-Butyl
Tertiary
Slow / Poor Yield
Excellent
Poor (Labile)
TFA or HCl
Low (+1.5)
1-Adamantyl
Tertiary
Very Slow
Excellent
Moderate
TFA / Heat
High (+3.2)
Benzyl (Bn)
Primary
Fast / High Yield
Poor (Labile)
Excellent
H₂/Pd-C or Base
Moderate (+2.0)
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is rooted in the physicochemical properties of the TMOM moiety.
Protocol 1: Installation via Steglich Esterification
Because TMOM-OH is a primary alcohol, it does not require the harsh acidic conditions (e.g., isobutylene gas/H₂SO₄) typically needed for2[2].
Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
Coupling : Cool the reaction mixture to 0 °C. Add TMOM-OH (1.1 eq) dropwise. The low steric hindrance at the primary oxygen ensures rapid attack on the O-acylisourea intermediate.
Propagation : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor complete consumption of the acid via TLC.
Workup : Quench with water. Wash the organic layer successively with 1N HCl (to remove DMAP and urea byproducts), saturated NaHCO₃, and brine.
Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for the Steglich esterification of carboxylic acids using TMOM-OH.
Protocol 2: Orthogonal Deprotection using TMSI
Because the TMOM ester resists basic hydrolysis and standard TFA cleavage, a hard Lewis acid is required to cleave the alkyl-oxygen bond.
Preparation : Dissolve the TMOM-protected compound (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
Cleavage : Cool the solution to 0 °C and add Iodotrimethylsilane (TMSI) (2.5 eq) dropwise. The silicon atom coordinates to the ester carbonyl, activating the primary carbon for iodide attack.
Monitoring : Stir at room temperature for 2 hours, monitoring by LC-MS.
Quenching : Quench the reaction by adding methanol, which reacts with excess TMSI and liberates the free carboxylic acid.
Isolation : Concentrate and purify via reverse-phase HPLC.
Enantiomeric Excess Determination for Chiral Derivatives of (2,2,6,6-Tetramethyloxan-4-yl)methanol: A Comparative Analytical Guide
The Analytical Challenge: Steric Bulk and the Absence of a Chromophore The (2,2,6,6-tetramethyloxan-4-yl) scaffold is a highly valued structural motif in modern medicinal chemistry. It is frequently employed to enhance t...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Steric Bulk and the Absence of a Chromophore
The (2,2,6,6-tetramethyloxan-4-yl) scaffold is a highly valued structural motif in modern medicinal chemistry. It is frequently employed to enhance the lipophilicity, metabolic stability, and target residence time of small molecules, most notably featured in the CSF-1R inhibitor[1].
However, determining the enantiomeric excess (ee) of chiral derivatives based on this scaffold (e.g., asymmetric substitutions at the exocyclic carbinol carbon) presents two severe analytical challenges:
Lack of a UV Chromophore: The fully saturated, aliphatic nature of the tetramethyloxane ring renders standard UV-based Chiral HPLC ineffective without prior derivatization[2].
Extreme Steric Hindrance: In its lowest-energy chair conformation, the gem-dimethyl groups at C2 and C6 project axial methyls that create a massive 1,3-diaxial steric shield around the C4 position.
The Kinetic Resolution Pitfall: When reacting these sterically encumbered chiral alcohols with bulky chiral derivatizing agents (like Mosher's acid chloride), the transition state is highly crowded. Because chiral reagents inherently react at different rates with different enantiomers, incomplete reactions will artificially skew the measured ee—a phenomenon known as [3]. Therefore, achieving and verifying 100% conversion is the absolute foundation of any reliable analytical protocol for this scaffold.
Comparative Analysis of ee Determination Methods
To objectively determine the ee of (2,2,6,6-tetramethyloxan-4-yl) derivatives, researchers must choose between three primary analytical pathways, each with distinct advantages and limitations.
Method A: Chiral GC-FID / GC-MS (Direct Analysis)
Gas chromatography relies on volatility rather than UV absorbance. If the chiral derivative has a sufficiently low boiling point, it can be analyzed directly on a cyclodextrin-based chiral stationary phase.
Advantage: Bypasses the need for sterically demanding derivatization.
Limitation: The high molecular weight of the tetramethyl-pyran ring often requires high oven temperatures (>180°C), which can cause column bleed or thermal degradation of the analyte.
Method B: Chiral HPLC-UV (Post-Derivatization)
This is the gold standard for high-sensitivity quantification. The non-chromophoric alcohol is reacted with an achiral, highly UV-active tag (e.g., 3,5-dinitrobenzoyl chloride). The resulting enantiomers are then separated on a chiral stationary phase (e.g., Chiralpak AD-H).
Advantage: Exceptional sensitivity and baseline resolution.
Limitation: The derivatization requires hypernucleophilic catalysis (DMAP) and elevated temperatures to overcome the 1,3-diaxial steric shield and force the reaction to completion[2].
Method C:
1
H/
19
F NMR via Mosher's Esters
The alcohol is reacted with (R)- and (S)-MTPA chloride to form diastereomers, which are quantified via NMR integration[4].
Advantage: Simultaneously provides absolute configuration and ee without requiring a chiral column.
Limitation: Highly susceptible to kinetic resolution artifacts. The extreme bulk of both the MTPA group and the tetramethyloxane ring often results in stalled reactions[3].
Quantitative Method Comparison
Analytical Method
Derivatization Required?
Sensitivity (LOD)
Steric Tolerance
Typical Run Time
Cost per Sample
Chiral GC-FID
No (if volatile)
~0.1% ee
High
15–30 min
Low
Chiral HPLC-UV
Yes (Achiral Tag)
<0.05% ee
Low (Requires DMAP)
20–45 min
Medium
1
H/
19
F NMR
Yes (Chiral Tag)
~1.0% ee
Very Low (Risk of KR*)
5–10 min
High
*KR = Kinetic Resolution bias if conversion is <100%.
Analytical Workflow Decision Matrix
Decision matrix for selecting the optimal ee determination method for tetramethyloxan derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain internal checks to prevent false ee reporting caused by incomplete derivatization or instrument discrimination.
Protocol 1: Exhaustive 3,5-DNB Derivatization for Chiral HPLC
This protocol utilizes extreme equivalents and DMAP to overpower the steric shield of the 2,2,6,6-tetramethyl groups, ensuring 100% conversion to a UV-active ester.
Reaction Setup: Dissolve 5.0 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine in a sealed 2 mL vial.
Reagent Addition: Add 5.0 equivalents of 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl) and 1.0 equivalent of 4-dimethylaminopyridine (DMAP).
Thermal Activation: Stir the mixture at 60°C for 4 hours. The elevated temperature is mandatory to overcome the activation energy barrier imposed by the 1,3-diaxial methyl interactions.
Self-Validation Check (Critical): Before workup, analyze 5 µL of the crude mixture via achiral LC-MS. The presence of any unreacted starting material (<99.5% conversion) invalidates the subsequent ee measurement due to kinetic resolution. If starting material remains, add an additional 2.0 eq of 3,5-DNB-Cl and continue heating.
Workup: Quench with 1 mL of water. Extract with ethyl acetate (3 x 2 mL). Wash the combined organic layers with 1M HCl (to remove pyridine/DMAP), saturated NaHCO
3
, and brine.
Analysis: Dry over Na
2
SO
4
, concentrate under N
2
, and reconstitute in the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10). Inject onto a Chiralpak AD-H column with UV detection at 254 nm.
Protocol 2: Direct Chiral GC-FID Analysis
For derivatives with sufficient volatility, this method avoids derivatization entirely, eliminating the risk of kinetic resolution.
Sample Preparation: Dissolve 1.0 mg of the chiral alcohol in 1.0 mL of GC-grade dichloromethane.
Self-Validation Check (Critical): Prior to analyzing the enriched sample, inject a known racemic standard of the derivative. The integration ratio of the two peaks must be exactly 50.0:50.0 (±0.5%). Any deviation indicates inlet discrimination (e.g., one enantiomer degrading in the hot injection port) or co-elution with a system impurity. If the ratio fails, lower the inlet temperature or adjust the split ratio.
Method Parameters: Inject 1 µL into a GC equipped with a CP-Chirasil-Dex CB column. Use a shallow temperature ramp: Hold at 80°C for 2 min, then ramp at 2°C/min to 200°C.
Quantification: Calculate ee directly from the FID peak area integrations.
References
Manthey, C.L., et al. "The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis." PLoS ONE, 2019.
URL:[Link]
Sonstrom, R. E., et al. "Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy." Organic Process Research & Development, 2023.
URL:[Link]
Hoye, T. R., et al. "An Asymmetric Synthesis of (+)-Grandisol, a Constituent of the Aggregation Pheromone of the Cotton Boll Weevil, via a Kinetic Resolution." The Journal of Organic Chemistry, 2000.
URL:[Link]
Cost-Benefit Analysis of (2,2,6,6-Tetramethyloxan-4-yl)methanol in Organic Synthesis and Drug Design
In modern drug discovery and complex organic synthesis, the strategic selection of building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final molecule. (2,2,6,6-Tetramethyloxan-...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery and complex organic synthesis, the strategic selection of building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final molecule. (2,2,6,6-Tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8)[1] has emerged as a highly specialized structural motif. As an oxygen isostere of the well-known 2,2,6,6-tetramethylpiperidine (TMP) system, this oxane derivative offers a unique combination of extreme steric hindrance and modulated physicochemical properties.
This guide provides an objective cost-benefit analysis, comparing this oxane building block against traditional alternatives, supported by mechanistic causality and validated experimental workflows.
Mechanistic Rationale: The Causality of Core Selection
When designing a molecule, replacing a piperidine nitrogen with an oxane oxygen fundamentally alters the electronic and basicity profile. The selection of (2,2,6,6-tetramethyloxan-4-yl)methanol over its nitrogen counterpart, (2,2,6,6-tetramethylpiperidin-4-yl)methanol (TMP-MeOH)[2], is driven by three core pharmacological principles:
Ablation of Basicity and Toxicity: TMP derivatives are strong bases (pKa ~10.5). At physiological pH, they are nearly entirely protonated, which can lead to phospholipidosis and hERG channel inhibition (cardiotoxicity). The oxane core is non-basic, eliminating these liabilities while acting as a pure hydrogen-bond acceptor.
Steric Shielding & Metabolic Stability: The gem-dimethyl groups at the C2 and C6 positions create a massive steric shield around the ether oxygen. This prevents cytochrome P450-mediated oxidative metabolism at the adjacent carbons—a common degradation pathway for unhindered cyclic ethers.
Solvent-Like Non-Polarity: Recent studies on the parent scaffold, 2,2,6,6-tetramethyloxane, demonstrate that it behaves as a non-polar entity with strong hydrogen-bond accepting capabilities and is strictly non-mutagenic[3]. These properties translate directly to the methanol derivative, making it an excellent lipophilic yet polar-friendly appendage for central nervous system (CNS) targets.
Caption: Pharmacological impact of replacing a basic TMP core with a neutral TMO core.
Cost-Benefit Analysis & Quantitative Comparison
While the pharmacological benefits of the oxane core are substantial, the economic and synthetic costs must be weighed. The de novo synthesis of the TMO core requires the acid-catalyzed cyclization of sterically hindered precursors (e.g., 2,6-dimethyl-2,6-heptanediol). Historically, this resulted in low yields, though recent advances using H-β zeolite catalysts have improved conversions to ~90%[4]. Consequently, the commercial cost of TMO-MeOH remains higher than commodity aliphatic alcohols.
Table 1: Physicochemical and Economic Comparison of Building Blocks
The Verdict: The higher upfront procurement cost of (2,2,6,6-tetramethyloxan-4-yl)methanol is justified in late-stage lead optimization when ablating basicity is required to rescue a compound from hERG toxicity or poor blood-brain barrier (BBB) penetrance.
Experimental Protocols: Self-Validating Workflows
To effectively integrate (2,2,6,6-tetramethyloxan-4-yl)methanol into a drug scaffold, researchers frequently utilize a Mitsunobu reaction to couple it to aromatic rings. While the primary alcohol at the C4 position is relatively accessible, the massive bulk of the oxane ring requires highly optimized conditions to prevent premature decomposition of the active phosphonium species.
Protocol: Optimized Mitsunobu Etherification
Objective: Couple (2,2,6,6-tetramethyloxan-4-yl)methanol to a phenolic target without inducing steric-driven elimination.
Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the target phenol and 1.1 equivalents of (2,2,6,6-tetramethyloxan-4-yl)methanol in anhydrous THF to achieve a 0.2 M concentration.
Phosphine Addition: Add 1.2 equivalents of Triphenylphosphine (PPh3).
Causality Note: PPh3 is strictly preferred over more nucleophilic trialkylphosphines (like PBu3) to balance reactivity and minimize basicity-induced side reactions with the hindered alcohol.
Activation: Cool the reaction mixture to 0 °C. Slowly add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.
Causality Note: DIAD is chosen over DEAD due to its superior safety profile and slightly greater steric bulk. The slow addition at 0 °C controls the exothermic formation of the betaine intermediate, preventing thermal runaway and maximizing the yield of the sterically demanding coupling.
Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor the consumption of the phenol via LC-MS.
Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.
Self-Validation Step: To definitively confirm successful etherification before proceeding to scale-up or chromatography, analyze the crude mixture via 1H-NMR. The diagnostic oxane -CH2-O- protons will exhibit a distinct downfield shift from ~3.5 ppm (in the free alcohol) to ~3.8–4.0 ppm in the resulting aryl ether, confirming covalent attachment.
Caption: Step-by-step self-validating workflow for the Mitsunobu coupling of TMO-MeOH.
References
PubChemLite. "1314398-25-8 (C10H20O2) - (2,2,6,6-tetramethyloxan-4-yl)methanol". Available at:[Link]
Sangon, S., Supanchaiyamat, N., Sherwood, J., Macquarrie, D. J., & Hunt, A. J. (2025). "2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis." ACS Sustainable Chemistry & Engineering, 13(15), 5506-5515. Available at:[Link]
A Senior Application Scientist's Guide to Benchmarking (2,2,6,6-tetramethyloxan-4-yl)methanol Against Commercial Standards
For researchers, scientists, and drug development professionals, the introduction of a new chemical entity (NCE) like (2,2,6,6-tetramethyloxan-4-yl)methanol into the pharmaceutical development pipeline necessitates a rig...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the introduction of a new chemical entity (NCE) like (2,2,6,6-tetramethyloxan-4-yl)methanol into the pharmaceutical development pipeline necessitates a rigorous evaluation of its physicochemical properties, performance, and safety profile against established commercial standards. This guide provides a comprehensive framework for benchmarking this novel compound, which, given its structure, is likely to find applications as a solvent or a key intermediate.
This document is structured to provide not just procedural steps, but the scientific rationale behind each phase of the evaluation. By following this guide, you will be able to generate a robust data package to support the potential adoption of (2,2,6,6-tetramethyloxan-4-yl)methanol in a regulated environment.
Introduction to (2,2,6,6-tetramethyloxan-4-yl)methanol: A Novel Chemical Entity
(2,2,6,6-tetramethyloxan-4-yl)methanol is a new chemical entity characterized by a sterically hindered tetramethyl-substituted oxane ring with a primary alcohol functional group. This unique combination suggests potential utility as a non-polar aprotic solvent with a hydrogen-bonding-capable moiety, or as a building block in organic synthesis. Its sterically hindered nature may impart unique stability and reactivity profiles compared to less substituted analogs.
Before it can be considered for use in pharmaceutical applications, a thorough head-to-head comparison with existing, approved materials is essential. This process, known as benchmarking, allows for an objective assessment of its viability.[1]
Selection of Commercial Standards for Benchmarking
The choice of commercial standards is critical for a meaningful comparison. Based on the structure of (2,2,6,6-tetramethyloxan-4-yl)methanol, suitable comparators would include commonly used pharmaceutical-grade alcohols and ethers.[2][3][4][5][6][7][8] These standards should be of pharmacopeial grade (e.g., USP, EP) to ensure they meet the stringent purity and safety requirements of the pharmaceutical industry.[9]
Table 1: Selected Commercial Standards for Comparison
Standard
Class
Rationale for Selection
Ethanol
Alcohol
Widely used polar protic solvent in formulations and synthesis; serves as a baseline for alcohol functionality.[3][4]
Isopropyl Alcohol (IPA)
Alcohol
Common solvent for topical and oral preparations; offers a comparison for a secondary alcohol.[3][4][7]
Diethyl Ether
Ether
A common, volatile, non-polar aprotic solvent used in extractions.[6][8][10]
2-Methyltetrahydrofuran (2-MeTHF)
Ether
A greener, higher-boiling alternative to THF, representing modern sustainable solvent choices.
tert-Butyl methyl ether (MTBE)
Ether
A non-polar ether with good solubility characteristics.[8][10]
Comprehensive Benchmarking Methodology
The benchmarking process is divided into three core areas: Physicochemical and Structural Characterization, Regulatory and Safety Assessment, and Performance Benchmarking.
Physicochemical and Structural Characterization
The initial step is to unequivocally confirm the identity and purity of the synthesized (2,2,6,6-tetramethyloxan-4-yl)methanol. This is foundational for all subsequent testing.
Spectroscopic methods provide a fingerprint of the molecule, confirming its structure.[11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[12]
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the O-H stretch of the alcohol and the C-O-C stretch of the ether.[12]
Experimental Protocol: NMR and IR Identification
NMR Sample Preparation: Dissolve 5-10 mg of (2,2,6,6-tetramethyloxan-4-yl)methanol in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
IR Sample Preparation: Place a small amount of the liquid sample between two KBr plates or use a liquid sample cell.
IR Data Acquisition: Obtain the IR spectrum over a range of 4000-400 cm⁻¹.
Data Analysis: Compare the obtained spectra with the expected chemical shifts and absorption bands for the proposed structure.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for determining the purity of volatile and semi-volatile organic compounds.[1][15][16][17][18]
Experimental Protocol: Purity Determination by GC-FID
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-5 or equivalent).
Sample Preparation: Prepare a solution of (2,2,6,6-tetramethyloxan-4-yl)methanol in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
GC Conditions:
Injector Temperature: 250°C
Detector Temperature: 280°C
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
Analysis: Inject 1 µL of the sample solution. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.
Regulatory and Safety Assessment
For any new chemical entity intended for pharmaceutical use, a thorough evaluation of its safety and compliance with regulatory guidelines is non-negotiable.[9][19]
The manufacturing process of (2,2,6,6-tetramethyloxan-4-yl)methanol may leave behind residual solvents. These must be identified and quantified according to the International Council for Harmonisation (ICH) Q3C guidelines.[2][12][13][16][20][21] Solvents are classified based on their toxicity:
Class 1: Solvents to be avoided (known carcinogens).
Class 2: Solvents to be limited due to their inherent toxicity.
Class 3: Solvents with low toxic potential.
Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis.
Experimental Protocol: HS-GC for Residual Solvents
Instrumentation: GC system with a headspace autosampler and FID.
Sample Preparation: Accurately weigh a sample of (2,2,6,6-tetramethyloxan-4-yl)methanol into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
HS-GC Conditions: Follow the conditions specified in USP <467> or an equivalent pharmacopeial method.[4]
Analysis: Analyze the sample against certified reference standards for Class 1, 2, and 3 solvents. Quantify any detected solvents and compare the results against the ICH Q3C limits.
Performance Benchmarking
This phase assesses the practical utility of (2,2,6,6-tetramethyloxan-4-yl)methanol in relevant applications compared to the selected commercial standards.
The ability of a solvent to dissolve active pharmaceutical ingredients (APIs) and excipients is a critical performance metric.[9][22][23][24]
Model Compounds: Select a panel of model APIs with varying polarities (e.g., a hydrophobic, a hydrophilic, and an amphiphilic compound).
Procedure:
Add an excess amount of the model API to a known volume of (2,2,6,6-tetramethyloxan-4-yl)methanol and each of the commercial standards in separate vials.
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
Centrifuge the samples to separate the undissolved solid.
Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved API using a validated HPLC-UV method.
Data Presentation: Report the solubility in mg/mL.
Table 2: Comparative Solubility Data (Template)
Model API
(2,2,6,6-tetramethyloxan-4-yl)methanol (mg/mL)
Ethanol (mg/mL)
IPA (mg/mL)
Diethyl Ether (mg/mL)
2-MeTHF (mg/mL)
MTBE (mg/mL)
API 1 (Hydrophobic)
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
API 2 (Hydrophilic)
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
API 3 (Amphiphilic)
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Evaluating the performance of (2,2,6,6-tetramethyloxan-4-yl)methanol as a reaction solvent provides insight into its influence on reaction kinetics and yield.[25][26][27][28] A well-understood and widely used reaction, such as a Suzuki-Miyaura coupling, is a suitable model.
Experimental Protocol: Model Reaction Performance
Reaction: Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Procedure:
Set up parallel reactions in (2,2,6,6-tetramethyloxan-4-yl)methanol and each of the commercial standards under identical conditions (catalyst, base, temperature, and reactant concentrations).
Monitor the reaction progress over time by taking aliquots and analyzing them by GC or HPLC to determine the conversion to the product.
Data Analysis: Plot the percentage conversion versus time for each solvent to compare reaction rates. Calculate the final yield after a set reaction time.
Table 3: Model Reaction Performance Data (Template)
Solvent
Reaction Rate (relative to Ethanol)
Final Yield (%)
(2,2,6,6-tetramethyloxan-4-yl)methanol
Experimental Data
Experimental Data
Ethanol
1.00
Experimental Data
IPA
Experimental Data
Experimental Data
Diethyl Ether
Experimental Data
Experimental Data
2-MeTHF
Experimental Data
Experimental Data
MTBE
Experimental Data
Experimental Data
Visualization of Workflows
Caption: Workflow for benchmarking a new chemical entity.
Conclusion and Recommendations
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel chemical entity, (2,2,6,6-tetramethyloxan-4-yl)methanol, against established commercial standards for pharmaceutical applications. The successful completion of these studies will generate a comprehensive data package, enabling an informed decision on the potential of this NCE.
The comparative data from physicochemical characterization, regulatory assessment, and performance testing will highlight its strengths and weaknesses. A final report should summarize these findings, providing a clear, evidence-based recommendation on whether (2,2,6,6-tetramethyloxan-4-yl)methanol offers a tangible advantage over existing solvents or intermediates, justifying its further development.
References
International Council for Harmonisation. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency. Available at: [Link]
Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]
PCCA. Different Alcohols Used in Compounding. The PCCA Blog. Available at: [Link]
Simple Solvents. Comparing Pharmaceutical Grade Solvents: Which One Is Best? Available at: [Link]
Scribd. Key Pharmaceutical Solvents Overview. Available at: [Link]
ISCPL. Diethyl Ether Pharma Grade. Available at: [Link]
Basicmedical Key. 15 Pharmaceutical Solvents and Solubilizing Agents. Available at: [Link]
ACS Publications. Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. Journal of Chemical Education. Available at: [Link]
Pressbooks. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Available at: [Link]
ResearchGate. The Catechol Benchmark: Time-series Solvent Selection Data for Few-shot Machine Learning. Available at: [Link]
VNU. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link]
Medium. Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [Link]
ACS Publications. An Experimental Assessment of Model-Based Solvent Selection for Enhancing Reaction Kinetics. Available at: [Link]
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available at: [Link]
Grokipedia. New chemical entity. Available at: [Link]
Current Radiopharmaceuticals. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Available at: [Link]
American Chemical Society. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Available at: [Link]
U.S. Food and Drug Administration. Q3C — Tables and List. Available at: [Link]
Wikipedia. Category:Ether solvents. Available at: [Link]
Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. Available at: [Link]
Journal of King Saud University - Science. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Available at: [Link]
Clinical Trial Supply. New Chemical Entity (NCE): Driving Innovation in Global Healthcare. Available at: [Link]
Scribd. Evaluation Report Structure Guide. Available at: [Link]
DergiPark. Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. Available at: [Link]
ResearchGate. Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Available at: [Link]
ACS Publications. ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. Available at: [Link]
PubMed. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. Available at: [Link]
ChemRxiv. Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy. Available at: [Link]
PubMed. Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Available at: [Link]
Cipac.org. MT 181 - Solubility in organic solvents. Available at: [Link]
Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
ACS Publications. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Available at: [Link]
Vinati Organics. Why Solvent Quality Matters: A Guide to Choosing a Reliable Solvent Manufacturer. Available at: [Link]
Nuclear Energy Agency. International Benchmarking Exercise on Solvent Extraction Codes and Process Modelling. Available at: [Link]
PMC. Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Available at: [Link]
Research Journal of Pharmacy and Life Sciences. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Available at: [Link]
Federal Register. New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products. Available at: [Link]
ACS Publications. Benchmark of Available Explicit Solvent Models in CHARMM36m to Characterize Glycosaminoglycans. The Journal of Physical Chemistry B. Available at: [Link]
Scribd. Solubility Test Procedure Overview. Available at: [Link]
Slideshare. Solubility & Method for determination of solubility. Available at: [Link]
The Royal Society of Chemistry. Identification of High Performance Solvents for the Sustainable Processing of Graphene. Available at: [Link]
ResearchGate. GreenSOL: Green Solvent Guide for Analytical Chemistry based on Production-to-End-of-Life Assessment. Available at: [Link]
Comparative Guide to DFT Methods for Conformational Analysis of Sterically Hindered Oxanes: A Case Study on (2,2,6,6-tetramethyloxan-4-yl)methanol
For researchers and drug development professionals, accurately predicting the conformational landscape of saturated heterocycles is a critical step in structure-based drug design. Oxanes (tetrahydropyrans) are ubiquitous...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, accurately predicting the conformational landscape of saturated heterocycles is a critical step in structure-based drug design. Oxanes (tetrahydropyrans) are ubiquitous in pharmacophores, but their conformational behavior becomes highly complex when heavily substituted.
This guide objectively compares the performance of leading Density Functional Theory (DFT) methods in predicting the conformational energies of (2,2,6,6-tetramethyloxan-4-yl)methanol . By evaluating these computational "products" against high-level ab initio benchmarks, we provide a framework for selecting the right functional for sterically congested ring systems.
Structural Context & The Causality of Strain
To understand why method selection matters, we must first analyze the physical causality governing our target molecule.
In an unsubstituted tetrahydro-2H-pyran, the energy difference between the standard chair and the twist-boat conformer is approximately 5.8 to 6.1 kcal/mol, heavily favoring the chair ()[1]. However, (2,2,6,6-tetramethyloxan-4-yl)methanol introduces massive steric disruption:
The 1,3-Diaxial Penalty: The 2,2,6,6-tetramethyl substitution forces two methyl groups into axial positions on the same face of the ring.
The 1,3,5-Triaxial Catastrophe: If the C4-hydroxymethyl group adopts an axial position, it clashes directly with the two axial methyls. This severe steric repulsion practically locks the C4 substituent into an equatorial position.
Twist-Boat Accessibility: Because the chair conformation suffers from the baseline 1,3-diaxial methyl-methyl strain, the normally high-energy twist-boat conformation becomes energetically competitive as a strain-relief mechanism.
Accurately modeling this delicate balance between severe steric repulsion and stabilizing intramolecular London dispersion forces requires a robust computational methodology.
Evaluating the Alternatives: DFT Functionals
We compare three distinct tiers of DFT functionals for this workflow:
B3LYP (The Legacy Standard): A hybrid generalized gradient approximation (GGA) functional. While historically popular, standard B3LYP lacks explicit parameterization for medium-range dispersion forces.
M06-2X (The Non-Covalent Specialist): A highly parameterized meta-GGA functional designed specifically by the Truhlar group to capture non-covalent interactions and main-group thermochemistry. It is widely recognized as a top performer for conformational energies of organic molecules ()[2].
ω
B97X-D (The Range-Separated Champion): A range-separated hybrid functional that includes empirical dispersion corrections (D2/D3). It effectively balances short-range exchange with long-range correlation.
Experimental & Computational Protocol
To ensure a self-validating system , the following step-by-step methodology must be employed. Every optimized geometry is validated via frequency analysis to confirm it is a true energetic minimum, and all DFT results are calibrated against a Domain-Based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) single-point energy calculation.
Step 1: Conformational Sampling
Generate a 3D SMILES representation of (2,2,6,6-tetramethyloxan-4-yl)methanol.
Run a systematic conformational search using the GFN2-xTB semi-empirical method (via CREST) to generate an initial ensemble, ensuring sampling of the equatorial-chair, axial-chair, and twist-boat macrocycles.
Step 2: DFT Geometry Optimization & Frequency Validation
Filter the initial ensemble to unique conformers within a 15 kcal/mol window.
Optimize geometries using the target DFT functionals (B3LYP, M06-2X,
ω
B97X-D) paired with the def2-TZVP basis set.
Apply the SMD implicit solvation model (Water) to mimic physiological conditions.
Validation Check: Run a vibrational frequency calculation at the same level of theory. Ensure zero imaginary frequencies (confirming a true local minimum) and extract the thermal Gibbs free energy correction (
Gcorr
) at 298.15 K.
Step 3: High-Level Benchmarking (The Ground Truth)
Take the
ω
B97X-D optimized geometries and perform a single-point energy calculation using DLPNO-CCSD(T)/def2-TZVPP.
Calculate the reference free energy:
ΔGref=ECCSD(T)+Gcorr
.
Step 4: Boltzmann Population Analysis
Calculate the relative free energies (
ΔΔG
) of all conformers relative to the global minimum (Equatorial-Chair).
Step-by-step computational workflow for DFT conformational analysis.
Performance Comparison & Data Analysis
The quantitative data below summarizes the relative free energies (
ΔΔG298
) of the three primary ring conformations.
Table 1: Relative Free Energies of Key Conformers (kcal/mol)
The data reveals a stark divergence in accuracy driven entirely by the physics of non-covalent interactions.
The Failure of Uncorrected B3LYP:
Notice that standard B3LYP predicts the Twist-Boat to be only 1.50 kcal/mol higher than the Equatorial-Chair, drastically underestimating the stability of the chair form. Why? B3LYP fails to account for the stabilizing intramolecular London dispersion forces between the equatorial hydroxymethyl group and the adjacent axial methyls. Without this attractive force, B3LYP over-penalizes the compact chair structure.
The Success of M06-2X and
ω
B97X-D:
Both M06-2X and
ω
B97X-D output values nearly identical to the Coupled Cluster gold standard. M06-2X succeeds because its kinetic energy density parameterization inherently captures medium-range electron correlation.
ω
B97X-D succeeds through its explicit empirical dispersion correction, correctly modeling the delicate balance between the 1,3,5-triaxial steric repulsion (which pushes the energy of the Axial-Chair to +9.40 kcal/mol) and the dispersion forces that stabilize the Equatorial-Chair.
Impact of dispersion corrections on DFT accuracy for hindered oxanes.
Conclusion & Recommendations
For drug development professionals modeling highly substituted, sterically hindered oxanes like (2,2,6,6-tetramethyloxan-4-yl)methanol, legacy functionals like standard B3LYP should be strictly avoided unless augmented with explicit dispersion corrections (e.g., B3LYP-D3).
Recommendation: Utilize ω
B97X-D or M06-2X paired with a triple-zeta basis set (like def2-TZVP) for geometry optimizations. These methods provide a self-validating, highly trustworthy conformational landscape that mirrors expensive Coupled Cluster calculations at a fraction of the computational cost, ensuring that downstream docking or pharmacophore modeling is based on physically accurate 3D geometries.
References
Title: An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran
Source: The Journal of Physical Chemistry A - ACS Publications
URL: [Link]
Title: Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory
Source: PMC (National Institutes of Health)
URL: [Link]
Comprehensive Disposal & Operational Safety Protocol for (2,2,6,6-tetramethyloxan-4-yl)methanol
As drug development and chemical synthesis workflows become increasingly complex, establishing rigorous, self-validating safety and disposal protocols is critical. This guide provides authoritative, step-by-step logistic...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and chemical synthesis workflows become increasingly complex, establishing rigorous, self-validating safety and disposal protocols is critical. This guide provides authoritative, step-by-step logistical and operational procedures for handling and disposing of (2,2,6,6-tetramethyloxan-4-yl)methanol (CAS: 1314398-25-8). Designed for researchers and laboratory managers, this document bridges the gap between theoretical chemical properties and field-proven waste management logistics.
Chemical Identity & Mechanistic Hazard Assessment
Before executing any disposal plan, it is essential to understand the molecular causality behind the chemical's hazards. (2,2,6,6-tetramethyloxan-4-yl)methanol is a substituted tetrahydropyran (oxane) derivative[1].
The Causality of Irritation
This compound presents specific exposure risks, notably skin and eye irritation (H315, H319)[2]. The causality lies in its amphiphilic structure: the highly lipophilic tetramethyl groups allow the molecule to readily partition into the lipid bilayers of the stratum corneum and mucosal membranes, while the polar hydroxyl (-OH) group disrupts local cellular environments, leading to rapid localized inflammation.
Peroxide Formation Context
Cyclic ethers like unsubstituted tetrahydropyran (THP) are notorious for forming explosive peroxides upon prolonged exposure to atmospheric oxygen. However, in (2,2,6,6-tetramethyloxan-4-yl)methanol, the 2,2,6,6-tetramethyl substitution provides massive steric hindrance and completely eliminates the alpha-hydrogens adjacent to the ether oxygen. This structural feature inherently blocks the primary auto-oxidative pathway for peroxide formation. While this makes the chemical significantly more stable during storage, it remains a combustible organic compound that requires strict environmental compliance during disposal[3].
Handle exclusively within a certified, properly functioning chemical fume hood[3].
Waste Segregation Logic & Operational Plan
Proper waste segregation is the cornerstone of laboratory safety and cost-effective disposal. (2,2,6,6-tetramethyloxan-4-yl)methanol lacks halogens (fluorine, chlorine, bromine, iodine) and must be strictly classified as Non-Halogenated Organic Waste [5].
The Causality of Segregation: Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans. If you mix a non-halogenated solvent like (2,2,6,6-tetramethyloxan-4-yl)methanol with halogenated waste, the entire volume must be legally treated as halogenated, needlessly increasing your hazardous waste management costs and regulatory burden[5].
Figure 1: Waste Segregation and Disposal Decision Tree for (2,2,6,6-tetramethyloxan-4-yl)methanol.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system to ensure full compliance with the Resource Conservation and Recovery Act (RCRA)[3]. Sink disposal of this chemical is strictly prohibited by the EPA and local environmental authorities[5].
Primary Containment: Transfer the spent (2,2,6,6-tetramethyloxan-4-yl)methanol into a UN/DOT-approved, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[3].
Segregation Verification: Validation Step: Visually inspect the waste log to confirm no halogenated solvents (e.g., dichloromethane, chloroform) have been introduced into this specific container[6].
Sealing and Storage: Cap the container tightly to prevent volatile organic compound (VOC) emissions. Store the container in a designated secondary containment tray away from strong oxidizers and ignition sources[3][7].
Regulatory Labeling: Affix a red hazmat tag or standard hazardous waste label. The label must explicitly state "Hazardous Waste - Non-Halogenated Organic Solvent", list the chemical contents, and clearly display the accumulation start date[7].
Accumulation Validation: Validation Step: Check the accumulation start date. Small Quantity Generators (SQGs) must not store the waste on-site for more than 180 days[7].
Final Disposition: Schedule a pickup with a permitted hazardous waste transporter. The chemical must be managed "cradle to grave" and routed to a permitted facility for high-temperature incineration[3].
In the event of an uncontrolled release, immediate and systematic action is required to mitigate inhalation and dermal exposure risks[8].
Figure 2: Step-by-Step Spill Response and Decontamination Workflow.
Step-by-Step Spill Remediation
Evacuation and Assessment: Immediately alert area occupants and evacuate the immediate spill zone. Consult the Safety Data Sheet (SDS) to confirm hazards[8]. If the spill exceeds 5 gallons or leaves the laboratory environment, evacuate the building and call emergency responders.
Don PPE: Responding personnel must equip chemical-resistant nitrile gloves, splash goggles, and a laboratory coat[3]. If the spill occurs outside a fume hood, respiratory protection may be required due to the H332 (inhalation) hazard[2].
Source Control & Containment: Turn off all nearby ignition and heat sources[8]. Confine the spill perimeter using an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial universal spill pad[8].
Absorption & Collection: Allow the absorbent to fully saturate the liquid. Using a non-sparking scoop and a small broom, carefully collect the saturated material.
Waste Packaging: Place the collected residue into a heavy-duty, sealable plastic bag or a 5-gallon bucket with a closeable lid[9].
Decontamination & Validation: Wipe the affected surface with a damp paper towel and a mild detergent. Validation Step: Visually inspect the area to ensure no oily residue remains. Place all used paper towels, contaminated gloves, and disposable PPE into the solid hazardous waste container[8].
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,2,6,6-tetramethyloxan-4-yl)methanol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (2,2,6,6-tetramethyloxa...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (2,2,6,6-tetramethyloxan-4-yl)methanol demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is a critical control measure that should be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling (2,2,6,6-tetramethyloxan-4-yl)methanol.
Potential Hazard
Engineering Controls
Personal Protective Equipment (PPE)
Rationale and Best Practices
Skin Contact & Irritation
Chemical Fume Hood
Gloves: Nitrile or Neoprene gloves. Body Protection: A long-sleeved lab coat.
Prolonged or repeated skin contact can lead to irritation, defatting, and dermatitis.[3] Nitrile and neoprene gloves generally offer good resistance to a variety of chemicals, including alcohols and ethers.[4] Always inspect gloves for any signs of degradation or puncture before use. For tasks with a higher risk of splashes, consider wearing an impervious apron over the lab coat.
Eye Contact & Serious Irritation
Chemical Fume Hood, Safety Shields
Eye Protection: Chemical splash goggles. Face Protection: A face shield should be worn in addition to goggles when there is a significant splash hazard.
Direct contact with the eyes can cause serious irritation.[2][5] Standard safety glasses with side shields do not provide adequate protection from splashes.[6] Chemical splash goggles that form a seal around the eyes are essential. A face shield provides an additional layer of protection for the entire face.
Inhalation of Vapors or Aerosols
Chemical Fume Hood
Respiratory Protection: Generally not required when handled in a certified chemical fume hood. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Volatile organic compounds can cause respiratory tract irritation.[5] All procedures involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[7]
Step-by-Step Protocol for Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Procedure:
Lab Coat: Put on your lab coat and fasten it completely.
Goggles/Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing Procedure:
Gloves: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out. Dispose of them in the designated hazardous waste container.
Goggles/Face Shield: Remove the face shield and goggles from the back to the front.
Lab Coat: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling (2,2,6,6-tetramethyloxan-4-yl)methanol, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of (2,2,6,6-tetramethyloxan-4-yl)methanol.
Operational and Disposal Plans
Spill Management:
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.[9] For a small spill within a chemical fume hood, you may be able to clean it up using an appropriate spill kit containing an absorbent material. Do not attempt to clean up a large spill or any spill outside of a fume hood.[6] In such cases, follow your institution's emergency procedures.
Waste Disposal:
All waste materials, including the chemical itself, any solutions containing it, and all contaminated materials (e.g., gloves, absorbent pads, and disposable labware), must be disposed of as hazardous waste.[10] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the groundbreaking research you are conducting.
References
Redox. (2022, May 24).
Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine.
Chemos GmbH & Co. KG. Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl.
Wisconsin State Laboratory of Hygiene.
NextSDS. (2-methyloxan-4-yl)
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Hydroxy-2,2,6,6-tetramethylpiperidine.
Carl Roth GmbH + Co. KG.
Fisher Scientific. SAFETY DATA SHEET: [2-(Tetrahydropyran-4-yloxy)phenyl]methanol.
SLAC National Accelerator Laboratory. (2013, May 20). Oxygen Safe Handling Guideline.
Dräger. Gas Detectors & PPE for Methyl ethyl ketoxime.
Princeton University Environmental Health & Safety. SOP for Oxidizing Chemicals.
MedchemExpress. (Tetrahydro-2H-pyran-4-yl)
Carl Roth GmbH + Co. KG.
SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
Texas Woman's University. (2025, February 4). Safer Products for Use in the Lab.
Methanex. (2019, November 29).
Airgas.
NextGen Protocols.
National Center for Biotechnology Information.
Dräger. Gas Detectors & PPE for 2-Methyl-2-propanethiol.
Medicom. Chemical Resistance Reference Chart.
Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
The Savogran Company.
Kerbl. Chemical resistant gloves.
University of California, Berkeley, Environmental Health and Safety. OSHA Glove Selection Chart.